molecular formula C9H9NO4 B1582291 2-(2-Methyl-6-nitrophenyl)acetic acid CAS No. 23876-18-8

2-(2-Methyl-6-nitrophenyl)acetic acid

Cat. No.: B1582291
CAS No.: 23876-18-8
M. Wt: 195.17 g/mol
InChI Key: WFKNETIJXXWRHO-UHFFFAOYSA-N
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Description

2-(2-Methyl-6-nitrophenyl)acetic acid (CAS 23876-18-8) is a high-purity organic compound supplied with a minimum purity of 95% . This chemical serves as a valuable building block in organic synthesis, particularly for constructing complex heterocyclic structures often found in pharmaceuticals and agrochemicals. Its structural features—a carboxylic acid group and a nitro group on an aromatic ring—make it a versatile precursor. Researchers utilize related 2-nitrophenylacetic acid compounds as selectively removable protecting groups for primary alcohols, enabling complex multi-step syntheses . Furthermore, the nitro group can undergo various reduction and cyclization processes to form lactams, hydroxamic acids, and other nitrogen-containing heterocycles, which are key scaffolds in many biologically active molecules . As a derivative of phenylacetic acid, it is a solid at room temperature and should be stored sealed in a dry environment at ambient temperatures to maintain stability . This product is labeled with the hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated area. This chemical is intended for research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-2-4-8(10(13)14)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKNETIJXXWRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350178
Record name 2-(2-methyl-6-nitrophenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-18-8
Record name 2-Methyl-6-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23876-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methyl-6-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(2-Methyl-6-nitrophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(2-Methyl-6-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore two primary, field-proven methodologies, offering detailed, step-by-step protocols, mechanistic insights, and comparative data to inform experimental design and execution. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: Significance of this compound

This compound is a valuable building block in organic synthesis. Its structure, featuring a phenylacetic acid moiety with ortho-methyl and nitro substituents, provides a unique scaffold for the construction of complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the carboxylic acid group offers a handle for various coupling reactions. These characteristics make it a crucial precursor in the synthesis of a range of target molecules, including but not limited to, heterocyclic compounds and pharmacologically active agents. This guide will focus on providing a detailed exposition of its synthesis to empower researchers in their scientific endeavors.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways for this compound have been established in the literature. This guide will delve into both, providing a balanced perspective on their advantages and limitations.

  • Route 1: Multi-step Synthesis from 3-Nitro-o-xylene. This pathway involves the reaction of 3-nitro-o-xylene with diethyl oxalate, followed by an oxidative workup. It is a robust method with a well-documented procedure.

  • Route 2: Synthesis from 2-Methyl-6-nitroaniline via a Sandmeyer Reaction. This approach offers a high degree of regiochemical control. It involves the diazotization of 2-methyl-6-nitroaniline, followed by a cyanation reaction and subsequent hydrolysis of the resulting nitrile.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research project.

Route 1: Synthesis from 3-Nitro-o-xylene

This method proceeds through the formation of a pyruvic acid ester intermediate, which is then oxidatively cleaved to yield the desired acetic acid derivative.

Reaction Workflow

Route_1_Workflow A 3-Nitro-o-xylene D Intermediate Precipitate A->D Diethyl Ether, Reflux B Diethyl oxalate B->D C Potassium Ethoxide C->D G This compound D->G Oxidative Workup E Sodium Hydroxide E->G F Hydrogen Peroxide F->G H Hydrochloric Acid H->G Acidification (pH 2)

Caption: Workflow for the synthesis of this compound from 3-Nitro-o-xylene.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures[1].

Step 1: Formation of the Intermediate

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diethyl oxalate (3.9 g, 27 mmol) in 30 mL of diethyl ether.

  • Slowly add this solution dropwise to a stirred suspension of potassium ethoxide (2.3 g, 27 mmol) in 6 mL of diethyl ether.

  • After the initial exothermic reaction subsides, cool the mixture in an ice bath.

  • Slowly add a solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in 3 mL of diethyl ether with vigorous stirring.

  • Reflux the reaction mixture for 15 minutes, during which a thick precipitate will form.

Step 2: Oxidative Workup and Isolation

  • Remove most of the diethyl ether under vacuum.

  • Slowly add 18 mL of a 10% sodium hydroxide solution with continuous stirring.

  • Carefully add 30% hydrogen peroxide (4 mL) dropwise. A vigorous reaction with gas evolution will occur.

  • Continue stirring the mixture for 1.5 hours.

  • Collect the solid by vacuum filtration and wash it with water. Discard the solid.

  • Combine the filtrate and the washings and acidify to a pH of 2 with 12 N hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

  • Triturate the crude product with dichloromethane and dry under vacuum to yield this compound.

Quantitative Data
ParameterValue
Starting Material3-Nitro-o-xylene
Key ReagentsDiethyl oxalate, Potassium ethoxide, Hydrogen peroxide
Yield52%[1]
Product PurityFurther purification may be required

Route 2: Synthesis from 2-Methyl-6-nitroaniline

This elegant, multi-step synthesis leverages the versatility of the Sandmeyer reaction to introduce the required cyano group, which is then hydrolyzed to the carboxylic acid.

Synthesis of the Precursor: 2-Methyl-6-nitroaniline

The starting material for this route, 2-methyl-6-nitroaniline, can be synthesized from o-toluidine. The process involves acetylation to protect the amino group, followed by nitration and subsequent deprotection[2][3][4].

Aniline_Synthesis A o-Toluidine C 2-Methylacetanilide A->C Acetylation B Acetic Anhydride B->C E Nitrated Intermediate C->E Nitration D Nitric Acid D->E G 2-Methyl-6-nitroaniline E->G Deprotection F Hydrolysis (Acidic) F->G

Caption: Synthesis of the key intermediate, 2-Methyl-6-nitroaniline.

Conversion to this compound

This part of the synthesis involves three key transformations: diazotization, Sandmeyer cyanation, and nitrile hydrolysis.

Route_2_Workflow A 2-Methyl-6-nitroaniline C Diazonium Salt A->C Diazotization (0-5 °C) B Sodium Nitrite, HCl B->C E 2-(2-Methyl-6-nitrophenyl)acetonitrile C->E Sandmeyer Reaction D Copper(I) Cyanide D->E G This compound E->G Hydrolysis F Acid or Base Hydrolysis F->G

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Step 1: Diazotization of 2-Methyl-6-nitroaniline

  • Suspend 2-methyl-6-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Cool this solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Cool the mixture and extract the product, 2-(2-methyl-6-nitrophenyl)acetonitrile, with an organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 3: Hydrolysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile

  • The crude nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

  • Acid Hydrolysis: Reflux the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid[5].

  • Basic Hydrolysis: Alternatively, reflux the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification of the resulting carboxylate salt.

  • After hydrolysis is complete, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.

  • Purify the crude this compound by recrystallization.

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution[6][7]. The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with the cyanide ion coordinated to the now copper(II) species to form the desired nitrile product and regenerate the copper(I) catalyst[7].

Quantitative Data (Representative)
ParameterValue
Starting Material2-Methyl-6-nitroaniline
Key ReactionsDiazotization, Sandmeyer Cyanation, Hydrolysis
YieldTypically moderate to good over the three steps
Product PurityGenerally high after recrystallization

Conclusion

This guide has detailed two reliable and effective methods for the synthesis of this compound. The choice of synthetic route will be dictated by the specific needs and resources of the laboratory. Route 1, starting from 3-nitro-o-xylene, is a more convergent approach, while Route 2, commencing with 2-methyl-6-nitroaniline, offers excellent regiochemical control and relies on classic, well-understood transformations. By providing detailed protocols, mechanistic discussions, and comparative data, this document aims to serve as a valuable resource for scientists engaged in the synthesis of this important chemical intermediate.

References

characterization of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2-(2-Methyl-6-nitrophenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the (CAS No. 23876-18-8), a key organic intermediate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages expert analysis, data from structurally similar analogs, and foundational chemical principles to present a robust, predictive characterization workflow. We will cover the definitive synthesis, physicochemical properties, and a detailed, multi-technique spectroscopic analysis including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical basis for analysis and practical, field-proven protocols. The methodologies are presented to be self-validating, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted phenylacetic acid derivative. This class of compounds is of significant interest in medicinal chemistry and materials science. The presence of three distinct functional moieties—a carboxylic acid, a methyl group, and a nitro group, all locked in a sterically hindered ortho-configuration on a benzene ring—makes it a versatile synthon. Phenylacetic acid derivatives are precursors for a wide array of more complex molecules, including pharmaceuticals and other biologically active heterocycles.[1] For instance, the related compound 2-nitrophenylacetic acid is a known precursor for quindoline derivatives, which have been explored as enzyme inhibitors and anticancer agents.[1]

A thorough and accurate characterization of this molecule is the bedrock of its successful application in any research or development pipeline. This guide provides the critical data and methodologies required to confirm its identity, purity, and structural integrity.

Molecular and Physicochemical Properties

The fundamental identity of a compound is established by its intrinsic physicochemical properties. For this compound, these properties serve as the initial benchmarks for sample verification. All quantitative data are summarized in Table 1 for clarity.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 23876-18-8Fisher Scientific[3]
Molecular Formula C₉H₉NO₄PubChem[2]
Molecular Weight 195.17 g/mol AiFChem[4]
Appearance Pale yellow solid (predicted)General knowledge
Melting Point Not experimentally determined. The related isomer, 2-methyl-3-nitrophenylacetic acid, melts at 131-134 °C.[5]N/A
XLogP3 (Computed) 1.9PubChem[2]
InChI Key WFKNETIJXXWRHO-UHFFFAOYSA-NAiFChem[4]

Synthesis Pathway

The reliable synthesis of this compound is a prerequisite for its characterization. A validated method proceeds via a Claisen condensation followed by oxidative cleavage.

Rationale of the Synthesis: The synthesis begins with the formation of an enolate from 3-nitro-o-xylene using a strong base, potassium ethoxide. This enolate then acts as a nucleophile, attacking diethyl oxalate in a Claisen condensation to form an intermediate keto-ester. The subsequent workup with hydrogen peroxide under basic conditions results in an oxidative cleavage and hydrolysis to yield the desired carboxylic acid product. The final acidification precipitates the product from the aqueous solution.

Below is a diagram illustrating the logical flow of the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_products Final Product & Purification R1 3-Nitro-o-xylene Condensation 1. Claisen Condensation (Reflux) R1->Condensation R2 Diethyl oxalate R2->Condensation R3 Potassium ethoxide R3->Condensation R4 Diethyl ether (Solvent) R4->Condensation Workup 2. Basic Hydrolysis & Oxidative Cleavage (NaOH, H₂O₂) Condensation->Workup Thick Precipitate Acidification 3. Acidification & Precipitation (HCl) Workup->Acidification Filtration Vacuum Filtration Acidification->Filtration Crude Solid Purification Trituration with Dichloromethane Filtration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Characterization

This section forms the core of the technical guide, detailing the expected outcomes from key analytical techniques. The data presented is predictive, based on the known molecular structure and spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Expertise & Causality: The molecule possesses 9 unique carbon atoms and 9 protons distributed across four distinct environments (aromatic, methylene, methyl, and carboxylic acid). The steric hindrance caused by the two ortho substituents (CH₃ and NO₂) restricts the rotation of the nitro group, which can influence the chemical shifts of the nearby aromatic protons.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 13.0Singlet, broad1HH -OOC-The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift.[5]
~7.75Doublet (d)1HAr-H Aromatic proton ortho to the nitro group and meta to the methyl group, expected to be the most deshielded aromatic proton.
~7.40Triplet (t)1HAr-H Aromatic proton para to the nitro group, coupled to its two ortho neighbors.
~7.30Doublet (d)1HAr-H Aromatic proton ortho to the methyl group and meta to the nitro group.
~3.90Singlet (s)2H-CH₂ -COOHMethylene protons adjacent to both the electron-withdrawing aromatic ring and the carbonyl group.
~2.35Singlet (s)3HAr-CH₃ Methyl group protons attached to the aromatic ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~172C =OCarbonyl carbon of the carboxylic acid, typically found in the 165-185 ppm range.
~150Ar-C -NO₂Aromatic carbon directly attached to the electron-withdrawing nitro group.
~135Ar-C -CH₃Aromatic carbon bearing the methyl group.
~133Ar-C -CH₂COOHQuaternary aromatic carbon attached to the acetic acid moiety.
~130Ar-C HAromatic methine carbon.
~128Ar-C HAromatic methine carbon.
~125Ar-C HAromatic methine carbon.
~38-C H₂-COOHAliphatic methylene carbon.
~20Ar-C H₃Aliphatic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Expertise & Causality: The key functional groups to be identified are the carboxylic acid (O-H and C=O bonds) and the nitro group (N-O bonds). The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness, a result of strong intermolecular hydrogen bonding which forms a dimeric structure.

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500 - 3300Broad, StrongO-H stretchCarboxylic Acid
~1710Sharp, StrongC=O stretchCarboxylic Acid (dimer)
~1525 & ~1350StrongAsymmetric & Symmetric N-O stretchNitro Group (Ar-NO₂)[5]
3000 - 3100MediumC-H stretchAromatic
2850 - 2960MediumC-H stretchAliphatic (CH₂ and CH₃)
Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

  • Expertise & Causality: In Electron Ionization (EI) mode, the molecule will ionize to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion will then undergo characteristic fragmentation, primarily involving the loss of stable neutral molecules or radicals from the labile acetic acid and nitro groups.

Predicted Mass Spectrometry Data (EI)

m/zPredicted IdentityRationale
195[M]⁺˙Molecular ion, corresponding to the molecular weight of C₉H₉NO₄.[2]
150[M - COOH]⁺Loss of the carboxyl radical (45 Da).
149[M - NO₂]⁺Loss of the nitro group (46 Da).
134[M - COOH - O]⁺ or [M - NO₂ - CH₃]⁺Subsequent fragmentation.
104[C₇H₆O]⁺Further fragmentation of the aromatic ring system.

Experimental Protocols

The following protocols are standardized procedures designed for reproducibility and data integrity.

Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic route.[4]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium ethoxide (2.3 g, 27 mmol) to 6 mL of anhydrous diethyl ether.

  • Addition of Reagents: To this suspension, slowly add a solution of diethyl oxalate (3.9 g, 27 mmol) in 30 mL of anhydrous diethyl ether. Stir until the initial reaction subsides.

  • Condensation: Cool the mixture in an ice bath. Vigorously stir while slowly adding a solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in 3 mL of diethyl ether.

  • Reaction: Remove the ice bath and reflux the reaction mixture for 15 minutes. A thick precipitate should form.

  • Workup: Remove the diethyl ether under reduced pressure. To the residue, slowly add 18 mL of 10% aqueous sodium hydroxide solution with stirring.

  • Oxidative Cleavage: Slowly and carefully add 30% hydrogen peroxide (4 mL). The reaction is vigorous and will evolve gas. Stir the mixture for 1.5 hours at room temperature.

  • Isolation: Collect any solid by vacuum filtration and discard it. Transfer the filtrate to a beaker and acidify to pH 2 using 12 N hydrochloric acid.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Triturate the crude product with dichloromethane to remove non-polar impurities and dry under vacuum to yield the final product.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the dried sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Use an instrument operating at a frequency of at least 400 MHz for ¹H.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Use 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of ~220 ppm and a longer relaxation delay (5 seconds) to ensure proper quantification of quaternary carbons. Acquire several thousand scans as needed.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Phase the spectrum and calibrate it using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Protocol: General Characterization Workflow

The following diagram outlines the logical flow for the comprehensive characterization of a newly synthesized batch of the title compound.

Caption: Logical workflow for the complete characterization of the title compound.

Conclusion

This technical guide establishes a comprehensive, predictive, and scientifically rigorous framework for the . By integrating a validated synthesis protocol with predictive spectroscopic analysis based on established chemical principles and data from close analogs, this document provides the necessary tools for researchers to confidently identify, purify, and utilize this valuable chemical intermediate. The provided step-by-step protocols for synthesis and analysis are designed to ensure data integrity and reproducibility, upholding the highest standards of scientific practice.

References

An In-Depth Technical Guide to the Physical Properties of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methyl-6-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Compounds of this class are pivotal intermediates in synthetic organic chemistry, serving as building blocks for more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of the physical properties of such an intermediate is a cornerstone of effective process development, formulation, and quality control in both academic research and the pharmaceutical industry. These properties govern the compound's behavior in different solvents and thermal conditions, dictate purification strategies, and provide the foundational data for its analytical characterization.

This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound. It is designed to equip researchers, chemists, and drug development professionals with the essential data and methodologies for handling and characterizing this compound. The narrative balances established data with field-proven experimental protocols, offering insights into the causality behind the analytical choices.

Chemical Identity and Structure

Unambiguous identification is the first step in any chemical analysis. The core identifiers for this compound are summarized below.

  • IUPAC Name: this compound[1]

  • CAS Number: 23876-18-8[1]

  • Molecular Formula: C₉H₉NO₄[2]

  • Molecular Weight: 195.17 g/mol [1][2]

  • Chemical Structure:

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    (A proper 2D structure image would be placed here in a real document)

  • SMILES: CC1=C(C(=CC=C1)--INVALID-LINK--[O-])CC(=O)O[1]

  • InChI Key: WFKNETIJXXWRHO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical state, solubility, and lipophilicity of a compound are critical parameters for designing reaction conditions, purification methods, and, in a pharmaceutical context, preliminary formulation strategies. While experimentally determined data for this specific compound are sparse, a combination of computed values and established analytical methods provides a robust framework for its characterization.

Table 1: Summary of Physicochemical Properties

PropertyValue/InformationSource/MethodSignificance
Molecular Weight 195.17 g/mol PubChem (Computed)[1]Essential for all stoichiometric calculations and analytical characterization.
Physical Appearance Solid (Expected)General property of similar aromatic acidsDictates handling and storage procedures.
Melting Point Not experimentally reported.-A sharp melting point is a key indicator of purity. Impurities typically depress and broaden the melting range.
Boiling Point Decomposes before boiling (Expected)-High molecular weight polar compounds, especially those with nitro groups, are often not thermally stable enough to boil at atmospheric pressure.
Solubility Not experimentally reported.-Crucial for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques like NMR or HPLC.
XLogP3 1.9PubChem (Computed)[1]Indicates moderate lipophilicity. Useful for predicting solubility in organic vs. aqueous phases and for designing chromatographic separation methods.
pKa Not experimentally reported.-The acidity of the carboxylic acid group determines its ionization state at a given pH, which profoundly impacts solubility, reactivity, and biological interactions.

Spectroscopic Profile (Expected)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, these protons will show complex splitting (doublets, triplets).

    • Methylene Protons (-CH₂-): A singlet at approximately 3.8-4.2 ppm, corresponding to the two protons of the acetic acid methylene group.

    • Methyl Protons (-CH₃): A singlet around 2.3-2.6 ppm for the three protons of the methyl group.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.

    • Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.

    • Aromatic Carbons (Ar-C): Six distinct signals in the 120-150 ppm range. The carbons attached to the nitro and methyl groups will have characteristic shifts.

    • Methylene Carbon (-CH₂-): A signal around 35-45 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 15-25 ppm.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

    • N-O Stretch (Nitro Group): Two strong bands are expected, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

    • C-H Aromatic/Aliphatic Stretches: Signals just above and below 3000 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern.

    • Molecular Ion Peak [M]⁺ or [M-H]⁻: In Electron Ionization (EI), a molecular ion peak at m/z = 195 would be expected. In Electrospray Ionization (ESI), [M-H]⁻ at m/z = 194 or [M+H]⁺ at m/z = 196 would be observed, confirming the molecular weight.

    • Fragmentation: Common fragments would include the loss of the carboxylic acid group (-45 Da) and the nitro group (-46 Da).

G cluster_0 Spectroscopic Analysis Workflow Compound 2-(2-Methyl-6-nitrophenyl) acetic acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Final Structure Confirmation & Purity Assessment NMR->Structure H/C Framework Connectivity IR->Structure Functional Groups (COOH, NO₂) MS->Structure Molecular Weight Fragmentation

Caption: Logical workflow for spectroscopic characterization.

Experimental Protocols for Core Physical Properties

The following sections detail standardized, field-proven protocols for determining the key physical properties of a novel or uncharacterized solid compound like this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range. Therefore, this method is a robust, self-validating indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the crystals on a watch glass using a spatula.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-4 mm for optimal heat transfer and visualization.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample.

  • Heating and Observation: Heat the sample at a slow, controlled rate (1-2 °C/min) when approaching the expected melting point. A slow rate is critical to ensure the sample and thermometer temperatures are in equilibrium, yielding an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

G Start Start: Dry, Powdered Sample Load Load Sample into Capillary Tube (2-4mm) Start->Load Place Insert into Apparatus Load->Place Heat Heat Rapidly (10-20°C/min) for Approx. MP Place->Heat Cool Cool Block to ~20°C below Approx. MP Heat->Cool HeatSlow Heat Slowly (1-2°C/min) Cool->HeatSlow Observe Observe & Record T₁ (First Drop) T₂ (Fully Liquid) HeatSlow->Observe End End: Report Melting Range Observe->End

Caption: Workflow for Melting Point Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

Causality: This method determines the thermodynamic solubility, which is the saturated concentration of a compound in a specific solvent at equilibrium. This is a fundamental property essential for drug development, as it influences bioavailability and formulation design. The "shake-flask" method ensures that equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

  • Quantification: Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G Start Add Excess Solid to Solvent Shake Agitate at Constant Temp (24-48 hours) to Reach Equilibrium Start->Shake Separate Phase Separation (Filter or Centrifuge) Shake->Separate Quantify Dilute Supernatant & Quantify via HPLC Separate->Quantify End Calculate Solubility (e.g., mg/mL) Quantify->End

Caption: Workflow for Shake-Flask Solubility Assay.

Conclusion

The physical properties of this compound define its chemical identity and dictate its behavior in a laboratory and industrial setting. While comprehensive experimental data for this specific molecule is not widely published, its structure provides a strong basis for predicting its spectroscopic characteristics. The fundamental physicochemical parameters, such as melting point and solubility, can be reliably determined using the standardized, robust protocols detailed in this guide. This framework of predicted data and validated experimental methodology provides researchers and developers with the essential tools needed to confidently synthesize, purify, and characterize this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-(2-Methyl-6-nitrophenyl)acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-Methyl-6-nitrophenyl)acetic acid, a substituted aromatic carboxylic acid. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.

Introduction and Chemical Identity

This compound, a derivative of phenylacetic acid, is characterized by a phenyl ring substituted with a methyl group and a nitro group at the ortho positions relative to the acetic acid moiety. This unique substitution pattern significantly influences its chemical behavior and potential utility in various scientific domains.

Chemical Identifiers:

IdentifierValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 23876-18-8--INVALID-LINK--[1]
Molecular Formula C₉H₉NO₄--INVALID-LINK--[1]
Molecular Weight 195.17 g/mol --INVALID-LINK--[1]
Canonical SMILES CC1=C(C(=CC=C1)--INVALID-LINK--[O-])CC(=O)O--INVALID-LINK--[1]
InChI Key WFKNETIJXXWRHO-UHFFFAOYSA-N--INVALID-LINK--[1]

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, computational predictions and data from analogous compounds provide valuable estimates.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
XLogP3 1.9--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 4--INVALID-LINK--[1]
Rotatable Bond Count 2--INVALID-LINK--[1]

The presence of both a carboxylic acid group and a nitro group suggests that the compound is a solid at room temperature with moderate polarity. The melting point of the related compound, 2-nitrophenylacetic acid, is 137-140 °C, which can serve as a rough estimate. Solubility is expected to be limited in water but higher in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the modification of a substituted toluene derivative.

Synthesis from 3-Nitro-o-xylene

A documented method for the synthesis of this compound starts from 3-nitro-o-xylene and diethyl oxalate.[2]

Reaction Scheme:

Synthesis_from_3_Nitro_o_xylene reagent1 3-Nitro-o-xylene intermediate Thick Precipitate reagent1->intermediate 1. Potassium ethoxide, Diethyl ether 2. Reflux reagent2 Diethyl oxalate reagent2->intermediate product This compound intermediate->product 1. 10% NaOH, H₂O₂ 2. 12 N HCl Reductive_Cyclization start This compound intermediate 2-(2-Methyl-6-aminophenyl)acetic acid start->intermediate Reduction (e.g., Fe/AcOH, H₂/Pd-C) product Substituted Lactam intermediate->product Intramolecular Cyclization

References

Spectroscopic Profile of 2-(2-Methyl-6-nitrophenyl)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(2-Methyl-6-nitrophenyl)acetic acid, a key intermediate in various synthetic pathways. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed, predicted spectroscopic profile to aid in the identification, characterization, and quality control of this compound. This guide includes predicted data tables, annotated spectra, and step-by-step protocols for acquiring experimental data.

Introduction

This compound (CAS No. 23876-18-8) is a substituted phenylacetic acid derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol [1][2][3]. Its structure, featuring a carboxylic acid, a nitro group, and a methyl group on the aromatic ring, makes it a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Accurate characterization of this compound is paramount for ensuring the integrity and success of subsequent synthetic steps. This guide provides a robust, predicted spectroscopic dataset to facilitate its unambiguous identification.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the carboxylic acid proton.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet1H-COOHThe acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, characteristic for carboxylic acids[4].
7.6 - 7.8Multiplet2HAr-HThe aromatic protons are expected to be in this region. Their exact shifts and coupling will depend on the electronic effects of the substituents.
~7.4Multiplet1HAr-HThe third aromatic proton.
~3.8Singlet2H-CH₂-The methylene protons adjacent to the aromatic ring and the carbonyl group are expected to be a singlet.
~2.3Singlet3H-CH₃The methyl group protons on the aromatic ring are expected to be a singlet in this region.

Expert Insight: The exact chemical shifts and coupling constants of the aromatic protons can be complex due to the ortho and meta relationships and the electronic influence of the nitro and methyl groups. 2D NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning these protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms in its structure.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~172-COOHThe carbonyl carbon of the carboxylic acid is expected to be significantly downfield.
~150Ar-C (C-NO₂)The aromatic carbon attached to the electron-withdrawing nitro group is expected to be downfield.
~135Ar-C (C-CH₃)The aromatic carbon bearing the methyl group.
~132Ar-CAromatic carbon.
~130Ar-CAromatic carbon.
~128Ar-CAromatic carbon.
~125Ar-CAromatic carbon.
~35-CH₂-The methylene carbon.
~20-CH₃The methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-H stretchVery broad band, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group[4][5].
~1710C=O stretchStrong and sharp absorption, characteristic of the carbonyl group in a carboxylic acid[4][5].
~1525 and ~1350N-O stretchTwo strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.
~3000C-H stretchAromatic C-H stretching.
~2900C-H stretchAliphatic C-H stretching from the methyl and methylene groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 195.

Predicted Mass Spectrum Fragmentation:

m/zFragmentRationale
195[C₉H₉NO₄]⁺Molecular ion (M⁺).
150[M - COOH]⁺Loss of the carboxylic acid group.
133[M - NO₂ - H]⁺Loss of the nitro group and a hydrogen atom.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • IR Spectroscopy: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

  • IR Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended.

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation NMR_acq NMR Data Acquisition (¹H, ¹³C) NMR_proc NMR Processing (FT, Phasing, Baseline Correction) NMR_acq->NMR_proc IR_acq IR Data Acquisition IR_proc IR Processing (Baseline Correction, Normalization) IR_acq->IR_proc MS_acq Mass Spec Data Acquisition MS_proc MS Processing (Peak Picking, Calibration) MS_acq->MS_proc NMR_analysis NMR Spectral Analysis (Chemical Shifts, Coupling, Integration) NMR_proc->NMR_analysis IR_analysis IR Spectral Analysis (Functional Group Identification) IR_proc->IR_analysis MS_analysis Mass Spec Analysis (Molecular Ion, Fragmentation) MS_proc->MS_analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_analysis->Structure_Elucidation IR_analysis->Structure_Elucidation MS_analysis->Structure_Elucidation

Caption: Workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the provided experimental protocols, offer a comprehensive resource for researchers working with this compound. While these predictions are based on sound scientific principles, experimental verification is crucial for definitive structural confirmation.

References

A Technical Guide to the Solubility of 2-(2-Methyl-6-nitrophenyl)acetic acid in Organic Solvents for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. This guide provides an in-depth technical exploration of the solubility of 2-(2-Methyl-6-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry. Understanding and characterizing its solubility in various organic solvents is paramount for developing robust crystallization processes, ensuring bioavailability, and enabling effective formulation.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will not only present the theoretical framework for solubility but will also provide actionable, field-proven methodologies for its determination and application. The narrative will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Physicochemical Properties of this compound

Before delving into solubility, a foundational understanding of the molecule's intrinsic properties is essential. These properties, summarized in Table 1, provide clues to its potential behavior in different solvent environments. The presence of a carboxylic acid group suggests the potential for hydrogen bonding, while the nitrophenyl group contributes to its aromaticity and potential for π-π stacking interactions.

PropertyValueSource
Molecular Formula C9H9NO4PubChem[3]
Molecular Weight 195.17 g/mol PubChem[3]
XLogP3 1.9PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]

XLogP3 is a computed octanol-water partition coefficient, which indicates the lipophilicity of the compound.

The Critical Role of Solvent Selection in Crystallization

The choice of a solvent system is a cornerstone of crystallization development for an active pharmaceutical ingredient (API).[4] The solvent profoundly influences not only solubility but also critical downstream attributes such as crystal morphology, impurity purging, and polymorphic form.[1][5] An informed solvent selection process, therefore, is not a matter of trial and error but a systematic approach that balances yield, purity, and processability.[1]

The ideal solvent for crystallization should exhibit a significant difference in the solubility of the API at different temperatures, allowing for high recovery upon cooling. Furthermore, the solvent should be chosen to minimize the risk of "oiling out," a phenomenon where the solute separates as a liquid phase instead of a crystalline solid, which can complicate purification and isolation.[6]

Theoretical Framework: "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] The polarity of a solvent, along with its ability to engage in hydrogen bonding, dictates its interaction with the solute at a molecular level.

For this compound, the presence of both a polar carboxylic acid group and a less polar nitrophenyl ring suggests that a range of solvents with varying polarities could be effective. Solvents capable of hydrogen bonding are likely to interact favorably with the carboxylic acid moiety, enhancing solubility.

Experimental Determination of Solubility

Several methods exist for the experimental determination of solubility, broadly categorized as "excess solid" and "excess solvent" techniques.[9] The shake-flask method, an "excess solid" approach, is a widely recognized and reliable technique for generating equilibrium solubility data.[10]

Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound in a selection of organic solvents at a given temperature.

1. Materials and Equipment:

  • This compound (ensure purity is characterized)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Scintillation vials with caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

2. Procedure:

  • Preparation: Add an excess of this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method). Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Quantification: Calculate the solubility in mg/mL or mol/L by comparing the peak area of the sample to a standard curve of known concentrations of this compound.

3. Data Interpretation: The results should be tabulated to compare the solubility across the different solvents. This data will be instrumental in selecting appropriate solvents for crystallization, purification, and formulation.

Visualizing the Solvent Selection Workflow

The process of selecting an optimal solvent system can be visualized as a multi-step workflow that integrates computational screening with experimental validation.

SolventSelectionWorkflow A Computational Screening (Solubility Prediction, Solvent Class) B Initial Solvent Selection (e.g., 8-12 solvents) A->B C Experimental Two-Point Solubility Measurement B->C D Yield Assessment (>75% potential yield?) C->D D->B No, re-evaluate E Screening Crystallizations (Cooling, Antisolvent) D->E Yes F Characterization of Solid Form (Polymorph, Purity, Morphology) E->F G Selection of 2-3 Promising Solvent Systems F->G H Process Optimization G->H

Caption: A workflow diagram for systematic solvent selection in pharmaceutical crystallization.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent.

SolubilityFactors Solute This compound Properties CarboxylicAcid Carboxylic Acid (H-Bonding, Polarity) Solute->CarboxylicAcid Nitrophenyl Nitrophenyl Group (Aromaticity, Polarity) Solute->Nitrophenyl Solvent Solvent Properties Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent->H_Bonding Solubility Solubility CarboxylicAcid->Solubility Nitrophenyl->Solubility Polarity->Solubility H_Bonding->Solubility Temperature Temperature Temperature->Solubility

Caption: Key molecular and environmental factors influencing the solubility of the target compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that underpins its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for understanding, determining, and applying solubility data. By employing a systematic and scientifically grounded approach to solvent selection and solubility measurement, researchers can de-risk the development process, optimize crystallization and purification, and lay a solid foundation for formulation activities. The methodologies and principles outlined herein are designed to empower scientists to make informed decisions, ultimately accelerating the progression of promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to the Theoretical Studies of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical exploration of 2-(2-Methyl-6-nitrophenyl)acetic acid, a molecule of interest in medicinal chemistry and organic synthesis. We delve into its structural, electronic, and spectroscopic properties through advanced computational methodologies. This document is designed to serve as a practical handbook for researchers, offering not only the theoretical underpinnings but also detailed protocols for in-silico analysis and guidance for experimental validation. By elucidating the molecular characteristics of this compound, we aim to facilitate its potential application in drug design and development, where nitrophenylacetic acid derivatives have shown promise.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules.[1] The introduction of various functional groups onto the phenyl ring can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity. The nitro group (NO₂), in particular, is a powerful modulator of a molecule's electronic and steric character. Nitroaromatic compounds are known to play a significant role in medicinal chemistry, with some exhibiting antimicrobial and anti-inflammatory activities.[2] The presence of a nitro group can enhance the interaction of a molecule with biological targets such as enzymes and proteins.[2]

This compound, with its unique substitution pattern, presents an intriguing subject for theoretical investigation. The ortho-positioning of both a methyl and a nitro group relative to the acetic acid side chain is expected to induce significant steric and electronic effects, influencing its conformation, reactivity, and potential as a pharmacological agent. This guide will systematically unravel these molecular intricacies through a theoretical lens, providing a robust framework for future experimental and drug discovery endeavors.

Molecular Structure and Properties

A foundational understanding of a molecule's three-dimensional structure and its inherent chemical properties is paramount. This section outlines the key molecular descriptors of this compound and provides a detailed protocol for its computational modeling.

Chemical Identity
PropertyValueSource
IUPAC Name This compound[3]
CAS Number 23876-18-8[3]
Molecular Formula C₉H₉NO₄[3]
Molecular Weight 195.17 g/mol [3]
SMILES CC1=C(C(=CC=C1)--INVALID-LINK--[O-])CC(=O)O[3]
Predicted Physicochemical Properties

The following properties were computed and are presented to provide an initial assessment of the molecule's characteristics.

PropertyPredicted Value
XLogP3 1.9
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Polar Surface Area 83.1 Ų

These values are computationally derived and provide a preliminary indication of the molecule's lipophilicity and potential for membrane permeability.

Molecular Geometry Optimization: A Step-by-Step Protocol

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. Density Functional Theory (DFT) is a robust method for this purpose.

Protocol for Geometry Optimization:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This Pople-style basis set is suitable for obtaining accurate geometries and electronic properties of molecules containing first and second-row atoms. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, and polarization functions (d,p) allow for more flexibility in describing the bonding environment.

  • Input: A starting 3D structure of this compound. This can be generated using a molecule builder within the software or from its SMILES string.

  • Calculation Type: Opt (Optimization). This keyword instructs the software to find the minimum energy geometry.

  • Convergence Criteria: Use default or tighter convergence criteria to ensure a true minimum is found.

  • Verification: Perform a frequency calculation (Freq) on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

G cluster_workflow Geometry Optimization Workflow start Initial 3D Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft Input Structure opt Geometry Optimization dft->opt Run Optimization freq Frequency Calculation opt->freq Verify Minimum end Optimized Geometry (No Imaginary Frequencies) freq->end

Caption: Workflow for obtaining the optimized molecular geometry.

Electronic Properties and Reactivity

The arrangement of electrons within a molecule dictates its reactivity and spectroscopic behavior. This section explores the electronic landscape of this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Protocol for FMO Analysis:

  • Software: Gaussian 16 and GaussView 6 or similar visualization software.

  • Input: The optimized geometry of this compound.

  • Calculation: Use the checkpoint file (.chk) generated from the geometry optimization.

  • Visualization: Use GaussView to visualize the HOMO and LUMO isosurfaces. This will show the distribution of these orbitals across the molecule.

Based on the structure, it is anticipated that the HOMO will be localized primarily on the phenyl ring and the carboxylate group, while the LUMO will be concentrated on the nitro group, a strong electron-withdrawing moiety.

G HOMO HOMO Electron Donor Phenyl Ring & Carboxylate EnergyGap HOMO-LUMO Gap (Chemical Stability) HOMO->EnergyGap LUMO LUMO Electron Acceptor Nitro Group LUMO->EnergyGap

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.

Protocol for MEP Analysis:

  • Software: Gaussian 16 and GaussView 6.

  • Input: The optimized geometry.

  • Calculation: Generate the MEP surface using the optimized wavefunction.

  • Visualization: The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show a negative potential around the oxygen atoms of the nitro and carboxyl groups, and a positive potential around the acidic proton of the carboxyl group and the aromatic protons.

Spectroscopic Properties: Bridging Theory and Experiment

A crucial aspect of theoretical studies is the ability to predict spectroscopic data that can be compared with experimental results for validation.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Theoretical frequency calculations can aid in the assignment of experimental IR spectra.

Protocol for IR Spectrum Calculation:

  • Software: Gaussian 16.

  • Input: The optimized geometry.

  • Calculation Type: Freq.

  • Analysis: The output will provide the vibrational frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by a factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.

Predicted Key Vibrational Frequencies:

Functional GroupPredicted Wavenumber (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
O-H stretch (carboxylic acid)~3500-3000 (broad)3300-2500
C=O stretch (carboxylic acid)~1720-17001760-1690
N-O asymmetric stretch (nitro)~1550-15301560-1515
N-O symmetric stretch (nitro)~1360-13401355-1315
C-H stretch (aromatic)~3100-30003100-3000
C-H stretch (aliphatic)~2980-28503000-2850
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts.

Protocol for NMR Chemical Shift Calculation:

  • Software: Gaussian 16.

  • Method: GIAO (Gauge-Including Atomic Orbital) method is the standard for NMR calculations.

  • Calculation Type: NMR.

  • Reference: The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), which must also be calculated at the same level of theory.

Predicted ¹H and ¹³C NMR Chemical Shifts:

While experimental data is the gold standard, online prediction tools can provide a reasonable estimate. Based on the structure, the following are expected:

  • ¹H NMR:

    • A singlet for the methyl protons (~2.3-2.5 ppm).

    • A singlet for the methylene protons of the acetic acid side chain (~3.7-3.9 ppm).

    • Multiplets for the three aromatic protons (~7.2-7.8 ppm).

    • A broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR:

    • Signals for the methyl carbon, methylene carbon, and the carboxyl carbon.

    • Signals for the six aromatic carbons, which will be distinct due to the substitution pattern.

Note: These are estimations and the actual chemical shifts can be influenced by solvent and other experimental conditions.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum.

Protocol for UV-Vis Spectrum Calculation:

  • Software: Gaussian 16.

  • Method: TD-DFT.

  • Input: The optimized geometry.

  • Analysis: The output will provide the excitation energies and oscillator strengths for the electronic transitions. These can be used to generate a theoretical UV-Vis spectrum.

For this compound, electronic transitions are expected to involve the π-systems of the phenyl ring and the nitro group.

Potential Applications in Drug Development

The structural and electronic features of this compound suggest its potential as a scaffold in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[4] The descriptors calculated in this guide (e.g., HOMO/LUMO energies, dipole moment, polar surface area) can be used as inputs for building QSAR models for nitrophenylacetic acid derivatives. Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. For instance, studies on nitroaromatic compounds have shown that hydrophobicity, electrostatic interactions, and van der Waals forces can contribute to their toxicity.[4]

Role as a Synthetic Intermediate

Nitrophenylacetic acids are valuable precursors in organic synthesis, particularly for the construction of heterocyclic compounds.[1] The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles, many of which are found in the core structures of pharmaceuticals.

G cluster_synthesis Synthetic Utility start This compound reduction Reduction of Nitro Group start->reduction amine 2-Amino-6-methylphenylacetic acid reduction->amine cyclization Cyclization Reactions amine->cyclization end Heterocyclic Compounds (e.g., Lactams) cyclization->end

Caption: Synthetic pathway from the title compound to heterocyclic structures.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the study of this compound. By detailing the protocols for computational analysis of its molecular structure, electronic properties, and spectroscopic signatures, we have laid the groundwork for a deeper understanding of this molecule. The insights gained from these theoretical studies are invaluable for guiding future experimental work and for exploring the potential of this compound and its derivatives in the realm of drug discovery and development. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the in-silico investigation of other small molecules of medicinal interest.

References

Unveiling the Bio-Potential of 2-(2-Methyl-6-nitrophenyl)acetic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structural Alerts to Therapeutic Hypotheses

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is one of rigorous scientific inquiry. This guide focuses on 2-(2-Methyl-6-nitrophenyl)acetic acid, a compound for which, to date, no significant biological activity has been formally reported. However, its molecular architecture, featuring a phenylacetic acid scaffold common to non-steroidal anti-inflammatory drugs (NSAIDs) and a nitroaromatic moiety—a known pharmacophore and structural alert—necessitates a thorough investigation into its potential biological activities. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a strategic framework for the preclinical evaluation of this compound. We will delve into the scientific rationale behind hypothesizing its anti-inflammatory, antimicrobial, and cytotoxic potential, and provide detailed, self-validating experimental protocols to rigorously test these hypotheses.

Molecular Profile and Structural Rationale for Biological Investigation

This compound (PubChem CID: 675115) is an aromatic carboxylic acid with the molecular formula C₉H₉NO₄.[1] Its structure is characterized by a phenylacetic acid core, substituted with both a methyl and a nitro group at positions 2 and 6 of the phenyl ring, respectively.

PropertyValueSource
Molecular Weight195.17 g/mol --INVALID-LINK--[1]
XLogP31.9--INVALID-LINK--[1]
Hydrogen Bond Donor Count1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count4--INVALID-LINK--[1]

The presence of the phenylacetic acid moiety is a significant structural alert for potential anti-inflammatory activity. Many established NSAIDs, such as diclofenac and ibuprofen, are derivatives of aryl-acetic or aryl-propionic acids and exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The substitution pattern on the phenyl ring can modulate this activity and selectivity for COX isoforms.

Furthermore, the nitroaromatic group is a well-documented pharmacophore associated with a spectrum of biological activities, including antimicrobial and cytotoxic effects.[3][4][5] The mechanism often involves the reduction of the nitro group within target cells or microorganisms to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[3][5]

Based on these structural features, we propose a tripartite investigation into the potential biological activities of this compound:

  • Anti-inflammatory Activity: Targeting COX-1 and COX-2 enzymes.

  • Antimicrobial Activity: Against a panel of pathogenic bacteria.

  • Cytotoxic Activity: Against representative cancer cell lines.

Investigation_Strategy This compound This compound Structural Features Structural Features This compound->Structural Features Phenylacetic Acid Core Phenylacetic Acid Core Structural Features->Phenylacetic Acid Core Nitroaromatic Moiety Nitroaromatic Moiety Structural Features->Nitroaromatic Moiety Anti-inflammatory Anti-inflammatory Phenylacetic Acid Core->Anti-inflammatory Antimicrobial Antimicrobial Nitroaromatic Moiety->Antimicrobial Cytotoxic Cytotoxic Nitroaromatic Moiety->Cytotoxic Hypothesized Activities Hypothesized Activities Anti-inflammatory->Hypothesized Activities Antimicrobial->Hypothesized Activities Cytotoxic->Hypothesized Activities

Figure 1: Logic diagram illustrating the derivation of hypothesized biological activities from the structural features of this compound.

Investigation of Anti-inflammatory Activity

Scientific Rationale and Mechanistic Hypothesis

The structural analogy to known NSAIDs suggests that this compound may inhibit the activity of COX enzymes, which are central to the inflammatory cascade.[6] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated at sites of inflammation.[7] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[7] The pharmacophore for many COX-2 inhibitors includes appropriately positioned aromatic rings and a hydrogen bond acceptor/donor.[8][9][10] We hypothesize that the subject compound can fit into the active site of COX enzymes and inhibit their function.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibits

Figure 2: Simplified signaling pathway of COX-mediated inflammation and the hypothesized point of intervention for the test compound.
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a well-established method to determine the inhibitory activity of the test compound against COX-1 and COX-2.

Objective: To quantify the IC₅₀ values of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound stock solution (in DMSO)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound, celecoxib, and ibuprofen in assay buffer. The final concentrations should span a range appropriate for determining IC₅₀ values (e.g., 0.01 µM to 100 µM).

  • Reaction Mixture: In each well of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Compound Incubation: Add the diluted test compound or control to the wells and incubate for 10 minutes at room temperature to allow for binding to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Colorimetric Detection: Immediately add TMPD. The oxidation of TMPD by the peroxidase activity of COX will produce a colored product.

  • Measurement: Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: The inclusion of both a selective (celecoxib) and a non-selective (ibuprofen) COX inhibitor provides internal validation of the assay's ability to distinguish between different inhibition profiles.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[11]

Objective: To evaluate the ability of this compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (male, 180-220 g)

  • Carrageenan solution (1% in saline)

  • Test compound suspension (in 0.5% carboxymethyl cellulose)

  • Indomethacin (positive control)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide the rats into groups (n=6): vehicle control, positive control (indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 20, 40 mg/kg).

  • Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Self-Validation: The use of indomethacin as a positive control validates the model's responsiveness to a known anti-inflammatory agent.

Investigation of Antimicrobial Activity

Scientific Rationale and Mechanistic Hypothesis

The nitroaromatic functional group is present in several antimicrobial agents.[3][4][5] Its mechanism of action often involves the enzymatic reduction of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.[3][5] We hypothesize that this compound can be similarly activated within microbial cells, leading to growth inhibition or cell death.

Antimicrobial_Mechanism cluster_0 Inside Microbial Cell Test Compound (Nitroaromatic) Test Compound (Nitroaromatic) Microbial Cell Microbial Cell Test Compound (Nitroaromatic)->Microbial Cell Nitroreductases Nitroreductases Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductases->Reactive Nitrogen Species Reduces Nitro Group to Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage Cause Bacterial Death Bacterial Death Cellular Damage->Bacterial Death Leads to

Figure 3: Hypothesized mechanism of antimicrobial action via reductive activation of the nitroaromatic group.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol determines the lowest concentration of the test compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Objective: To determine the MIC and MBC of this compound against a panel of bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • Ciprofloxacin (positive control)

  • 96-well microplates

  • Incubator

  • Spectrophotometer (for MIC determination)

  • Agar plates

Procedure:

  • Bacterial Culture Preparation: Grow bacterial strains in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and ciprofloxacin in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity measured by a spectrophotometer).

  • MBC Determination: Take an aliquot from the wells with no visible growth and plate it on agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Self-Validation: The inclusion of a broad-spectrum antibiotic like ciprofloxacin serves as a positive control and a benchmark for the compound's potency.

Investigation of Cytotoxic Activity

Scientific Rationale and Mechanistic Hypothesis

Similar to its potential antimicrobial mechanism, the nitroaromatic group can also be reduced by mammalian reductases, particularly in the hypoxic environment of solid tumors, to generate cytotoxic species.[12] This forms the basis of some nitroaromatic anticancer prodrugs. We hypothesize that this compound may exhibit selective cytotoxicity towards cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect (IC₅₀) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and doxorubicin for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Self-Validation: The inclusion of a standard chemotherapeutic agent, doxorubicin, provides a benchmark for cytotoxicity. Testing against a normal cell line helps to assess for selective toxicity towards cancer cells.

Concluding Remarks and Future Directions

This technical guide provides a foundational framework for the initial biological evaluation of this compound. The proposed investigations are based on sound scientific rationale derived from the compound's structural features. Positive results in any of these primary screens would warrant further, more in-depth studies, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways involved in the observed activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The systematic approach outlined herein will enable a comprehensive assessment of the therapeutic potential of this compound and guide its future development.

References

Methodological & Application

Application Notes: 2-(2-Methyl-6-nitrophenyl)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(2-Methyl-6-nitrophenyl)acetic acid ( 1 ) as a versatile precursor in modern organic synthesis. Primarily, this document details its strategic application in the synthesis of nitrogen-containing heterocyclic scaffolds, with a specific focus on the preparation of substituted indole derivatives. The core of this guide is centered on the principles of reductive cyclization, a powerful transformation for building complex molecular architectures. We provide detailed, field-proven protocols for both the synthesis of the title compound and its subsequent conversion into 7-methyloxindole, a key intermediate for various biologically active molecules. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction and Physicochemical Properties

This compound (1 ) is an ortho-substituted nitrophenyl derivative that serves as a valuable building block in synthetic chemistry.[1] Its structure, featuring a nitro group and a carboxylic acid moiety held in a specific steric and electronic arrangement, makes it an ideal substrate for intramolecular cyclization reactions upon reduction of the nitro group.

Table 1: Physicochemical Properties of this compound (1)

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 23876-18-8PubChem[1]
Molecular Formula C₉H₉NO₄PubChem[1]
Molecular Weight 195.17 g/mol PubChem[1][2]
Appearance Pale yellow to off-white solid---

The strategic placement of the methyl group ortho to the nitro function, and the acetic acid side chain ortho to the methyl group, provides the necessary framework for the regioselective synthesis of 7-methyl substituted indole cores, which are prevalent in medicinal chemistry.

Synthesis of this compound (1)

The reliable synthesis of precursor 1 is critical for its application. A common and effective method involves the condensation of 3-nitro-o-xylene with diethyl oxalate, followed by oxidative cleavage.[2]

Mechanistic Rationale

The synthesis proceeds via a Claisen-type condensation. Potassium ethoxide, a strong base, deprotonates the benzylic position of 3-nitro-o-xylene. The resulting carbanion attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent intermediate is then subjected to oxidative workup with hydrogen peroxide under basic conditions, which cleaves the α-keto ester moiety to yield the desired carboxylic acid after acidification.

Workflow Diagram: Synthesis of Precursor (1)

G cluster_reactants Reactants cluster_steps Reaction Sequence cluster_product Final Product r1 3-Nitro-o-xylene s1 Step 1: Condensation Solvent: Diethyl Ether Conditions: Reflux r1->s1 r2 Diethyl oxalate r2->s1 r3 Potassium Ethoxide r3->s1 s2 Step 2: Oxidative Cleavage Reagents: NaOH, H₂O₂ s1->s2 s3 Step 3: Acidification Reagent: HCl (aq) s2->s3 p1 This compound (1) s3->p1

Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

A detailed, step-by-step protocol for the synthesis of 1 is provided in the "Application Protocols" section (Protocol A).

Core Application: Reductive Cyclization to Indole Scaffolds

The primary synthetic utility of 1 lies in its role as a precursor to 7-methyl substituted oxindoles and isatins via reductive cyclization. The reduction of the aromatic nitro group to an amine is a classic and robust transformation.[3][4] When performed on a substrate like 1 , the newly formed aniline can undergo a spontaneous or promoted intramolecular cyclization (lactamization) with the adjacent carboxylic acid side chain to form a five-membered heterocyclic ring.

The Béchamp Reduction: A Field-Proven Method

The Béchamp reduction, which typically employs iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid), is a highly effective and economical method for this transformation.[3][4] Iron powder is inexpensive, environmentally benign, and its use often results in high yields with a simple workup procedure.[3] The acid serves to activate the iron surface and acts as a proton source for the reduction cascade.

Mechanism: From Nitroarene to Oxindole

The reaction proceeds in two key stages:

  • Nitro Group Reduction: Iron metal acts as the reducing agent, transferring electrons to the nitro group. In the presence of acid, the nitro group is sequentially reduced through nitroso and hydroxylamine intermediates to the corresponding primary amine, 2-(2-amino-6-methylphenyl)acetic acid.

  • Intramolecular Cyclization: Under the thermal and acidic conditions of the reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable lactam ring of 7-methyloxindole (2 ).

Workflow Diagram: Synthesis of 7-Methyloxindole (2)

G cluster_start Starting Material cluster_reaction Core Reaction cluster_intermediate In-situ Intermediate cluster_product Final Product sm This compound (1) re Reductive Cyclization Reagents: Fe Powder, Acetic Acid Conditions: Reflux sm->re inter 2-(2-Amino-6-methylphenyl)acetic acid re->inter prod 7-Methyloxindole (2) inter->prod

Caption: Reductive cyclization pathway to 7-methyloxindole.

Application Protocols

The following protocols are provided as detailed, self-validating methodologies.

Protocol A: Synthesis of this compound (1)

This protocol is adapted from established literature procedures.[2]

Materials & Reagents:

  • 3-Nitro-o-xylene (18 mmol, 1.0 equiv)

  • Diethyl oxalate (27 mmol, 1.5 equiv)

  • Potassium ethoxide (27 mmol, 1.5 equiv)

  • Anhydrous diethyl ether

  • 10% Sodium hydroxide (aq)

  • 30% Hydrogen peroxide (aq)

  • 12 N Hydrochloric acid (aq)

  • Dichloromethane

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

  • Base Preparation: Add potassium ethoxide (2.3 g, 27 mmol) to 6 mL of diethyl ether.

  • Condensation: To the stirred suspension, slowly add a solution of diethyl oxalate (3.9 g, 27 mmol) in 30 mL of diethyl ether. After the initial exothermic reaction subsides, cool the mixture in an ice bath.

  • Substrate Addition: Slowly add a solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in 3 mL of diethyl ether with vigorous stirring.

  • Reaction: Remove the ice bath and reflux the mixture for 15 minutes. A thick precipitate should form.

  • Solvent Removal: Remove the diethyl ether under reduced pressure.

  • Oxidative Workup: To the residue, slowly add 18 mL of 10% NaOH solution with stirring. Follow this with the slow, dropwise addition of 30% hydrogen peroxide (4 mL). Caution: This addition is vigorous and accompanied by gas evolution. Maintain cooling as necessary.

  • Digestion: Stir the reaction mixture for 1.5 hours at room temperature.

  • Filtration: Collect any solids by vacuum filtration and discard them.

  • Acidification: Combine the filtrate and washings. Cool in an ice bath and acidify to pH 2 with 12 N HCl.

  • Product Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Triturate the crude product with dichloromethane and dry under vacuum to yield pure this compound (1 ).

Expected Outcome:

  • Yield: ~52%

  • Appearance: Off-white to pale yellow solid.

Protocol B: Representative Synthesis of 7-Methyloxindole (2)

This is a representative protocol based on the principles of the Béchamp reduction, widely applied for the synthesis of oxindoles from ortho-nitrophenylacetic acids.[3][4]

Materials & Reagents:

  • This compound (1 ) (10 mmol, 1.0 equiv)

  • Iron powder (<100 mesh) (40 mmol, 4.0 equiv)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (aq)

  • Brine

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 ) (1.95 g, 10 mmol) and glacial acetic acid (20 mL).

  • Heating: Heat the mixture to 80-90 °C to ensure dissolution of the starting material.

  • Iron Addition: Carefully add the iron powder (2.23 g, 40 mmol) portion-wise over 15-20 minutes. Caution: The reaction is exothermic. Control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, maintain the reaction at reflux (approx. 110-115 °C) for 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid).

  • Workup - Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with additional ethyl acetate.

  • Workup - Extraction: Combine the organic filtrates and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (3 x 30 mL, until CO₂ evolution ceases), and finally with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure 7-methyloxindole (2 ).

Expected Outcome:

  • Yield: 70-85% (typical for this type of transformation).

  • Appearance: Off-white or tan solid.

Summary of Applications

Table 2: Synthetic Transformations of this compound

ProductTransformationKey ReagentsCore Application
7-Methyloxindole (2) Reductive CyclizationFe / Acetic AcidPrecursor for pharmaceuticals, building block for complex alkaloids.
7-Methylisatin Reductive Cyclization & OxidationFe/Acid followed by an oxidantIntermediate for dyes, kinase inhibitors, and other bioactive compounds.[5]

References

Application Notes & Protocols: 2-(2-Methyl-6-nitrophenyl)acetic Acid as a Versatile Starting Material for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-(2-Methyl-6-nitrophenyl)acetic Acid

This compound is a highly functionalized aromatic compound whose strategic placement of substituents—a nitro group, a methyl group, and a carboxylic acid side chain in an ortho, ortho' arrangement—renders it an exceptionally valuable precursor in synthetic organic chemistry. The inherent steric hindrance and electronic properties of this molecule provide a powerful tool for directing regioselective reactions to construct complex heterocyclic scaffolds.

The primary utility of this starting material lies in its capacity for intramolecular cyclization following the reduction of the nitro group.[1][2] This "reductive cyclization" pathway opens a direct and efficient route to indole and oxindole core structures, which are privileged motifs in medicinal chemistry and materials science.[3] This guide provides a detailed exploration of a key application: the multi-step synthesis of 7-methyl-1H-indole-2,3-dione (7-methylisatin), a valuable intermediate for various biologically active compounds.[4]

Synthetic Pathway Overview: From Starting Material to 7-Methylisatin

The transformation of this compound into 7-methylisatin is a classic example of leveraging latent functionality within a starting material. The synthesis proceeds through a logical three-step sequence, where each step sets the stage for the next transformation.

G A This compound B Step 1: Nitro Group Reduction (Intermediate: 2-(2-Amino-6-methylphenyl)acetic acid) A->B SnCl2·2H2O, HCl C Step 2: Intramolecular Cyclization (Product: 7-Methyloxindole) B->C Heat (Δ) D Step 3: C3-Position Oxidation (Final Product: 7-Methylisatin) C->D SeO2, Dioxane/H2O

Caption: Overall synthetic workflow from the starting material to 7-methylisatin.

Detailed Experimental Protocols

This section provides field-tested, step-by-step protocols for the synthesis of 7-methylisatin. The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction mechanics.

Step 1: Reductive Cyclization to Synthesize 7-Methyl-1,3-dihydro-2H-indol-2-one (7-Methyloxindole)

In this pivotal step, the nitro group is reduced to an amine, which spontaneously undergoes an intramolecular cyclization under the acidic reaction conditions to form the oxindole ring system.[1] The use of tin(II) chloride (SnCl2) in concentrated hydrochloric acid is a classic and robust method for this transformation.[5][6][7]

Causality of Reagent Choice:

  • Tin(II) Chloride (SnCl2): SnCl2 is a mild and effective reducing agent for aromatic nitro groups, particularly in the presence of other functional groups.[7][8] It acts as a single-electron donor in a stepwise reduction mechanism.[5][6]

  • Hydrochloric Acid (HCl): The acidic medium is crucial. It protonates the nitro group, facilitating the reduction process, and also serves as the proton source for the formation of water as a byproduct.[5][9] Furthermore, the acidic environment catalyzes the subsequent intramolecular amide formation (cyclization).

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 51.2 mmol) in 100 mL of concentrated hydrochloric acid.

  • Addition of Reducing Agent: To this stirred suspension, add tin(II) chloride dihydrate (SnCl2·2H2O) (46.2 g, 204.8 mmol, 4.0 eq) portion-wise over 15 minutes. The addition is exothermic and will cause the internal temperature to rise.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the mixture by adding 50% aqueous sodium hydroxide (NaOH) solution. Be cautious, as this is a highly exothermic process. Continue adding NaOH until the pH is ~8-9.

    • The resulting precipitate is the crude 7-methyloxindole. Filter the solid using a Büchner funnel and wash thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 7-methyloxindole as a crystalline solid.

Step 2: Oxidation of 7-Methyloxindole to 7-Methylisatin

The final step involves the oxidation of the methylene group at the C3 position of the oxindole ring to a carbonyl group, yielding the desired isatin. Selenium dioxide (SeO2) is a specific and effective reagent for this type of α-carbonyl oxidation.

Causality of Reagent Choice:

  • Selenium Dioxide (SeO2): SeO2 is a well-established reagent for the oxidation of activated C-H bonds, such as the one adjacent to the carbonyl group in the oxindole. It provides a reliable route to the 1,2-dicarbonyl system of isatin.

  • Aqueous Dioxane: Dioxane serves as a solvent for the organic substrate, while water is necessary for the reaction mechanism involving SeO2.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve the 7-methyloxindole (5.0 g, 34.0 mmol) obtained from the previous step in 150 mL of 1,4-dioxane. Add 5 mL of water to the solution.

  • Addition of Oxidizing Agent: Add selenium dioxide (SeO2) (4.5 g, 40.8 mmol, 1.2 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 100 °C) for 3-4 hours. A black precipitate of elemental selenium will form as the reaction progresses.

  • Work-up and Isolation:

    • Once the reaction is complete (monitored by TLC), filter the hot solution through a pad of Celite to remove the black selenium precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Purify the crude product by recrystallization from glacial acetic acid or ethanol to afford 7-methylisatin as a characteristic orange-red solid.[10] A melting point of 270-272 °C is expected.[11]

Data Summary and Workflow Visualization

Table of Reaction Parameters
StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Expected Yield
1 This compoundSnCl2·2H2O, conc. HClconc. HCl110275-85%
2 7-MethyloxindoleSelenium Dioxide (SeO2)Dioxane/H2O1003-460-70%

Experimental Workflow Diagram (Step 1)

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase cluster_2 Purification A 1. Suspend Starting Material in conc. HCl B 2. Add SnCl2·2H2O (Portion-wise) A->B C 3. Heat to Reflux (2 hours) B->C D 4. Cool & Neutralize (pH 8-9 with NaOH) C->D E 5. Filter Crude Product D->E F 6. Wash Solid with Cold H2O E->F G 7. Recrystallize (Ethanol/H2O) F->G H Pure 7-Methyloxindole G->H

Caption: Step-by-step workflow for the synthesis of 7-methyloxindole.

Conclusion and Future Directions

This compound serves as a robust and reliable starting material for the synthesis of substituted indole derivatives. The protocols detailed herein for the preparation of 7-methylisatin demonstrate a logical and efficient synthetic strategy that leverages the inherent reactivity of the precursor. The methods are scalable and utilize well-established chemical transformations, ensuring high fidelity and reproducibility. Researchers can adapt this foundational pathway to create a diverse library of substituted isatins and oxindoles by modifying the initial aromatic precursor, opening avenues for new drug discovery and materials science applications.

References

Application Note: High-Throughput Quantification of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Validated HPLC-UV and LC-MS/MS Methods for Pharmaceutical and Research Applications

Abstract

This document provides detailed application notes and validated protocols for the quantitative analysis of 2-(2-Methyl-6-nitrophenyl)acetic acid. As a key intermediate in various synthetic pathways or a potential process-related impurity in active pharmaceutical ingredients (APIs), its precise quantification is critical for process optimization, quality control, and regulatory compliance. We present two robust analytical methods: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, validation, and sample preparation.

Introduction: The Analytical Imperative

This compound (C₉H₉NO₄, M.W.: 195.17 g/mol ) is a substituted phenylacetic acid derivative.[1] Its chemical structure, featuring a carboxylic acid functional group and a nitrophenyl chromophore, makes it amenable to common analytical techniques. In pharmaceutical development, stringent control over impurities is a critical aspect of ensuring product safety and efficacy.[2][3] Validated analytical methods are required by regulatory bodies like the ICH and FDA to guarantee that test results are accurate, reliable, and consistently meet their intended purpose.[3][4][5] This guide provides the foundational methodologies to establish such validated systems for this compound.

Method 1: HPLC-UV for Routine Quantification

High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical quality control due to its robustness, cost-effectiveness, and reliability. This method is ideal for quantifying the analyte in bulk materials, synthetic reaction mixtures, and cleaning verification samples where concentrations are expected to be in the µg/mL to mg/mL range.

Principle and Methodological Rationale

The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

  • Analyte Chemistry: this compound is a moderately polar molecule with an acidic proton on the carboxylic acid group. To ensure consistent retention and sharp peak shape, the ionization of this group must be suppressed. This is achieved by acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH well below the analyte's pKa (~3-4).

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds.

  • Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile or methanol is used. Acetonitrile often provides better peak shape and lower backpressure.

  • Detection: The nitrophenyl group acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. The optimal wavelength is determined by acquiring a UV spectrum of the analyte, typically selecting the wavelength of maximum absorbance (λ-max) for highest sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Weigh Analyte Standard P2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) P1->P2 P3 Prepare Calibration Curve (Serial Dilutions) P2->P3 H1 Inject Sample/ Standard P3->H1 Calibrants P4 Prepare Sample Solution (Dissolve & Filter) P4->H1 Test Sample H2 Isocratic/Gradient Elution (C18 Column) H1->H2 H3 UV Detection (at λ-max) H2->H3 D1 Integrate Peak Area H3->D1 Chromatogram D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound reference standard (≥95% purity).[6][7]

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Deionized (DI) Water, 18.2 MΩ·cm.

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.

  • HPLC vials with septa.

  • 0.22 µm syringe filters (e.g., PTFE).

2. Instrument and Conditions:

  • HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Phenomenex Luna).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for λ-max (typically ~260-280 nm for nitroaromatics); monitor at λ-max.[8]

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare a sample solution to a target concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peak area corresponding to this compound.

  • Plot a calibration curve of peak area versus concentration for the standards.

  • Determine the concentration in the sample solution using the linear regression equation from the calibration curve.

Method Validation Summary

The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][4] The following table presents typical acceptance criteria for such a method.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure and resolved from matrix/impurities (Resolution > 2).Ensures the signal is only from the analyte.[4]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a direct relationship between signal and concentration.
Range 80% to 120% of the target concentration.The interval providing acceptable accuracy and precision.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at 3 levels.[8]Measures the closeness of the test result to the true value.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Assesses the scatter of data under various conditions.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be reliably quantified.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.The lowest concentration that can be detected.
Robustness RSD ≤ 2.0% after minor changes (flow rate, temp, pH).Measures the method's capacity to remain unaffected by small variations.

Method 2: LC-MS/MS for Trace-Level Quantification

For applications requiring higher sensitivity, such as impurity profiling, metabolite identification, or analysis in complex biological matrices, LC-MS/MS is the gold standard. Its ability to selectively monitor a specific precursor-to-product ion transition provides unparalleled specificity and low detection limits, often in the pg/mL to ng/mL range.[9][10]

Principle and Methodological Rationale

This method couples the separation power of LC with the sensitive and selective detection of tandem mass spectrometry.

  • Ionization: Electrospray Ionization (ESI) is used to generate gas-phase ions. For this compound, the carboxylic acid group readily loses a proton, making it ideal for detection in negative ion mode as the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate the [M-H]⁻ ion of the analyte (m/z 194.1).

    • q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to monitor for a specific, stable fragment ion (product ion). This transition is highly specific to the analyte.

  • Mobile Phase: Volatile buffers like formic acid or ammonium acetate are used to ensure compatibility with the MS interface.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis P1 Prepare Stock & Working Solutions in Mobile Phase P2 Prepare Calibration Curve (e.g., 0.1 - 100 ng/mL) P1->P2 L1 Inject Extract P2->L1 Calibrants P3 Sample Extraction (e.g., LLE or SPE) P3->L1 Test Sample L2 UPLC Separation (C18 Column) L1->L2 L3 ESI Source (Negative Mode) L2->L3 L4 Tandem Quadrupole MS (MRM Mode) L3->L4 D1 Extract MRM Chromatogram L4->D1 MRM Data D2 Integrate Peak Area D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for LC-MS/MS trace quantification of this compound.

Detailed Protocol: LC-MS/MS

1. Reagents and Materials:

  • As per HPLC method, but using LC-MS grade solvents and additives (e.g., LC-MS grade formic acid).

2. Instrument and Conditions:

  • LC System: UPLC system (e.g., Waters Acquity, Shimadzu Nexera) for fast analysis.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Parameters (Example):

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • MRM Transition:

    • Precursor Ion (Q1): m/z 194.1

    • Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragment would result from the loss of CO₂ (m/z 150.1) or other characteristic losses.

    • Dwell Time: 100 ms.

  • Collision Energy (CE) & Declustering Potential (DP): Optimize for maximum signal intensity of the MRM transition.

4. Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Prepare in methanol.

  • Working & Calibration Standards: Serially dilute the stock solution in the initial mobile phase (e.g., 95:5 Mobile Phase A:B) to create standards from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Samples must be free of non-volatile buffers and particulates. Dilute samples in the initial mobile phase or perform a sample clean-up as described in Section 4.

Method Validation Summary (Trace Analysis)
Validation ParameterTypical Acceptance Criteria for Trace Analysis
Linearity r² ≥ 0.995; residuals should be random.
Accuracy (% Recovery) 85.0% - 115.0% at low concentrations; 90.0% - 110.0% at higher concentrations.[10]
Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
LLOQ The lowest point on the calibration curve meeting accuracy and precision criteria.
Matrix Effect Assessed to ensure matrix components do not suppress or enhance the ion signal.
Carryover Blank injection after highest standard should be < 20% of the LLOQ area.

Protocol: Sample Preparation via Liquid-Liquid Extraction (LLE)

When the analyte is in a complex matrix (e.g., reaction quench solution, biological fluid), a clean-up step is essential to remove interfering substances. LLE is a fundamental technique for this purpose.

Principle

LLE separates compounds based on their differential solubilities in two immiscible liquids (typically aqueous and organic). For an acidic analyte like this compound, its charge state can be manipulated with pH to control which phase it enters.

  • Acidification: The aqueous sample is acidified (pH < 2). This protonates the carboxylic acid, making the molecule neutral and more soluble in an organic solvent.

  • Extraction: The acidified aqueous sample is mixed with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The neutral analyte partitions into the organic layer.

  • Evaporation & Reconstitution: The organic layer is isolated, evaporated to dryness, and the residue is redissolved in the mobile phase for analysis.

LLE_Workflow S1 Start: 1 mL Aqueous Sample S2 Acidify to pH < 2 (e.g., with 1M HCl) S1->S2 S3 Add 3 mL Ethyl Acetate S2->S3 S4 Vortex for 2 min S3->S4 S5 Centrifuge to Separate Phases (5 min @ 3000g) S4->S5 S6 Transfer Organic Layer (Top Layer) to a New Tube S5->S6 S7 Evaporate to Dryness (Nitrogen Stream, 40°C) S6->S7 S8 Reconstitute in 200 µL Mobile Phase S7->S8 S9 Inject into LC System S8->S9

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE) sample preparation.

Conclusion

The analytical control of this compound is readily achievable with standard chromatographic techniques. The choice between the robust HPLC-UV method and the highly sensitive LC-MS/MS method depends on the specific application requirements, such as the expected concentration range, the complexity of the sample matrix, and the need for trace-level detection. Both methods, when properly developed and validated according to ICH guidelines, provide a reliable system for ensuring product quality and supporting pharmaceutical development.

References

Comprehensive Structural Elucidation of 2-(2-Methyl-6-nitrophenyl)acetic Acid using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract: This technical guide provides a detailed protocol for the comprehensive structural analysis of 2-(2-Methyl-6-nitrophenyl)acetic acid, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. We detail a multi-faceted approach employing one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to deliver unambiguous structural verification and serve as a foundational protocol for the characterization of related nitrophenyl derivatives. The causality behind experimental choices, from solvent selection to the strategic application of 2D correlation experiments, is explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

This compound is a molecule characterized by a highly substituted benzene ring, featuring sterically demanding and electronically influential groups—methyl, nitro, and acetic acid moieties—in an ortho-substituted pattern.[1] This substitution pattern creates a unique electronic and steric environment that directly influences the magnetic properties of its nuclei. For researchers in drug development, confirming the precise isomeric structure and purity of such synthetic intermediates is a critical step, as even minor structural variations can lead to drastically different biological activities and toxicological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive, detailed structural elucidation of organic molecules in solution.[2] While standard ¹H and ¹³C NMR provide essential information on the chemical environment and count of protons and carbons, complex substitution patterns can lead to spectral overlap and ambiguity. Therefore, a robust analytical protocol must incorporate two-dimensional correlation techniques. Heteronuclear Single Quantum Coherence (HSQC) is employed to definitively map protons to their directly attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals the connectivity across two to three bonds, piecing together the molecular skeleton.[3][4] This guide provides the field-proven protocols to apply these techniques for an irrefutable structural assignment of the title compound.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a theoretical decomposition of the molecule to anticipate the NMR output.

Caption: Labeled structure of this compound.

  • Proton (¹H) Environment:

    • Aromatic Protons (H3, H4, H5): Three protons on the phenyl ring are expected. Due to the asymmetric substitution, they will be chemically distinct and likely exhibit complex splitting patterns (doublets or triplets). Their chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

    • Methylene Protons (C8-H₂): These two protons are adjacent to the aromatic ring and the carbonyl group. They are expected to appear as a singlet, as there are no adjacent protons to couple with.

    • Methyl Protons (C7-H₃): The three protons of the methyl group will also appear as a singlet.

    • Carboxylic Acid Proton (C9-OH): This acidic proton is highly deshielded and typically appears as a broad singlet at a very high chemical shift (>10 ppm).[5] Its observation can be solvent and concentration-dependent.[6][7]

  • Carbon (¹³C) Environment:

    • Aromatic Carbons (C1-C6): Six distinct signals are expected. Two will be quaternary (C1, C6) and shifted significantly by their nitro and methyl substituents. The remaining four (C2, C3, C4, C5) will include one quaternary carbon (C2) attached to the acetic acid group and three protonated carbons.

    • Methylene Carbon (C8): One signal corresponding to the CH₂ group.

    • Methyl Carbon (C7): One signal for the CH₃ group, typically in the aliphatic region.

    • Carbonyl Carbon (C9): The carboxylic acid carbon, appearing in the characteristic downfield region (170-185 ppm).[5][8]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure data quality and provide a comprehensive dataset for structural validation.

Protocol 1: NMR Sample Preparation

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the carboxylic acid, and its ability to form hydrogen bonds helps to slow the exchange of the acidic proton, often allowing for its observation as a broad peak in the ¹H NMR spectrum.[8] The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and 39.5 ppm for ¹³C provides a convenient internal reference.[8]

Step-by-Step Procedure:

  • Weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.

  • Using a calibrated pipette, add 0.6 mL of DMSO-d₆ (≥99.8% D).

  • Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution. A brief period in a sonicator bath can be used if dissolution is slow.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Carefully place the tube into the NMR spinner turbine, ensuring correct depth positioning according to the spectrometer manufacturer's guidelines.

Protocol 2: NMR Data Acquisition

The following parameters are provided for a 500 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.

Table 1: ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale
Spectrometer Freq. 500 MHz Provides good signal dispersion.
Pulse Program zg30 Standard 30° pulse for quantitative analysis.
Number of Scans (NS) 16 Sufficient for good signal-to-noise for a ~20 mg sample.
Relaxation Delay (D1) 2.0 s Allows for adequate relaxation of most protons.
Acquisition Time (AQ) 3.0 s Ensures good resolution.

| Spectral Width (SW) | 20 ppm | Covers all expected signals, including the downfield acidic proton. |

Table 2: ¹³C NMR Acquisition Parameters

Parameter Recommended Value Rationale
Spectrometer Freq. 125 MHz Corresponds to a 500 MHz ¹H frequency.
Pulse Program zgpg30 Standard 30° pulse with proton decoupling.
Number of Scans (NS) 1024 Required due to the low natural abundance of ¹³C.
Relaxation Delay (D1) 2.0 s Standard delay for most carbon environments.
Acquisition Time (AQ) 1.0 s Standard acquisition time.

| Spectral Width (SW) | 240 ppm | Covers the full range of organic carbon chemical shifts. |

Table 3: 2D Correlation Spectroscopy Parameters

Experiment Pulse Program Key Parameters Purpose
HSQC hsqcedetgpsisp2.2 ¹J(CH) = 145 Hz Correlates each proton to its directly attached carbon. The edited sequence also reveals the phase of CH/CH₃ vs. CH₂ carbons.[4]

| HMBC | hmbcgpndqf | Long-range coupling delay (D6) optimized for ⁿJ(CH) = 8 Hz | Reveals 2- and 3-bond correlations between protons and carbons, establishing the connectivity of the molecular fragments.[3][4] |

Data Interpretation and Structural Verification

Workflow for Structural Elucidation

The analysis follows a logical progression, using each experiment to build upon the last, culminating in a complete and validated structure.

Caption: Workflow for NMR-based structural verification.

Predicted Chemical Shifts and Interpretation

The following table summarizes the expected chemical shifts based on known substituent effects and data from similar structures like nitrophenylacetic acid isomers.[9][10][11]

Table 4: Predicted ¹H and ¹³C Chemical Shifts in DMSO-d₆

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Key HMBC Correlations (from Proton)
-COOH (C9) ~12.5 (broad s, 1H) ~172 C8, C2
-CH₂- (C8) ~3.8 (s, 2H) ~40 C9, C2, C3, C1
Ar-H (H3,H4,H5) 7.3 - 7.8 (m, 3H) 125 - 135 Adjacent and geminal aromatic carbons
Ar-CH₃ (C7) ~2.3 (s, 3H) ~20 C6, C5, C1
Ar-C-NO₂ (C1) --- ~150 ---
Ar-C-CH₂ (C2) --- ~135 ---

| Ar-C-CH₃ (C6) | --- | ~138 | --- |

Interpretation Strategy:

  • ¹H and ¹³C Spectra: Confirm the number of unique proton and carbon signals matches the structure. The characteristic downfield shifts for the carboxylic acid proton (~12.5 ppm) and carbon (~172 ppm) should be readily identifiable.[5]

  • HSQC Spectrum: This experiment provides the foundational C-H pairings. It will show a cross-peak connecting the methylene proton signal (~3.8 ppm) to the methylene carbon signal (~40 ppm), the methyl protons (~2.3 ppm) to the methyl carbon (~20 ppm), and the three aromatic proton signals to their respective carbon signals. This step validates the assignment of protonated carbons.[4]

  • HMBC Spectrum: This is the key experiment for confirming the overall connectivity.[12] The most critical correlations to observe are:

    • From the methylene protons (C8-H₂) to the carbonyl carbon (C9) , confirming the acetic acid fragment.

    • From the methylene protons (C8-H₂) to the aromatic quaternary carbon (C2) , proving the attachment point of the side chain to the ring.

    • From the methyl protons (C7-H₃) to the aromatic quaternary carbon (C6) , confirming the position of the methyl group.

    • Cross-ring correlations between aromatic protons and carbons will further solidify the substitution pattern.

By systematically applying this workflow, researchers can achieve an unambiguous and definitive structural characterization of this compound, ensuring the integrity of the material for subsequent use in research and development.

References

Application Notes: 2-(2-Methyl-6-nitrophenyl)acetic Acid as a Versatile Scaffold for Heterocyclic Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 2-(2-Methyl-6-nitrophenyl)acetic acid as a pivotal building block in medicinal chemistry. The unique ortho-substitution of this reagent provides a powerful platform for the synthesis of complex heterocyclic scaffolds, particularly substituted indolinones, which are prevalent in numerous clinically relevant molecules. We will explore the causality behind its synthetic utility, provide a detailed, field-proven protocol for its conversion to a key indolinone intermediate, and discuss the broader implications for drug discovery programs targeting kinases and other disease-modifying enzymes.

Introduction: The Strategic Value of Ortho-Substituted Phenylacetic Acids

In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. Phenylacetic acid derivatives, in particular, serve as foundational scaffolds for a wide array of therapeutic agents. The subject of this guide, this compound, presents a unique and advantageous substitution pattern. The presence of a nitro group ortho to the acetic acid side chain, along with a methyl group, offers a sterically hindered yet highly reactive handle for intramolecular cyclization reactions. This strategic arrangement is particularly amenable to the synthesis of 7-methylindolin-2-one derivatives, a privileged scaffold in medicinal chemistry.

The nitro group serves as a precursor to an amine, which, following activation of the carboxylic acid, can undergo intramolecular amidation to form the lactam ring of the indolinone. The methyl group at the 6-position of the initial phenyl ring ultimately resides at the 7-position of the indolinone core, a position frequently targeted for modification in the development of selective kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₉NO₄PubChem
Molecular Weight 195.17 g/mol PubChem
CAS Number 23876-18-8PubChem
Appearance Off-white to pale yellow solidThermo Fisher Scientific[1]
Purity Typically ≥95%Thermo Fisher Scientific[1]

Core Application: Synthesis of 7-Methylindolin-2-one

The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of 7-methylindolin-2-one. This heterocyclic core is found in a variety of bioactive molecules, including potent kinase inhibitors. The synthetic strategy hinges on a reductive cyclization pathway.

Rationale for Reductive Cyclization

The synthetic utility of this compound is unlocked through a two-step transformation:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. This transformation is critical as it introduces the nucleophilic nitrogen required for the subsequent cyclization.

  • Intramolecular Amidation: The newly formed aniline derivative undergoes an intramolecular cyclization, where the amine attacks the activated carboxylic acid (or its ester derivative) to form the five-membered lactam ring of the indolinone.

This approach is efficient and allows for the late-stage formation of the heterocyclic core, a desirable feature in library synthesis for structure-activity relationship (SAR) studies.

Experimental Workflow Diagram

workflow start This compound reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction Step 1 intermediate 2-Amino-6-methylphenylacetic acid reduction->intermediate cyclization Intramolecular Cyclization (Heat or Acid/Base Catalysis) intermediate->cyclization Step 2 product 7-Methylindolin-2-one cyclization->product

Caption: Synthetic workflow for 7-Methylindolin-2-one.

Detailed Synthetic Protocol: Preparation of 7-Methylindolin-2-one

This protocol provides a robust method for the conversion of this compound to 7-methylindolin-2-one, a key intermediate for further elaboration in drug discovery programs.

Materials and Reagents
  • This compound (1.0 eq)

  • Palladium on carbon (10% w/w, 0.05 eq)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (e.g., Celite pad)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Solvent Addition: Add methanol to the flask to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% palladium on carbon to the reaction mixture.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask (typically via a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Cyclization: The resulting crude 2-amino-6-methylphenylacetic acid is then subjected to cyclization. This can often be achieved by heating the material in a high-boiling point solvent or by treatment with a mild acid or base catalyst to facilitate the intramolecular lactamization.

  • Purification: The crude 7-methylindolin-2-one can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Self-Validation and Characterization
  • Purity Assessment: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

  • Structural Confirmation: The structure of 7-methylindolin-2-one should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values.

Advanced Applications in Medicinal Chemistry: Kinase Inhibitor Synthesis

The 7-methylindolin-2-one scaffold is a cornerstone in the design of numerous kinase inhibitors. The 7-position, originating from the methyl group of the starting material, is a key vector for chemical modification to enhance potency and selectivity.

Conceptual Pathway to Kinase Inhibitors

start 2-(2-Methyl-6-nitrophenyl) acetic acid intermediate 7-Methylindolin-2-one start->intermediate Reductive Cyclization functionalization Functionalization at N1 and C3 (e.g., N-arylation, Aldol condensation) intermediate->functionalization Further Derivatization product Substituted Indolinone (Kinase Inhibitor Scaffold) functionalization->product

Caption: Pathway to kinase inhibitor scaffolds.

Rationale for Indolinone-Based Kinase Inhibitors

Many kinase inhibitors that target the ATP-binding site feature a heterocyclic core that can engage in hydrogen bonding interactions with the hinge region of the kinase domain. The indolinone scaffold is particularly well-suited for this purpose. The lactam NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. Further derivatization at the N1 and C3 positions allows for the introduction of substituents that can occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby fine-tuning the inhibitor's affinity and selectivity for the target kinase.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a direct and efficient route to 7-methylindolin-2-one, a privileged scaffold in drug discovery. The protocols and strategies outlined in this guide are designed to empower researchers to leverage this reagent in the synthesis of novel and potent therapeutic agents, particularly in the realm of kinase inhibitor development. The logical and predictable reactivity of this molecule, coupled with the high biological relevance of its downstream products, underscores its importance in the modern medicinal chemist's toolbox.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms of 2-(2-Methyl-6-nitrophenyl)acetic acid. This guide moves beyond simple procedural lists to offer in-depth explanations of the causality behind experimental choices, ensuring both scientific accuracy and practical applicability. Key transformations, including the synthesis of the parent molecule, chemoselective reduction of the nitro group, and subsequent intramolecular cyclization to form heterocyclic scaffolds, are detailed. Each section includes step-by-step protocols, mechanistic diagrams, and a discussion of reagent selection rationale, grounded in authoritative scientific literature.

Introduction and Molecular Overview

This compound is a substituted phenylacetic acid derivative whose strategic placement of a nitro group, a methyl group, and an acetic acid moiety on a benzene ring makes it a versatile intermediate in organic synthesis. The ortho-relationship between the bulky methyl and nitro groups, and the adjacent acetic acid side chain, creates steric and electronic influences that govern its reactivity. Its primary utility lies in its capacity to undergo reductive cyclization, a powerful transformation that provides access to 7-methyl-2-oxindole, a heterocyclic core found in various biologically active molecules and pharmaceutical agents.[1] Understanding the nuances of its reaction pathways is critical for leveraging this molecule to its full potential in complex synthetic routes.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for its effective use in the laboratory.

PropertyValueSource
CAS Number 23876-18-8--INVALID-LINK--[2]
Molecular Formula C₉H₉NO₄--INVALID-LINK--[2]
Molecular Weight 195.17 g/mol --INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]

Synthesis of this compound

The reliable synthesis of the starting material is the first critical step in any synthetic workflow. A common and effective route begins with the reaction of 3-nitro-o-xylene with diethyl oxalate in the presence of a strong base, followed by oxidative workup.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product r1 3-Nitro-o-xylene s1 Step 1: Condensation (Claisen-type reaction) r1->s1 r2 Diethyl oxalate r2->s1 r3 Potassium Ethoxide r3->s1 Base s2 Step 2: Oxidative Cleavage (H₂O₂, NaOH) s1->s2 s3 Step 3: Acidification (HCl) s2->s3 p1 This compound s3->p1

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established synthetic routes.

Materials:

  • 3-Nitro-o-xylene

  • Diethyl oxalate

  • Potassium ethoxide

  • Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • 12 N Hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • Preparation of Base: In a reaction vessel equipped with a stirrer and reflux condenser, add potassium ethoxide (2.3 g, 27 mmol) to diethyl ether (6 mL).

  • Addition of Oxalate: Slowly add a solution of diethyl oxalate (3.9 g, 27 mmol) in diethyl ether (30 mL) to the stirred potassium ethoxide suspension.

  • Condensation Reaction: After the initial refluxing subsides, cool the mixture in an ice bath. Vigorously stir the mixture while slowly adding a solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in diethyl ether (3 mL).

  • Reflux: Reflux the reaction mixture for 15 minutes. A thick precipitate should form.

  • Solvent Removal & Hydrolysis: Remove most of the ether under vacuum. Slowly add 18 mL of 10% NaOH solution with stirring.

  • Oxidative Cleavage: Carefully add 30% H₂O₂ (4 mL) dropwise. This reaction is vigorous and releases gas. Continue stirring for 1.5 hours.

  • Workup: Collect the solids by vacuum filtration and discard them. Combine the filtrate and washes, then acidify to pH 2 with 12 N HCl.

  • Product Isolation: Collect the precipitated product by vacuum filtration, wash with water, and dry under vacuum.

  • Purification: Triturate the crude product with dichloromethane and dry under vacuum to yield the final product, this compound.

Core Reaction Mechanisms and Pathways

The true synthetic value of this compound is realized through the transformation of its functional groups. The interplay between the nitro group and the carboxylic acid side chain enables the construction of complex heterocyclic systems.

Overview of Key Transformations

G cluster_main Start This compound Intermediate 2-(2-Amino-6-methylphenyl)acetic acid Start->Intermediate Nitro Group Reduction (e.g., Fe/AcOH) Product_Lactam 7-Methyl-2-oxindole (Lactam) Intermediate->Product_Lactam Intramolecular Cyclization (Amidation/Dehydration)

Caption: Primary reaction pathway from the nitro acid to the oxindole product.

Mechanism 1: Reductive Cyclization to 7-Methyl-2-oxindole

The most significant reaction of this compound is its conversion to 7-methyl-2-oxindole. This occurs via a two-stage, one-pot process: the reduction of the nitro group to an amine, which then spontaneously or upon heating undergoes intramolecular cyclization (amidation) to form a stable five-membered lactam ring.[1]

Causality & Experimental Choice: The selection of the reducing agent is paramount and dictates the success and chemoselectivity of the reaction.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a very clean and efficient method. However, palladium on carbon can also reduce other sensitive functional groups and may be expensive.[3]

  • Metal/Acid Systems (e.g., Fe/AcOH, SnCl₂/HCl, Zn/AcOH): These are often preferred in laboratory settings for their cost-effectiveness and high chemoselectivity towards the nitro group.[3][4] Iron in acetic acid is particularly advantageous as it is environmentally benign and the workup is straightforward.[5] The acidic medium also helps to catalyze the subsequent cyclization step.

  • Single-Electron Transfer Reagents (e.g., SmI₂): Samarium(II) iodide offers a powerful and mild method for this transformation, proceeding under neutral conditions which can be beneficial for sensitive substrates.[6][7]

Comparison of Common Nitro Reduction Methods

Reagent SystemConditionsAdvantagesDisadvantages & Incompatibilities
H₂ / Pd-C or PtO₂ RT to 50°C, 1-50 atm H₂High yield, clean byproducts (H₂O).Can reduce other functional groups (alkenes, alkynes, some carbonyls, benzyl groups). Catalyst can be pyrophoric.[3]
Fe / Acetic Acid RefluxInexpensive, environmentally friendly, high chemoselectivity for nitro groups.[5]Requires acidic conditions, workup involves filtering off iron salts.
SnCl₂ / HCl 0°C to RTMild conditions, good for substrates with acid-labile groups that can tolerate HCl.Generates tin-based waste which requires careful disposal.
Zn / Acetic Acid RT to 60°CMild and effective.Can sometimes lead to over-reduction or side reactions.[3]
Catalytic Transfer Hydrogenation (HCOOH / Catalyst) RT to 80°CAvoids the use of high-pressure H₂ gas; uses stable liquid hydrogen donors like formic acid.[8][9]Requires careful selection of catalyst to be efficient.
Mechanistic Pathway of Reductive Cyclization

The reduction of a nitroarene to an aniline by a metal in acid is believed to proceed through nitroso and hydroxylamine intermediates.[4] The newly formed aniline is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the carboxylic acid.

G Start Step 1: Nitro Reduction (Ar-NO₂) Intermediate1 Step 2: Protonation (Ar-NH₂) Start->Intermediate1 [H] (e.g., Fe, H⁺) Forms aniline intermediate Intermediate2 Step 3: Nucleophilic Attack Intermediate1->Intermediate2 Acid catalyst protonates carboxylic acid -OH Intermediate3 Step 4: Dehydration Intermediate2->Intermediate3 Intramolecular attack of -NH₂ on carbonyl Product Final Product (Lactam) Intermediate3->Product Loss of H₂O forms stable amide bond

Caption: General mechanism for the acid-catalyzed reductive cyclization.

Protocol for Reductive Cyclization using Iron/Acetic Acid

This protocol provides a robust method for converting this compound into 7-methyl-2-oxindole.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 g, 5.12 mmol) and glacial acetic acid (20 mL).

  • Addition of Iron: While stirring, add iron powder (1.14 g, 20.5 mmol, 4 equivalents) portion-wise to the solution. The mixture may warm up.

  • Heating: Heat the reaction mixture to 90-100°C and maintain for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Cooling and Filtration: Cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with additional ethyl acetate.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases (to neutralize the acetic acid). Then, wash with water and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid, 7-methyl-2-oxindole, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Conclusion

This compound serves as a highly effective precursor for the synthesis of substituted oxindole frameworks. The primary reaction pathway, a reductive cyclization, is a reliable and high-yielding transformation. The choice of reducing agent is a critical experimental parameter that allows for the optimization of chemoselectivity, cost, and environmental impact. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently apply these reactions in their synthetic endeavors, from small-scale discovery to larger-scale process development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methyl-6-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a sterically hindered carboxylic acid adjacent to a nitro- and methyl-substituted phenyl ring, presents unique challenges and opportunities in synthetic route design, particularly for large-scale production where efficiency, safety, and cost-effectiveness are paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic protocol for this valuable compound.

Strategic Approach to Synthesis

Several synthetic routes to this compound have been reported. A common and effective strategy involves the nitration of a suitable toluene derivative followed by the introduction of the acetic acid moiety. An alternative approach could involve the Willgerodt-Kindler reaction, which is known for converting aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to the carboxylic acid.[1][2][3] However, for large-scale synthesis, a more direct and higher-yielding route is preferable.

The selected and detailed protocol in this guide utilizes a Claisen condensation of 3-nitro-o-xylene with diethyl oxalate, followed by oxidative workup to yield the target molecule.[4] This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.

Process Chemistry and Mechanism

The overall synthesis can be broken down into two main stages:

  • Claisen Condensation: 3-Nitro-o-xylene is reacted with diethyl oxalate in the presence of a strong base, such as potassium ethoxide. The ethoxide deprotonates the methyl group of the 3-nitro-o-xylene, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. This is followed by the elimination of an ethoxide ion to form a β-keto ester intermediate.

  • Oxidative Cleavage and Hydrolysis: The intermediate is then subjected to oxidative cleavage using hydrogen peroxide in a basic medium (sodium hydroxide solution). This step cleaves the α-keto ester and oxidizes the adjacent carbon, leading to the formation of the carboxylate. Subsequent acidification of the reaction mixture precipitates the final product, this compound.[4]

Visualization of the Synthetic Workflow

Synthetic_Workflow start Starting Materials: 3-Nitro-o-xylene Diethyl oxalate Potassium ethoxide step1 Claisen Condensation in Diethyl Ether start->step1 intermediate β-Keto Ester Intermediate step1->intermediate step2 Oxidative Workup: NaOH, H2O2 intermediate->step2 step3 Acidification: HCl step2->step3 product Final Product: This compound step3->product purification Purification: Trituration with Dichloromethane product->purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3-Nitro-o-xylene83-41-0151.162.8 g18 mmol
Diethyl oxalate95-92-1146.143.9 g27 mmol
Potassium ethoxide917-58-884.162.3 g27 mmol
Diethyl ether60-29-774.1239 mL-
10% Sodium hydroxide solution1310-73-240.0018 mL-
30% Hydrogen peroxide7722-84-134.014 mL-
12 N Hydrochloric acid7647-01-036.46As needed-
Dichloromethane75-09-284.93As needed-
Step-by-Step Procedure

Part 1: Claisen Condensation [4]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend potassium ethoxide (2.3 g, 27 mmol) in diethyl ether (6 mL).

  • In a separate beaker, dissolve diethyl oxalate (3.9 g, 27 mmol) in diethyl ether (30 mL).

  • Slowly add the diethyl oxalate solution to the stirred potassium ethoxide suspension. An exothermic reaction will occur, and the mixture will begin to reflux.

  • After the initial reflux subsides, cool the reaction mixture in an ice bath.

  • Dissolve 3-nitro-o-xylene (2.8 g, 18 mmol) in diethyl ether (3 mL) and add it dropwise to the cooled reaction mixture with vigorous stirring.

  • After the addition is complete, remove the ice bath and reflux the mixture for 15 minutes. A thick precipitate will form.

Part 2: Oxidative Workup and Isolation [4]

  • Remove most of the diethyl ether under reduced pressure.

  • Slowly add 18 mL of 10% sodium hydroxide solution to the reaction mixture with continuous stirring.

  • Carefully add 4 mL of 30% hydrogen peroxide dropwise. The reaction is vigorous and will be accompanied by gas evolution. Maintain controlled addition to manage the reaction rate.

  • After the addition of hydrogen peroxide is complete, continue to stir the mixture for 1.5 hours.

  • Filter the solids by vacuum filtration and wash them with water. Discard the collected solids.

  • Combine the filtrate and the washings.

  • Acidify the combined solution to a pH of 2 using 12 N hydrochloric acid. A solid precipitate will form.

  • Collect the solid product by vacuum filtration, wash it with water, and dry it under vacuum.

  • For further purification, triturate the crude product with dichloromethane and dry it under vacuum to yield this compound.

Expected Yield

The expected yield of the final product is approximately 1.8 g, which corresponds to a 52% yield.[4]

Safety Precautions

  • Nitrating Agents: Nitric acid and other nitrating agents are highly corrosive and strong oxidizers.[5][6] Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[7][8]

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. It can also decompose violently if contaminated. Use with caution and store it properly.

  • Exothermic Reactions: The reaction is exothermic, especially during the addition of diethyl oxalate and hydrogen peroxide. Ensure proper cooling and controlled addition of reagents to prevent runaway reactions.[7]

  • Flammable Solvents: Diethyl ether is highly flammable. All operations involving diethyl ether should be conducted away from ignition sources.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Workflow

Analytical_Workflow product Purified Product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir Infrared (IR) Spectroscopy product->ir hplc High-Performance Liquid Chromatography (HPLC) product->hplc ms Mass Spectrometry (MS) product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis hplc->data_analysis ms->data_analysis

Caption: Analytical workflow for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid (C=O and O-H stretches) and the nitro group (N-O stretches).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[9]

Discussion

The described method provides a reliable and scalable route to this compound. The choice of 3-nitro-o-xylene as the starting material is strategic, as the nitro group directs the subsequent reactions. The Claisen condensation is a classic carbon-carbon bond-forming reaction that is well-suited for this synthesis. The oxidative workup with hydrogen peroxide is an efficient way to convert the intermediate to the desired carboxylic acid.

For large-scale production, process optimization would be crucial. This could include exploring alternative bases for the Claisen condensation, optimizing reaction temperatures and times, and developing a more efficient purification protocol. For instance, exploring the use of phase-transfer catalysts could potentially improve the efficiency of the reaction.[3]

Conclusion

This application note provides a detailed and practical guide for the large-scale synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers and chemists can confidently produce this important chemical intermediate for their drug discovery and development programs. The provided insights into the reaction mechanism and characterization techniques will further aid in ensuring the quality and consistency of the final product.

References

Troubleshooting & Optimization

purification of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Purification of 2-(2-Methyl-6-nitrophenyl)acetic acid

A Message from Your Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the final purification step can make or break a synthesis. The target molecule, this compound, presents its own unique challenges due to its acidic nature and the potential for isomeric or unreacted impurities. This guide is structured as a series of frequently asked questions and troubleshooting scenarios I've encountered in the field. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific experimental outcomes. Let's refine your product to the highest purity.

Logical Workflow for Purification

Before diving into specific issues, it's crucial to have a strategic approach. The choice of purification method depends on the nature and quantity of impurities. The following diagram outlines a typical decision-making workflow.

G crude Crude Product (Post-Synthesis Workup) purity_check Assess Purity (TLC, 1H NMR, HPLC) crude->purity_check high_purity Product >95% Pure? purity_check->high_purity acid_base_node Acid-Base Extraction high_purity->acid_base_node No, major non-acidic impurities chromatography_node Column Chromatography high_purity->chromatography_node No, impurities have similar polarity/acidity final_product Pure Product (Verify Purity & Characterize) high_purity->final_product Yes recrystallize_node Recrystallization recrystallize_node->final_product acid_base_node->recrystallize_node Product is now significantly purer chromatography_node->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting & FAQs: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, but success hinges on proper solvent selection and technique.

Q1: My yield is extremely low after recrystallization. What are the likely causes and how can I fix it?

A low yield is one of the most common frustrations with recrystallization. It typically points to one of two issues: using an excessive amount of solvent or premature crystallization during hot filtration.

Causality & Troubleshooting:

The core principle of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold.[1] If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.[1]

Troubleshooting Protocol:

  • Minimize Solvent Usage: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. Working with a saturated solution is critical for good recovery.[1]

  • Recover from Mother Liquor: After filtering your crystals, collect the filtrate (mother liquor). To check for dissolved product, you can spot it on a TLC plate or evaporate a small amount. If significant product remains, reduce the volume of the mother liquor by boiling off some solvent and cool it again to recover a second crop of crystals.

  • Prevent Premature Crystallization: If your product crystallizes on the filter funnel during hot filtration, pre-heat the funnel and filter paper with hot solvent before pouring your solution through. This ensures the temperature doesn't drop, causing the product to crash out along with impurities.

Q2: I've chosen a solvent, but my compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts or the saturated solution's temperature is above the melting point of the solute. It can also happen if the solution is supersaturated or contains significant impurities that depress the melting point.

Causality & Troubleshooting:

An oil is essentially a liquid phase of your compound, which will trap impurities as it solidifies. The goal is to ensure crystallization occurs from a saturated solution, not from a molten state.

Troubleshooting Protocol:

  • Add More Solvent: The most immediate fix is to add more hot solvent to fully dissolve the oil and bring the saturation point below the compound's melting point.

  • Lower the Temperature: Re-heat the solution until the oil is fully dissolved. Then, allow it to cool much more slowly. A slower cooling rate gives molecules the time to arrange into a crystal lattice.

  • Change Solvent System: If the issue persists, your chosen solvent is likely not ideal. Try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Solvent System ComponentPolarityRationale for Use
Good Solvents (High Solubility)
Ethanol / MethanolHighGood for dissolving polar compounds.
AcetoneMediumA strong solvent, often used in combinations.[1]
Ethyl Acetate (EtOAc)MediumGood for moderately polar compounds.[1]
Poor Solvents (Low Solubility)
WaterHighThe compound is acidic and may have some water solubility, but less than in alcohols.
Hexanes / HeptaneVery LowExcellent for precipitating compounds from more polar solvents.[1]
Dichloromethane (DCM)Medium-LowA synthesis protocol suggests the product can be triturated with DCM, implying low solubility.[2]

Troubleshooting & FAQs: Acid-Base Extraction

This technique is highly effective for separating acidic compounds like yours from neutral or basic impurities.

Q3: How do I perform an acid-base extraction, and which base should I use?

The process involves converting the carboxylic acid into its water-soluble salt, washing away organic-soluble impurities, and then regenerating the acid.

Causality & Troubleshooting:

The key is exploiting the acidic proton of the carboxylic acid group. Reacting it with a base deprotonates the acid, forming an ionic carboxylate salt. This salt is highly polar and thus soluble in water, while neutral organic impurities remain in the organic phase. For a carboxylic acid, a weak base is sufficient and preferable.

Why use Sodium Bicarbonate (a weak base)? Using a weak base like aqueous sodium bicarbonate (NaHCO₃) is specific for strong acids like carboxylic acids.[1] It is generally not strong enough to deprotonate weaker acids like phenols, allowing for a more selective separation if such impurities are present. Using a strong base like NaOH could lead to unwanted side reactions or the extraction of other weakly acidic compounds.

G cluster_0 Organic Phase (e.g., Diethyl Ether) cluster_1 Aqueous Phase start Crude Product (Target Acid + Neutral Impurity) dissolved in Ether wash Wash with aq. NaHCO3 start->wash organic_impurities Organic Layer: Neutral Impurity wash->organic_impurities remains aq_salt Aqueous Layer: Sodium 2-(2-methyl-6-nitrophenyl)acetate (Water Soluble Salt) wash->aq_salt extracts acidify Acidify with HCl to pH ~2 aq_salt->acidify precipitate Pure Product Precipitates acidify->precipitate

Caption: Principle of acid-base extraction for purifying the target acid.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that evolves. Continue shaking more vigorously.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing your carboxylate salt.

  • Wash: Wash the organic layer with another portion of sodium bicarbonate solution to ensure complete extraction. Combine the aqueous layers.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of diethyl ether to remove any trapped neutral impurities.

  • Regeneration: Cool the aqueous layer in an ice bath and slowly add concentrated HCl or 12 N HCl with stirring until the pH reaches ~2.[2] Your purified product should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with cold deionized water to remove any remaining salts, and dry it under vacuum.[2]

Troubleshooting & FAQs: Column Chromatography

When impurities are structurally similar to the product, column chromatography is the method of choice.

Q4: My compound is streaking/tailing on the silica gel column. How can I get sharp bands and good separation?

Peak tailing is a common problem when purifying acidic compounds on standard silica gel. This happens because the acidic protons on your compound can interact strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica, leading to slow and uneven elution.[3]

Causality & Troubleshooting:

To achieve sharp bands, you must suppress the ionization of your carboxylic acid. By making the mobile phase acidic, you ensure the compound remains in its neutral, protonated form (R-COOH), which has a much weaker interaction with the silica surface.

Troubleshooting Protocol:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system. This will keep the analyte in its neutral form and dramatically improve peak shape. For related phenylacetic acids, eluent systems like dichloromethane/methanol/formic acid (95:5:1) have proven effective.[4]

  • Optimize the Solvent System: Use TLC to find an eluent system that gives your product an Rf value of approximately 0.3-0.4. For this compound, a gradient elution starting with a less polar system (e.g., 98:2 Hexanes:EtOAc) and gradually increasing the polarity by adding more ethyl acetate or methanol is a good strategy.[1]

  • Don't Overload the Column: A common cause of poor separation is loading too much crude material. A general rule is that the mass of the crude product should be about 1-5% of the mass of the silica gel.[1]

  • Ensure Proper Packing: A poorly packed column with air bubbles or channels will lead to terrible separation. Pack the column as a slurry to ensure a uniform stationary phase.[1]

ProblemProbable CauseRecommended Solution
Poor Separation Eluent polarity is incorrect.Adjust the polarity of the mobile phase. Use gradient elution for complex mixtures.[1]
Column is overloaded.Reduce the amount of sample loaded onto the column (aim for 1-5% of silica mass).[1]
Compound Won't Elute Eluent is too non-polar.Gradually increase the polarity of the mobile phase.
Compound Elutes Too Fast Eluent is too polar.Decrease the polarity of the mobile phase.
Peak Tailing/Streaking Strong interaction between the acidic compound and silica gel.Add 0.5-1% acetic or formic acid to the eluent to suppress ionization.[4]
Compound Decomposes The compound is unstable on silica gel.Test for stability using 2D TLC.[5] If unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]

References

Technical Support Center: Synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. As a key building block in pharmaceutical synthesis, particularly for forming heterocyclic structures, controlling the impurity profile of this compound is critical for downstream success.[1]

This guide provides in-depth answers to common issues encountered during synthesis, focusing on the root causes of impurity formation and offering validated methods for their detection and removal.

Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate when synthesizing this compound?

The impurities in your final product are almost always tied to the specific synthetic route you employ. However, most common pathways involve two critical transformations: electrophilic nitration and the formation/hydrolysis of a side chain. The most prevalent impurities arise from these steps.

Below is a summary of common impurities, their sources, and typical analytical signatures.

Impurity NameStructure (Example)Common SourceTypical Analytical Signature
Positional Isomers 2-Methyl-4-nitrophenylacetic acidSide-reaction during the nitration of the aromatic ring.[2][3]Elutes close to the main peak in reverse-phase HPLC; distinct aromatic substitution pattern in ¹H NMR.
Dinitrated Byproducts 2-Methyl-4,6-dinitrophenylacetic acidOver-nitration of the aromatic ring due to harsh reaction conditions.[2]Higher molecular weight peak in MS; lower Rƒ on TLC compared to the mono-nitro product.
Unreacted Starting Material e.g., 2-Methylphenylacetic acidIncomplete nitration reaction.Lower molecular weight peak in MS; distinct retention time in HPLC/GC.
Amide Intermediate 2-(2-Methyl-6-nitrophenyl)acetamideIncomplete hydrolysis of the nitrile precursor, 2-(2-Methyl-6-nitrophenyl)acetonitrile.[4]Molecular weight of 194.19 g/mol in MS; distinct amide peaks in IR and NMR spectra.
Nitrile Precursor 2-(2-Methyl-6-nitrophenyl)acetonitrileIncomplete hydrolysis reaction.[4]Neutral compound, will not extract into basic aqueous solution; characteristic nitrile stretch (~2250 cm⁻¹) in IR.
Q2: My TLC shows multiple spots after the nitration step, and my yield of the desired ortho-nitro isomer is low. What's happening?

This is a classic regioselectivity problem in electrophilic aromatic substitution. When you nitrate a precursor like 2-methylphenylacetic acid or 2-methylaniline, the directing effects of the substituents on the ring dictate where the nitro group will add.

  • The Methyl Group (-CH₃): This is an activating, ortho, para-directing group.

  • The Acetic Acid Group (-CH₂COOH): This is a weakly deactivating, ortho, para-directing group.

  • An Amino Group (-NH₂), if starting from toluidine: This is a strongly activating, ortho, para-directing group.[5]

The challenge is that both the methyl group and the side chain direct the incoming electrophile (the nitronium ion, NO₂⁺) to similar positions. For a precursor like 2-methylphenylacetic acid, the methyl group directs to the C4 and C6 positions, while the side chain also directs to the C4 and C6 positions. This competition inevitably leads to a mixture of isomers, including the desired 2-methyl-6-nitro product and the undesired 2-methyl-4-nitro isomer.

Troubleshooting the Nitration Step:

  • Control Temperature: Nitration is highly exothermic. Running the reaction at low temperatures (e.g., 0 to 5 °C) is crucial to minimize side reactions and the formation of dinitrated byproducts.[6]

  • Protecting Groups: If starting from 2-methylaniline (o-toluidine), the amino group must be protected, typically as an acetamide. Direct nitration of anilines often leads to oxidation and the formation of tarry byproducts.[3][7] The acetamide group is still ortho, para-directing but is less activating than the free amine, providing a more controlled reaction.

  • Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, other agents can offer better regioselectivity depending on the substrate.[5] Consider exploring conditions reported for similar substrates.

Q3: My final product looks clean by NMR, but LC-MS shows a persistent impurity with a mass of 194.19 g/mol . What is it and how do I get rid of it?

An impurity with a mass of 194.19 g/mol corresponds to 2-(2-Methyl-6-nitrophenyl)acetamide . This is the amide intermediate formed during the hydrolysis of the nitrile precursor, 2-(2-Methyl-6-nitrophenyl)acetonitrile.

The hydrolysis of a nitrile to a carboxylic acid is a two-step process that can be catalyzed by either acid or base.[4] The amide is the stable intermediate in this pathway. If it persists in your final product, it signifies that the hydrolysis reaction did not go to completion.

Mechanism: Nitrile Hydrolysis

G Nitrile R-C≡N (Nitrile Precursor) Amide R-C(=O)NH₂ (Amide Intermediate) Nitrile->Amide +H₂O (Step 1) Acid R-COOH (Final Product) Amide->Acid +H₂O (Step 2, Rate-Limiting)

Caption: Nitrile hydrolysis proceeds via a stable amide intermediate.

Troubleshooting Incomplete Hydrolysis:

  • Increase Reaction Time/Temperature: The conversion of the amide to the carboxylic acid is often the rate-limiting step. Ensure you are heating the reaction for a sufficient duration as specified in literature protocols for similar compounds.[8]

  • Use Harsher Conditions: If gentle conditions are failing, increasing the concentration of the acid (e.g., using a mixture of concentrated H₂SO₄ and water) or base can drive the reaction to completion.[8]

  • Post-Synthesis Purification: The amide is a neutral compound, whereas your product is an acid. This difference in chemical properties is the key to its removal. Perform an acid-base extraction during your workup. Dissolve the crude mixture in a solvent like ethyl acetate and extract with an aqueous base (e.g., 10% NaOH or NaHCO₃ solution).[9][10] Your acidic product will move into the aqueous layer, while the neutral amide and any unreacted nitrile will remain in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with HCl to precipitate your pure product.[9][11]

Troubleshooting and Workflow Guide

This diagram illustrates a common synthetic pathway and highlights the stages where key impurities are introduced. Use this as a visual guide to diagnose issues in your process.

cluster_main Main Synthetic Pathway SM Starting Material (e.g., 2-Methylphenylacetic acid) Nitrated_Int Nitrated Intermediate (Mixture of Isomers) SM->Nitrated_Int Nitration (HNO₃/H₂SO₄) Nitration_Step Nitrile Nitrile Precursor (via Side-chain conversion) Nitrated_Int->Nitrile Conversion Final_Product Final Product This compound Nitrile->Final_Product Hydrolysis (H₃O⁺ or OH⁻) Hydrolysis_Step Unreacted_SM Unreacted Starting Material Unreacted_SM->Nitrated_Int Carried Over Isomers Positional Isomers (e.g., 4-Nitro) Isomers->Nitration_Step Dinitro Dinitrated Byproducts Dinitro->Nitration_Step Amide Amide Impurity Amide->Hydrolysis_Step Unreacted_Nitrile Unreacted Nitrile Unreacted_Nitrile->Hydrolysis_Step Carried Over Nitration_Step->Nitrated_Int Hydrolysis_Step->Final_Product

Caption: Impurity formation map for a typical synthesis workflow.

Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis

This reverse-phase HPLC method is suitable for separating the target compound from its common isomers and byproducts.[2][12]

ParameterSpecification
Instrumentation HPLC system with UV Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 90% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization

This protocol is designed to remove neutral impurities (like the amide and nitrile) and enrich the desired product.

Part A: Acid-Base Extraction

  • Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M sodium hydroxide (NaOH) solution (3 x 50 mL). The target acid will move to the aqueous basic layer, leaving neutral impurities behind.

  • Combine the aqueous layers. Perform a back-extraction with a small amount of fresh organic solvent (20 mL) to remove any trapped neutral impurities. Discard this organic wash.

  • Cool the combined aqueous layer in an ice bath. Slowly acidify to pH 2 by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring.[9][11]

  • The purified product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid cake with cold deionized water (2 x 30 mL) to remove residual salts.

Part B: Recrystallization

  • Transfer the filtered solid to a clean flask.

  • Add a minimal amount of a suitable hot solvent system. Based on similar compounds, an ethanol/water mixture is a good starting point.[13] Start by dissolving the solid in a minimum volume of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[8]

References

Technical Support Center: Optimizing the Synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid (CAS 23876-18-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and purity. We will delve into the causality behind experimental choices, providing not just protocols, but the reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this molecule. The most commonly cited method involves a condensation and oxidative cleavage pathway starting from 3-nitro-o-xylene.[1] An alternative conceptual approach, though less specifically documented for this isomer, is the direct nitration of 2-methylphenylacetic acid.[2] The choice of route often depends on the availability and cost of starting materials, as well as scalability requirements.

Q2: What are the most critical factors affecting the yield and purity in the synthesis starting from 3-nitro-o-xylene?

The synthesis from 3-nitro-o-xylene is a multi-step, one-pot reaction where success hinges on three critical stages:

  • Anion Formation: The efficiency of the initial deprotonation of the methyl group on 3-nitro-o-xylene by a strong base like potassium ethoxide. Moisture is a significant inhibitor in this step.

  • Condensation: The subsequent reaction with diethyl oxalate. The temperature and stoichiometry at this stage are crucial.

  • Oxidative Cleavage: The final step using hydrogen peroxide is highly exothermic and can lead to side reactions if not controlled. Vigorous gas evolution is expected and must be managed.[1]

Q3: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?

For real-time monitoring, Thin Layer Chromatography (TLC) is invaluable for tracking the consumption of the starting material (3-nitro-o-xylene). For final product analysis and purity assessment, the following methods are recommended:

  • HPLC (High-Performance Liquid Chromatography): To quantify the purity and identify any side-products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): For unambiguous structural confirmation of the final product.

  • Melting Point: A sharp melting point range indicates high purity.

Troubleshooting Guide: Synthesis from 3-Nitro-o-xylene

This section addresses specific issues encountered during the synthesis outlined by ChemicalBook, which involves the reaction of 3-nitro-o-xylene with diethyl oxalate and subsequent oxidative workup.[1]

Q1: My final yield is significantly lower than the reported 52%. What went wrong?

Low yield is a common issue that can arise from several factors throughout the process. Let's diagnose the potential causes.

  • Possible Cause A: Inactive Base or Incomplete Anion Formation

    • Why it happens: Potassium ethoxide is highly hygroscopic. Any moisture in the reagents or glassware will consume the base, preventing the deprotonation of 3-nitro-o-xylene.

    • How to solve it:

      • Ensure all glassware is oven-dried immediately before use.

      • Use freshly opened or properly stored potassium ethoxide. If its quality is uncertain, consider preparing it fresh from potassium metal and absolute ethanol.

      • Use anhydrous diethyl ether as the solvent.

  • Possible Cause B: Inefficient Oxidative Cleavage

    • Why it happens: The reaction with hydrogen peroxide is vigorous and highly exothermic.[1] If the temperature is not controlled or the H₂O₂ is added too quickly, side reactions can occur, degrading the intermediate or the final product. Conversely, insufficient H₂O₂ will lead to an incomplete reaction.

    • How to solve it:

      • Add the 30% hydrogen peroxide solution dropwise while vigorously stirring the mixture in an ice bath to manage the exotherm.

      • Ensure the molar ratio of H₂O₂ is appropriate. A slight excess is often used to drive the reaction to completion.

  • Possible Cause C: Product Loss During Workup

    • Why it happens: The product is precipitated from an aqueous solution by acidification. If the pH is not lowered sufficiently, the product will remain dissolved as its carboxylate salt. Over-acidification is generally not an issue, but achieving the target pH is critical.

    • How to solve it:

      • Acidify the filtrate slowly with concentrated HCl while monitoring the pH with a meter or pH paper, aiming for a final pH of 2.[1]

      • After acidification, cool the mixture thoroughly in an ice bath to maximize precipitation before filtration. The solubility of the product is lower at colder temperatures.

      • Wash the filtered solid with a minimal amount of ice-cold water to remove inorganic salts without dissolving a significant amount of the product.

Q2: My final product looks discolored and shows multiple spots on TLC/peaks on HPLC. How can I improve its purity?

The presence of impurities points to incomplete reactions or the formation of side-products.

  • Possible Cause A: Unreacted 3-Nitro-o-xylene

    • Why it happens: This impurity arises from incomplete initial condensation, often linked to the same issues that cause low yield (e.g., inactive base).

    • How to solve it: This non-acidic impurity is typically removed during workup. When the reaction mixture is treated with NaOH, the desired product forms a water-soluble sodium salt, while unreacted 3-nitro-o-xylene remains insoluble and can be filtered off or removed via an ether wash of the basic aqueous solution.[1]

  • Possible Cause B: Isomeric Impurities

    • Why it happens: The starting material, 2-methylphenylacetic acid, if used in an alternative nitration synthesis, can yield different isomers (e.g., 2-methyl-3-nitrophenylacetic acid, 2-methyl-5-nitrophenylacetic acid) depending on the reaction conditions.[2] While the primary route from 3-nitro-o-xylene is regioselective, contamination in the starting material can carry through.

    • How to solve it:

      • Ensure the purity of your starting 3-nitro-o-xylene using GC or NMR.

      • Purify the final product by recrystallization. A solvent system like ethanol/water or toluene is often effective for phenylacetic acid derivatives.

  • Possible Cause C: Side-Products from Oxidation

    • Why it happens: The strong oxidizing conditions can potentially lead to over-oxidation, for instance, at the benzylic position or even oxidation of the methyl group to a carboxylic acid, creating dicarboxylic acid impurities.

    • How to solve it: Strict temperature control during the hydrogen peroxide addition is paramount. Maintaining the reaction temperature below 25-30°C is advisable.

Visualizations and Protocols

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for diagnosing the cause of low product yield.

TroubleshootingWorkflow start Problem: Low Yield of Final Product check_base Was the Potassium Ethoxide fresh and handled under anhydrous conditions? start->check_base check_oxidation Was the H2O2 addition performed slowly with cooling? check_base->check_oxidation Yes cause_base Root Cause: Inactive base / Incomplete anion formation. check_base->cause_base No check_workup Was the final pH of the aqueous solution ~2? check_workup->start Yes (Re-evaluate other parameters) cause_workup Root Cause: Incomplete precipitation of product. check_workup->cause_workup No check_oxidation->check_workup Yes cause_oxidation Root Cause: Degradation during oxidative cleavage. check_oxidation->cause_oxidation No solution_base Solution: Use fresh base, ensure anhydrous conditions, dry all glassware. cause_base->solution_base solution_workup Solution: Carefully monitor pH during acidification, cool thoroughly before filtering. cause_workup->solution_workup solution_oxidation Solution: Add H2O2 dropwise in an ice bath, maintain vigorous stirring. cause_oxidation->solution_oxidation

Caption: A decision tree for troubleshooting low yield.

Optimized Experimental Protocol

This protocol is an enhanced version of the literature procedure, incorporating best practices for yield optimization.[1]

Materials:

  • 3-Nitro-o-xylene (18 mmol)

  • Potassium ethoxide (27 mmol)

  • Diethyl oxalate (27 mmol)

  • Anhydrous diethyl ether

  • 30% Hydrogen peroxide (approx. 4 mL)

  • 10% Sodium hydroxide solution

  • 12 N Hydrochloric acid

  • Dichloromethane (for trituration)

Procedure:

  • Setup: Under a nitrogen atmosphere, add potassium ethoxide (2.3 g, 27 mmol) to 6 mL of anhydrous diethyl ether in an oven-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

    • Scientist's Note: An inert atmosphere is crucial to protect the highly reactive potassium ethoxide from moisture.

  • Reagent Addition: Dissolve diethyl oxalate (3.9 g, 27 mmol) in 30 mL of anhydrous diethyl ether. Add this solution slowly (dropwise) to the stirred potassium ethoxide suspension. A mild reflux may be observed.

  • Condensation: After the initial reflux subsides, cool the reaction mixture in an ice bath. Slowly add a solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in 3 mL of anhydrous diethyl ether.

    • Scientist's Note: Maintaining a low temperature during this addition prevents potential side reactions of the highly reactive anion.

  • Reaction Completion: After the addition is complete, remove the ice bath and reflux the mixture for 15 minutes. A thick precipitate should form.

  • Solvent Removal & Hydrolysis: Remove most of the ether under vacuum. Slowly add 18 mL of 10% sodium hydroxide solution with stirring.

  • Oxidative Cleavage: Cool the mixture in an ice bath. Add 30% hydrogen peroxide (4 mL) dropwise with vigorous stirring. A significant amount of gas will evolve.

    • Scientist's Note: This is the most critical step for temperature control. The rate of addition should be managed to keep the reaction from becoming too vigorous.

  • Workup - Part 1: Stir the mixture for 1.5 hours after the H₂O₂ addition is complete. Filter the mixture to remove any solid byproducts and wash the solids with water.

  • Workup - Part 2 (Precipitation): Combine the filtrate and washings. Cool the solution in an ice bath and slowly acidify to pH 2 with 12 N HCl. A solid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by trituration with dichloromethane to remove non-polar impurities, yielding the final product.[1]

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_product Product A 3-Nitro-o-xylene C 1. KOEt, Et2O 2. H2O2, NaOH 3. HCl A->C B Diethyl Oxalate B->C D This compound C->D Condensation & Oxidative Cleavage

Caption: Key steps in the synthesis pathway.

Data Summary: Factors Influencing Nitration Yield

While specific comparative data for this exact molecule is limited in readily available literature, we can extrapolate from general nitration principles to illustrate the impact of key parameters. The following table is illustrative for optimizing direct nitration reactions, such as the nitration of 2-methylphenylacetic acid.[2][3]

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeRationale
Temperature 25-30 °C0-5 °CHigher purity and yieldLow temperatures suppress the formation of dinitrated byproducts and oxidation of the methyl group.[3]
Nitrating Agent Conc. HNO₃ aloneHNO₃ / H₂SO₄ mixtureFaster reaction, higher yieldSulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]
Reagent Addition Rapid additionSlow, dropwise additionBetter process control, less degradationPrevents dangerous temperature spikes from the highly exothermic reaction, minimizing side product formation.[3]
Solvent Condition Standard grade solventsAnhydrous solventsHigher yieldPrevents quenching of the nitronium ion or other reactive intermediates by water.[3]

References

degradation of 2-(2-Methyl-6-nitrophenyl)acetic acid and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2-Methyl-6-nitrophenyl)acetic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with this compound. Our goal is to ensure the integrity of your experiments by providing a comprehensive understanding of the stability, storage, and degradation of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] For optimal preservation, refrigeration at 2-8°C is recommended.[2] The compound should be protected from light and moisture to prevent degradation.

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions, this compound is expected to be stable for an extended period. However, the exact shelf-life can vary depending on the purity of the compound and the specific storage environment. It is advisable to re-analyze the purity of the compound if it has been in storage for more than a year or if any physical changes, such as discoloration, are observed.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis, photodecomposition, and thermal degradation. The presence of the nitro group and the carboxylic acid moiety makes the molecule susceptible to these degradation routes. The ortho-methyl group may also influence the degradation mechanism, potentially leading to intramolecular rearrangements under certain conditions.

Q4: How does pH affect the stability of this compound in solution?

A4: The pH of a solution can significantly impact the stability of this compound.[3][4] As a carboxylic acid, it will exist in its protonated form at low pH and as a carboxylate anion at higher pH. Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the acetic acid side chain or potentially lead to other degradation reactions.[3][4] It is crucial to buffer solutions to a pH range where the compound is most stable, which typically is in the mid-pH range for carboxylic acids, although empirical studies are recommended to determine the optimal pH for your specific application.

II. Troubleshooting Guide

This section provides solutions to specific issues that you may encounter during your experiments with this compound.

Problem 1: The solid this compound has changed color from off-white/yellow to a darker shade.

  • Probable Cause: Discoloration is often an indicator of degradation, which can be caused by exposure to light (photodegradation) or elevated temperatures. The nitro group can be susceptible to photoreduction or other light-induced reactions.

  • Solution:

    • Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to determine the extent of degradation.

    • Purification: If the purity is compromised, recrystallization may be a viable method for purification.

    • Preventative Measures: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Ensure storage is at the recommended cool temperature.

Problem 2: A solution of this compound in an aqueous buffer has become cloudy or shows precipitation over time.

  • Probable Cause:

    • Low Solubility: The compound may have limited solubility in the chosen buffer system, and precipitation can occur over time, especially if the temperature fluctuates.

    • Degradation: A degradation product that is less soluble than the parent compound may be forming and precipitating out of the solution.

    • pH Shift: A change in the pH of the buffer could affect the ionization state and solubility of the carboxylic acid.

  • Solution:

    • Verify Solubility: Check the solubility of the compound in your specific buffer system at the working concentration and temperature.

    • Analyze Precipitate: If possible, isolate the precipitate and analyze it using techniques like LC-MS to identify if it is the parent compound or a degradation product.

    • pH Control: Ensure your buffer has sufficient capacity to maintain a stable pH.

    • Fresh Solutions: Prepare solutions fresh before use whenever possible.

Problem 3: HPLC analysis of a sample containing this compound shows unexpected peaks.

  • Probable Cause: The presence of unexpected peaks indicates the presence of impurities or degradation products. These could arise from the synthesis process, degradation during storage, or degradation induced by the experimental conditions (e.g., sample preparation diluent, temperature).

  • Solution:

    • Peak Identification: Use a mass spectrometer coupled with your HPLC (LC-MS) to obtain mass information for the unknown peaks. This will aid in their identification.[5][6]

    • Forced Degradation Study: To confirm if the peaks are degradation products, perform a forced degradation study by subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light).[7][8][9] Compare the chromatograms from the stressed samples to your experimental sample.

    • Optimize Sample Preparation: Ensure the diluent used for sample preparation is inert and does not cause degradation. For example, using a slightly acidic mobile phase as the diluent can often improve the stability of carboxylic acids.

III. Experimental Protocols

This section provides detailed protocols for assessing the stability and purity of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, prepare a 0.5 mg/mL solution.

    • Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for 48 hours. Then, prepare a 0.5 mg/mL solution.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by HPLC and LC-MS.

    • A control sample (unstressed) should also be analyzed for comparison.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

  • Use the LC-MS data to propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns.[5]

Protocol 2: HPLC Purity Analysis

This protocol provides a general method for determining the purity of this compound.

Objective: To quantify the purity of this compound and detect any impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30-70% B

    • 15-20 min: 70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

Data Analysis:

  • Calculate the purity of the compound by determining the area percentage of the main peak relative to the total peak area in the chromatogram.

IV. Visualizations

Degradation Workflow

cluster_storage Storage & Handling cluster_stress Stress Factors cluster_degradation Degradation Products cluster_analysis Analysis Compound This compound (Solid) Solution Compound in Solution Compound->Solution Dissolution Heat Heat Compound->Heat Light Light Compound->Light Humidity Humidity Compound->Humidity pH Extreme pH Solution->pH Oxidants Oxidizing Agents Solution->Oxidants Degradants Degradation Products (e.g., Hydrolyzed, Oxidized, Photolyzed species) Heat->Degradants Light->Degradants Humidity->Degradants pH->Degradants Oxidants->Degradants HPLC HPLC-UV/DAD (Purity Assessment) Degradants->HPLC LCMS LC-MS/MS (Impurity ID) Degradants->LCMS

Caption: Workflow for Investigating Degradation.

Troubleshooting Logic

cluster_investigation Investigation Steps cluster_cause Probable Cause cluster_solution Solution Start Problem Observed (e.g., Color Change, Impurity Peak) Purity Check Purity (HPLC) Start->Purity Identify Identify Unknowns (LC-MS) Purity->Identify Impurities Detected Purify Purify Compound Purity->Purify Purity Below Spec Forced Perform Forced Degradation Identify->Forced Unknowns Present Storage Improper Storage Forced->Storage Correlate Degradants Handling Experimental Conditions Forced->Handling Correlate Degradants Inherent Inherent Instability Forced->Inherent Correlate Degradants Optimize Optimize Storage & Handling Storage->Optimize Handling->Optimize Method Develop Stability-Indicating Method Inherent->Method

Caption: Troubleshooting Logic for Degradation Issues.

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. Retrieved from --INVALID-LINK--

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from --INVALID-LINK--

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3), 38381-38386.

  • (n.d.). Forced degradation and impurity profiling. Retrieved from 10

  • ChemicalBook. (n.d.). 2-(2-Nitrophenyl)acetic acid(3740-52-1). Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 23876-18-8|this compound. Retrieved from --INVALID-LINK--

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. DOI: 10.1021/jf990489j

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific Chemicals. Retrieved from --INVALID-LINK--

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(11), 3188.

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific Chemicals 250 mg. Retrieved from --INVALID-LINK--

  • (n.d.). The Effect of pH upon the Bacteriostatic Activity of Certain Nitrophenols. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. Retrieved from --INVALID-LINK--

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

  • (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved from --INVALID-LINK--

  • Kumar, A., Kumar, R., Singh, G., & Singh, S. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 121-130.

  • (n.d.). (PDF) Identification of metol degradation products under Fenton's reagent treatment using liquid chromatography-mass spectrometry. Retrieved from --INVALID-LINK--

  • LGC Standards. (n.d.). 2-(2-Methyl-3-nitrophenyl)acetic Acid. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Retrieved from --INVALID-LINK--

  • jOeCHEM. (2019, January 25). Hydrating Nitriles to Make Carboxylic Acids [Video]. YouTube. Retrieved from --INVALID-LINK--

  • LCGC International. (2024, May 13). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. Retrieved from --INVALID-LINK--

  • jOeCHEM. (2021, August 24). Rxn + Mechanism Practice with Carboxylic Acids (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Atanasova, M., Zheleva-Dimitrova, D., & Nikolova, I. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-350.

References

Technical Support Center: Crystallization of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-(2-Methyl-6-nitrophenyl)acetic acid (CAS: 23876-18-8). This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

The molecular structure of this compound presents unique purification challenges. The presence of a polar carboxylic acid group, a highly polar nitro group, and a non-polar methyl-substituted aromatic ring results in complex solubility behavior. Furthermore, steric hindrance from the two ortho substituents can influence crystal lattice formation. This guide provides a systematic approach to overcoming these challenges.

Physicochemical Properties

A clear understanding of the molecule's properties is the foundation of successful crystallization.

PropertyValueSource
Molecular Formula C₉H₉NO₄PubChem CID 675115[1]
Molecular Weight 195.17 g/mol PubChem CID 675115[1]
IUPAC Name This compoundPubChem CID 675115[1]
Appearance Typically a solid at room temperature.General Chemical Knowledge

Part 1: The Troubleshooting Workflow

Before addressing specific problems, it's helpful to visualize the entire troubleshooting process. The following workflow outlines a logical sequence of steps to diagnose and solve common crystallization issues.

G start Start: Dissolve Crude Product in Minimum Hot Solvent check_dissolution Is the solution clear and homogeneous? start->check_dissolution hot_filtration Perform Hot Filtration to Remove Insolubles check_dissolution->hot_filtration No (Insoluble Impurities) cool_solution Allow Solution to Cool Slowly check_dissolution->cool_solution Yes hot_filtration->cool_solution check_crystals Did crystals form? cool_solution->check_crystals oiled_out Did the compound 'oil out'? check_crystals->oiled_out No collect_crystals Collect Crystals via Filtration Wash with cold, poor solvent Dry thoroughly check_crystals->collect_crystals Yes induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal - Cool Further oiled_out->induce_nucleation No fix_oiling Troubleshoot Oiling Out: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool much slower oiled_out->fix_oiling Yes induce_nucleation->check_crystals re_evaluate Re-evaluate: - Solution too dilute? - Wrong solvent? - Impurities inhibiting? induce_nucleation->re_evaluate Still No Crystals fix_oiling->cool_solution end End: Pure Crystalline Product collect_crystals->end

Caption: General workflow for troubleshooting crystallization.

Part 2: Troubleshooting Guide (Question & Answer)

This section directly addresses the most common issues encountered during the crystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates a poor choice of solvent. The principle of "like dissolves like" is a good starting point, but the mixed functionality of your molecule requires a nuanced approach.

  • Causality: The compound has both polar (carboxylic acid, nitro group) and non-polar (aromatic ring) characteristics. A solvent that is too non-polar (e.g., hexanes) will not interact sufficiently with the polar groups. A solvent that is too polar (e.g., water at room temperature) may not effectively solvate the non-polar backbone.

  • Solution Path:

    • Switch to a More Suitable Solvent: For nitroaryl compounds containing acidic groups, polar protic solvents are often effective.[2] Try solvents like ethanol, methanol, or isopropanol. Acetic acid can also be a powerful solvent for carboxylic acids but can be difficult to remove.

    • Use a Solvent Mixture: This is a highly effective strategy. Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is highly soluble, like ethanol or acetone). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like water or hexanes) dropwise to the hot solution until it just begins to turn cloudy.[3][4] Add a few more drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.

Q2: The solution is clear, but no crystals are forming, even after cooling for an extended period.

A2: This classic problem stems from either insufficient supersaturation or a high energy barrier to nucleation.[5] The solution is stable in a supersaturated state and requires a "push" to begin crystallization.

  • Causality: For crystals to form, molecules must arrange into an ordered lattice (nucleation). If the solution is too dilute or if there are no nucleation sites, this process may not initiate spontaneously.

  • Solution Path:

    • Increase Concentration: Your solution may be too dilute.[3] Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[5] The microscopic imperfections on the glass provide an energy-favorable site for the first crystals to form.

    • Add a Seed Crystal: If you have a small amount of pure, previously crystallized product, add a single tiny crystal to the cold, supersaturated solution.[5] This provides a perfect template for further crystal growth.

    • Cool to a Lower Temperature: Move the flask from room temperature to an ice bath, and then potentially to a freezer, to further decrease solubility and promote precipitation.[6] Ensure cooling is gradual to avoid oiling out.

Q3: Instead of solid crystals, an oil has separated from the solution. How do I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high for orderly crystal lattice formation.[3]

  • Causality: Rapid cooling of a highly concentrated solution is the most common cause. The molecules crash out of solution too quickly to organize into a crystal lattice, forming a liquid phase instead.

  • Solution Path:

    • Re-dissolve and Dilute: Gently heat the entire mixture until the oil fully redissolves into the solvent.

    • Add More Solvent: Add a small amount (10-20% of the original volume) of the hot solvent to slightly decrease the concentration.[3]

    • Ensure Slow Cooling: This is the most critical step.[7] Insulate the flask (e.g., by wrapping it in glass wool or placing it in a large beaker of hot water) and allow it to cool to room temperature over several hours before moving it to a colder environment. This slow rate gives the molecules sufficient time to align correctly.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too close to the melting point of your compound. Choose a solvent with a lower boiling point.

Q4: My crystal yield is disappointingly low. How can I improve it?

A4: Low yield is typically a result of product loss to the mother liquor or during the washing step.[3]

  • Causality: Using an excessive amount of solvent will mean that a significant portion of your product remains dissolved even at low temperatures. Washing the collected crystals with a solvent in which they are even slightly soluble will also dissolve part of your product.

  • Solution Path:

    • Use the Minimum Amount of Hot Solvent: During the initial dissolution step, add the hot solvent portion-wise, ensuring each portion is given time to dissolve the solid before adding more.[6] The goal is a saturated solution at the solvent's boiling point.

    • Maximize Cooling Time & Temperature: Ensure the solution has been allowed to cool for a sufficient time at the lowest practical temperature to maximize precipitation.

    • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Reduce its volume by 50-75% via evaporation and cool it again. This will often yield a second crop of crystals, which can be collected separately.

    • Wash with the Right Solvent: Always wash your collected crystals with a small amount of ice-cold solvent (the same one used for crystallization) or an anti-solvent in which the product is known to be very poorly soluble (e.g., cold hexanes or dichloromethane).[8]

Part 3: Recommended Recrystallization Protocol

This protocol provides a robust starting point. Solvent choice is paramount; therefore, two common systems are proposed.

Method A: Single Solvent System (Ethanol)

Ethanol is often a good choice for moderately polar aromatic compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding ethanol in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for forming pure, well-defined crystals.[7]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol.

  • Drying: Allow the crystals to dry thoroughly under vacuum.

Method B: Solvent/Anti-Solvent System (Ethyl Acetate / Hexanes)

This method is excellent for achieving high purity when a single solvent is not ideal.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum required amount of hot ethyl acetate.

  • Precipitation: While the solution is still hot, add hexanes dropwise while swirling. Continue adding until the solution becomes persistently cloudy (turbid).

  • Re-solubilization: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.

  • Crystallization & Isolation: Follow steps 4-8 from Method A, using an ice-cold mixture of ethyl acetate/hexanes (in the approximate final ratio) for the washing step.

Solvent SystemRationaleBoiling Point (°C)
Ethanol Good for compounds with H-bond donors/acceptors.[2]78
Isopropanol Similar to ethanol, slightly less polar.82
Ethyl Acetate / Hexanes Excellent control over polarity and saturation.77 / 69
Toluene Good for aromatic compounds, may require slow cooling.111

Part 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is slow cooling so important?

    • Crystal formation is a process of thermodynamic equilibrium. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, rejecting impurity molecules which remain in the solution. Rapid cooling traps impurities within the lattice and often leads to smaller, less pure crystals or oiling out.[7]

  • FAQ 2: What is the mechanistic purpose of scratching the inside of the flask?

    • Scratching creates high-energy microscopic imperfections on the smooth glass surface. These sites lower the activation energy required for nucleation, providing a template for the first molecules to deposit from the supersaturated solution and initiate crystal growth.

  • FAQ 3: Can I reuse the mother liquor to crystallize another batch?

    • It is generally not recommended. The mother liquor is enriched with the impurities that you successfully removed from your crystalline product. Reusing it would reintroduce these impurities into your next batch, defeating the purpose of the purification. It is better to concentrate the mother liquor for a second crop and then discard it.

  • FAQ 4: My crystals are slightly yellow. Does this mean they are impure?

    • Not necessarily. Many aromatic nitro compounds are inherently pale yellow. However, a significant darkening or change from a previously known color (e.g., from off-white to dark yellow/brown) may indicate the presence of impurities. If purity is critical, consider a second recrystallization or analysis by techniques like NMR or HPLC.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we address common challenges encountered during the synthesis, drawing upon established protocols and chemical principles to ensure a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves the reaction of 3-Nitro-o-xylene with diethyl oxalate in the presence of a strong base like potassium ethoxide, followed by oxidative workup.[1] This multi-step process requires careful control of reaction conditions to achieve a good yield.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors. Incomplete initial condensation, side reactions, or product loss during workup and purification are common culprits. It is crucial to ensure all reagents are pure and dry, as moisture can interfere with the base-mediated reactions. Additionally, precise temperature control at each stage is vital for maximizing the yield.[1][2]

Q3: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are these byproducts?

The presence of multiple byproducts can be attributed to several possibilities. Incomplete reaction can leave starting materials. Side reactions, such as over-oxidation or polymerization, might also occur. The formation of isomeric nitrophenylacetic acids is another possibility if the starting materials are not isomerically pure. Careful purification, such as recrystallization or column chromatography, is necessary to isolate the desired product.[2][3]

Troubleshooting Guide

Problem 1: The initial reaction mixture does not form a thick precipitate.

Possible Cause: This often indicates a failure of the initial condensation reaction between 3-nitro-o-xylene and diethyl oxalate.

Solutions:

  • Verify Reagent Quality: Ensure that the potassium ethoxide is fresh and has not been deactivated by exposure to moisture. Use anhydrous diethyl ether as the solvent.

  • Optimize Base Addition: The slow, dropwise addition of diethyl oxalate to the potassium ethoxide suspension is critical to maintain control over the exothermic reaction.[1]

  • Ensure Vigorous Stirring: Maintain vigorous stirring throughout the addition and reflux to ensure proper mixing of the reactants.[1]

Problem 2: The reaction is vigorous and difficult to control during the addition of hydrogen peroxide.

Possible Cause: The oxidative cleavage of the intermediate is a highly exothermic process.

Solutions:

  • Control the Rate of Addition: Add the hydrogen peroxide slowly and dropwise to the reaction mixture.[1]

  • Maintain Low Temperature: It is crucial to cool the reaction mixture in an ice bath during the addition of hydrogen peroxide to dissipate the heat generated and prevent runaway reactions.[1]

Problem 3: The final product is difficult to purify and appears as an oil or a sticky solid.

Possible Cause: The presence of impurities, such as unreacted starting materials, byproducts, or residual solvent, can hinder crystallization.

Solutions:

  • Thorough Washing: Ensure the crude product is washed thoroughly with cold water to remove any inorganic salts.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity. The choice of solvent will depend on the solubility of the product and impurities.

  • Trituration: Grinding the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification method. Dichloromethane has been reported to be effective for this purpose.[1]

  • pH Adjustment: During the acidification step with hydrochloric acid, ensure the pH reaches 2 to completely precipitate the carboxylic acid.[1]

Experimental Protocols & Data

Optimized Synthesis Protocol for this compound

This protocol is based on a reported synthesis and is optimized for a laboratory scale.[1]

Step 1: Condensation

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of potassium ethoxide (2.3 g, 27 mmol) in anhydrous diethyl ether (6 mL).

  • Slowly add a solution of diethyl oxalate (3.9 g, 27 mmol) in anhydrous diethyl ether (30 mL) to the stirred suspension.

  • After the initial reflux subsides, cool the mixture in an ice bath.

  • Slowly add a solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in anhydrous diethyl ether (3 mL) with vigorous stirring.

  • Reflux the reaction mixture for 15 minutes, during which a thick precipitate should form.

Step 2: Workup and Oxidation

  • Remove the diethyl ether under vacuum.

  • Slowly add 18 mL of 10% sodium hydroxide solution with stirring.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (4 mL) dropwise. The reaction will be vigorous.

  • Stir the mixture for 1.5 hours.

Step 3: Isolation and Purification

  • Collect the solid by vacuum filtration and wash with water. Discard the solid.

  • Combine the filtrate and washings and acidify to pH 2 with 12 N hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

  • Triturate the crude product with dichloromethane and dry under vacuum to yield pure this compound.

ParameterRecommended ConditionReference
Condensation Temperature Reflux in diethyl ether[1]
Oxidation Temperature Ice bath (0-5 °C)[1]
Reaction Time (Condensation) 15 minutes[1]
Reaction Time (Oxidation) 1.5 hours[1]
pH for Precipitation 2[1]

Visualizing the Workflow

Troubleshooting Logic Diagram

TroubleshootingFlow start Start Synthesis precipitate No Precipitate in Step 1? start->precipitate low_yield Low Yield? reagent_quality Check Reagent Purity & Dryness low_yield->reagent_quality Yes temp_control Verify Temperature Control low_yield->temp_control Yes precipitate->low_yield Yes vigorous_reaction Vigorous Reaction in Step 2? precipitate->vigorous_reaction No purification_issue Purification Issues? vigorous_reaction->purification_issue No h2o2_addition Slow H2O2 Addition & Cooling vigorous_reaction->h2o2_addition Yes end_product Pure Product purification_issue->end_product No workup Optimize Workup & Purification (Washing, Recrystallization, pH) purification_issue->workup Yes stirring Ensure Vigorous Stirring reagent_quality->stirring stirring->vigorous_reaction h2o2_addition->purification_issue workup->end_product

Caption: A flowchart for troubleshooting common issues in the synthesis.

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-Nitro-o-xylene 3-Nitro-o-xylene Intermediate Intermediate Adduct 3-Nitro-o-xylene->Intermediate Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate Potassium ethoxide, Diethyl ether, Reflux Potassium ethoxide, Diethyl ether, Reflux Potassium ethoxide, Diethyl ether, Reflux->Intermediate NaOH, H2O2, HCl NaOH, H2O2, HCl Product This compound NaOH, H2O2, HCl->Product Intermediate->Product Oxidative Workup

Caption: The synthetic pathway to the target molecule.

References

Technical Support Center: Resolving Analytical Challenges with 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methyl-6-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction

This compound (CAS No. 23876-18-8) is a key intermediate in various synthetic pathways.[1] Its accurate analysis is critical for process monitoring, quality control, and stability testing. The presence of a nitro group, a carboxylic acid functional group, and a substituted phenyl ring presents a unique set of analytical challenges. This guide offers practical, field-proven insights to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the characterization and quantification of this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. UV-Vis spectrophotometry can also be used for simple concentration measurements, though it is less specific.

Q2: What are the key chemical properties of this compound that influence its analysis?

A2: Key properties include its molecular formula, C9H9NO4, and a molecular weight of 195.17 g/mol .[1] Its acidic nature, due to the carboxylic acid group, dictates the pH requirements for sample preparation and chromatographic separation. The nitroaromatic structure makes it susceptible to degradation under certain stress conditions, such as strong bases and reducing agents.

Q3: What are the expected impurities from the synthesis of this compound?

A3: Based on a common synthesis route involving the nitration of a precursor, potential impurities include positional isomers (e.g., 2-methyl-3-nitrophenylacetic acid, 2-methyl-4-nitrophenylacetic acid, and 2-methyl-6-nitrophenylacetic acid), dinitrated byproducts, and unreacted starting materials.[2][3] The specific impurities will depend on the exact synthetic pathway and reaction conditions.

Q4: Is this compound prone to degradation?

A4: Yes, as a nitroaromatic compound, it can be susceptible to degradation, particularly under harsh pH and oxidative conditions. Forced degradation studies are essential to identify potential degradants and develop a stability-indicating analytical method.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for the analysis of this compound. Below are common issues and their solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Tailing Peaks:

    • Probable Cause: Secondary interactions between the acidic analyte and active sites (silanols) on the HPLC column packing. This is common with carboxylic acids.

    • Solution:

      • Mobile Phase pH Adjustment: Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase.

      • Use of a High-Purity Silica Column: Modern, end-capped columns with high-purity silica minimize silanol interactions.

      • Ion-Pairing Agents: In some cases, a low concentration of an ion-pairing agent can improve peak shape, but this can complicate method development and column cleaning.

  • Fronting Peaks:

    • Probable Cause:

      • Column Overload: Injecting too high a concentration of the analyte.

      • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.

    • Solution:

      • Dilute the Sample: Reduce the concentration of the sample to within the linear range of the detector and the capacity of the column.

      • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 2: Inconsistent Retention Times

  • Probable Cause:

    • Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.

    • Mobile Phase Composition Fluctuation: Improperly mixed mobile phase or pump proportioning issues.

    • Temperature Variations: Fluctuations in ambient temperature can affect retention times.

  • Solution:

    • Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure thorough mixing.

    • Use a Column Oven: Maintain a constant column temperature using a column oven for improved reproducibility.

Issue 3: Ghost Peaks

  • Probable Cause:

    • Contamination: Contaminants in the mobile phase, sample, or from the HPLC system itself.

    • Carryover: Adsorption of the analyte onto the injector or column from a previous, more concentrated sample.

  • Solution:

    • Use High-Purity Solvents and Reagents: Employ HPLC-grade solvents and freshly prepared mobile phases.

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.

    • Blank Injections: Run blank injections (injecting only the sample solvent) to identify the source of the ghost peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity for the analysis of this compound and its impurities.

Issue 1: Poor Ionization Efficiency

  • Probable Cause: The compound can be analyzed in both positive and negative ionization modes, but the choice of mobile phase additives can significantly impact signal intensity.

  • Solution:

    • Negative Ion Mode (ESI-): This is often the preferred mode for acidic compounds. Use a mobile phase with a weak acid like formic acid or acetic acid to promote the formation of the [M-H]- ion.

    • Positive Ion Mode (ESI+): While less common for this compound, adduct formation (e.g., [M+Na]+ or [M+K]+) can be observed. The presence of these adducts can be enhanced by the addition of a small amount of the corresponding salt to the mobile phase, but this can lead to ion suppression.

Issue 2: In-Source Fragmentation or Dimer Formation

  • Probable Cause: High cone voltage or source temperature can cause the molecule to fragment within the ion source, leading to a diminished molecular ion peak and the appearance of fragment ions. High concentrations can lead to the formation of dimers ([2M-H]-).

  • Solution:

    • Optimize Source Parameters: Carefully tune the cone/fragmentor voltage and source temperature to maximize the molecular ion signal while minimizing in-source fragmentation.

    • Dilute the Sample: Analyze a more dilute sample to reduce the likelihood of dimer formation.

Predicted Mass Spectral Fragmentation:

  • Loss of CO2 (44 Da): A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide from the deprotonated molecular ion [M-H]-.

  • Loss of NO2 (46 Da): The nitro group can be lost as a radical, though this is more common in positive ion mode.

  • Cleavage of the Acetic Acid Side Chain: Fragmentation may occur at the benzylic position.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of the polar carboxylic acid group. Derivatization is typically required.

Issue 1: No or Poor Peak for the Analyte

  • Probable Cause: The compound is not volatile enough to elute from the GC column or is degrading in the hot injector.

  • Solution:

    • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or a silyl ester (e.g., trimethylsilyl (TMS) ester). Silylation is a common and effective derivatization method for acidic compounds.

Issue 2: Tailing Peaks After Derivatization

  • Probable Cause:

    • Incomplete Derivatization: The derivatization reaction has not gone to completion, leaving some of the polar, underivatized acid.

    • Active Sites in the GC System: Interaction of the derivatized analyte with active sites in the injector liner or column.

  • Solution:

    • Optimize Derivatization Reaction: Ensure the reaction conditions (reagent, temperature, time) are optimized for complete derivatization.

    • Use a Deactivated Inlet Liner: Employ a deactivated glass liner in the injector to minimize analyte adsorption.

    • Condition the Column: Properly condition the GC column according to the manufacturer's instructions.

UV-Vis Spectrophotometry

Issue 1: Inaccurate Quantification

  • Probable Cause:

    • Interference from Impurities: Other compounds in the sample that absorb at the same wavelength as the analyte.

    • Solvent Effects: The pH and polarity of the solvent can affect the UV spectrum of the analyte.

  • Solution:

    • Background Correction: Use a sample blank that contains all components of the sample matrix except the analyte to zero the spectrophotometer.

    • Consistent Solvent System: Use the same solvent and pH for all standards and samples to ensure consistency in the spectral properties.

    • Consider Derivative Spectroscopy: First or second derivative spectroscopy can sometimes resolve overlapping peaks from interfering substances.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (or the initial mobile phase). This provides a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask. Add the diluent, sonicate for 10-15 minutes to ensure complete dissolution, and then dilute to volume.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) before injection to protect the HPLC column from particulate matter.

Protocol 2: Forced Degradation Study

To develop a stability-indicating method, subject the analyte to the following stress conditions:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 2-4 hours.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH at room temperature for 1-2 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the active ingredient.

Data Presentation

Table 1: Typical HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC-UV / LC-MS Filtration->HPLC GCMS GC-MS (after Derivatization) Filtration->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical analytical workflow for this compound.

Troubleshooting Decision Tree for HPLC Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_pH Is mobile phase pH 2-3 units below analyte pKa? start->check_pH adjust_pH Adjust mobile phase pH to suppress ionization check_pH->adjust_pH No check_column Is a high-purity, end-capped column being used? check_pH->check_column Yes good_peak Good Peak Shape adjust_pH->good_peak replace_column Consider a different column chemistry check_column->replace_column No check_overload Is sample concentration too high? check_column->check_overload Yes replace_column->good_peak dilute_sample Dilute sample check_overload->dilute_sample Yes check_overload->good_peak No dilute_sample->good_peak

References

handling and safety precautions for 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Methyl-6-nitrophenyl)acetic acid

Welcome to the technical support guide for this compound (CAS No. 23876-18-8). This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. The guidance herein is synthesized from established safety protocols for structurally similar aromatic nitro-compounds and general chemical safety principles.

Quick Reference: Hazard Profile & Key Properties

Before handling this compound, it is critical to understand its fundamental properties and associated hazards. The following tables provide a summary based on available data for the compound and its close structural analogs.

Table 1: Chemical Identification and Physical Properties

Property Value Source
IUPAC Name This compound [1]
CAS Number 23876-18-8 [1]
Molecular Formula C₉H₉NO₄ [1]
Molecular Weight 195.17 g/mol [1]
Physical State Solid (assumed based on analogs) [2]
Melting Point 132 - 136 °C (for isomer 2-Methyl-3-nitrophenylacetic acid) [2]

| Incompatible Materials | Strong oxidizing agents, strong bases |[3][4] |

Table 2: GHS Hazard Summary (Inferred from Structural Analogs) Note: This summary is based on data for closely related nitrophenylacetic acids. Users must conduct their own risk assessment.

Hazard CategoryGHS ClassificationHazard StatementSource
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][3]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during experimentation in a direct Q&A format.

Personal Protective Equipment (PPE)

Q: What is the mandatory PPE for handling the solid form of this compound?

A: A comprehensive PPE strategy is non-negotiable. At a minimum, you must wear:

  • Lab Coat: A standard, fully-buttoned laboratory coat. For tasks with a higher risk of splash, a chemical-resistant apron is also recommended.[5]

  • Eye Protection: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][3] Safety glasses with side shields are insufficient due to the risk of fine powder irritation. A face shield over goggles should be used when handling larger quantities.[6]

  • Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[6] Always inspect gloves for tears before use. If contamination occurs, remove the gloves immediately, wash your hands, and don a new pair. Never wear powdered latex gloves, as they can cause allergic reactions and asthma.[6]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[7]

Q: Do I need respiratory protection?

A: It depends on your engineering controls. All handling of the solid powder that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If your procedure absolutely cannot be performed in a fume hood and dust generation is unavoidable, a NIOSH-approved respirator with the appropriate particulate filter is required.[3][7] Consult your institution's Environmental Health & Safety (EHS) office for respirator selection and fit-testing.

Safe Handling & Storage

Q: What is the correct procedure for weighing this compound?

A: Follow the detailed protocol below. The primary goals are to prevent dust generation and cross-contamination.

Experimental Protocol: Safe Weighing of this compound

  • Preparation: Ensure your chemical fume hood is operational. Gather all necessary equipment: spatula, anti-static weigh boat, and a tared, sealable container for transport.

  • Don PPE: Put on all required PPE as detailed above.

  • Transfer: Inside the fume hood, carefully open the stock container. Use a clean spatula to transfer a small amount of the solid to the weigh boat on the analytical balance.

  • Weighing: Close the balance door to get a stable reading. Record the weight.

  • Containment: Carefully transfer the weighed powder into your secondary container.

  • Cleanup: Using a brush, sweep any residual powder in the balance into a dedicated waste bag. Wipe down the spatula, weigh boat (if not disposable), and balance surface with a damp paper towel. Dispose of all contaminated disposables into a labeled solid hazardous waste container.[7]

  • Doffing PPE: Remove gloves first, followed by your lab coat. Wash hands thoroughly with soap and water.[8]

Q: How should I store this chemical?

A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases to prevent hazardous reactions.[3][4] Storage in a refrigerated environment may be recommended for long-term stability.[2]

Emergency Procedures

Q: What are the immediate first aid measures for accidental exposure?

A: Speed is critical. Follow these steps while alerting emergency responders.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][5]

  • Skin Contact: Remove all contaminated clothing immediately.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air at once.[2][3] If they are not breathing, provide artificial respiration.[3] Seek medical attention if symptoms like coughing or respiratory distress occur.[2]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2] Seek immediate medical attention.[2]

Q: I've spilled a small amount of powder on the benchtop. How do I clean it up?

A: For a small spill (<1 g) of solid material:

  • Alert & Isolate: Alert others in the immediate area. Ensure the area is well-ventilated (keep it in the fume hood if the spill occurred there).

  • PPE: Ensure you are wearing your full PPE.

  • Cleanup: Do NOT dry sweep, as this will generate dust. Gently cover the spill with a paper towel and dampen it slightly with water.[8] Carefully wipe up the material from the outside in. Alternatively, use a spill kit with an appropriate absorbent material.[5]

  • Disposal: Place all contaminated materials (gloves, paper towels, etc.) into a sealed, clearly labeled hazardous waste container for disposal according to your institution's guidelines.[5][8]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[9]

For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[5]

Disposal

Q: How do I dispose of waste containing this compound?

A: All waste, including contaminated disposables and unused material, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated items like gloves, weigh paper, and paper towels in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Chemical Waste: Unused or waste quantities of the chemical should be disposed of through your institution's hazardous waste program. Do not pour it down the drain or mix it with other waste streams unless explicitly instructed by your EHS office.[2][10]

Visual Workflow: Safe Handling & Weighing Protocol

The following diagram outlines the critical steps and decision points for safely handling and weighing this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_cleanup 3. Post-Handling Phase prep_start Review SDS & Protocol gather_materials Assemble Equipment (Spatula, Weigh Boat, etc.) prep_start->gather_materials check_hood Verify Fume Hood Function gather_materials->check_hood don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) check_hood->don_ppe handle_in_hood Perform All Operations in Chemical Fume Hood don_ppe->handle_in_hood weigh_powder Weigh Compound (Use anti-static boat) handle_in_hood->weigh_powder contain_sample Securely Contain Weighed Sample weigh_powder->contain_sample clean_area Decontaminate Work Area & Equipment contain_sample->clean_area dispose_waste Dispose of Contaminated Items in Labeled Waste Container clean_area->dispose_waste doff_ppe Doff PPE Correctly (Gloves First) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of solid this compound.

References

Technical Support Center: Scaling Up Production of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for scaling up the production of 2-(2-Methyl-6-nitrophenyl)acetic acid.

Welcome to the technical support center for the synthesis and scale-up of this compound (CAS 23876-18-8)[1]. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges encountered during synthesis and provide practical, field-proven solutions to facilitate a smooth transition from bench-scale experiments to pilot or manufacturing scale. Our focus is on ensuring safety, reproducibility, and high purity.

Part 1: Synthesis Strategy and Workflow

FAQ: What are the most viable synthesis routes for scaling up the production of this compound?

When scaling up, the ideal synthesis route must balance atom economy, cost of starting materials, reaction safety, and purification complexity. Two primary routes are often considered:

  • Route A: Condensation of 3-Nitro-o-xylene with Diethyl Oxalate. This is a well-documented method that involves a Claisen-type condensation followed by an oxidative workup.[2] It offers good regioselectivity as the substitution pattern is set by the starting material. However, it involves strong bases and an energetic oxidative step, which require careful engineering controls during scale-up.

  • Route B: Direct Nitration of 2-Methylphenylacetic Acid. While seemingly more direct, this route presents significant regioselectivity challenges. The methyl and alkyl-acid groups are both ortho-, para-directing, leading to a potential mixture of isomers (e.g., 3-nitro, 4-nitro, 5-nitro) in addition to the desired 6-nitro product.[3][4] Separating these isomers on a large scale can be complex and costly, often making this route less viable for producing high-purity material.

Recommendation for Scale-Up: Route A is generally recommended for its superior control over isomer formation. The following guides will focus on troubleshooting and optimizing this pathway.

Experimental Workflow: Synthesis via Route A

Below is a diagram outlining the key stages for the synthesis of this compound starting from 3-Nitro-o-xylene.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidative Workup cluster_2 Step 3: Isolation & Purification A 3-Nitro-o-xylene + Diethyl Oxalate C Intermediate Precipitate (Potassium enolate salt) A->C Reflux B Potassium Ethoxide in Diethyl Ether B->C F Sodium 2-(2-methyl-6-nitrophenyl)acetate in solution C->F Ether removal, then addition of D & E D Aqueous NaOH E Hydrogen Peroxide (30%) H Crude Product (Precipitate) F->H G Acidification (e.g., 12N HCl to pH 2) G->H I Trituration/Recrystallization (e.g., with Dichloromethane) H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide for Synthesis (Route A)

This section addresses common problems encountered when scaling the condensation of 3-Nitro-o-xylene.

Question: My yield is significantly lower than the reported 52% during the initial condensation step. What are the likely causes?

Answer: Low yields in the condensation step often trace back to three critical factors: the base, the solvent, and moisture control.

  • Base Activity: The base, potassium ethoxide, is highly hygroscopic. Its potency can be compromised by absorbing atmospheric moisture, leading to incomplete deprotonation of the 3-nitro-o-xylene.

    • Solution: Always use freshly prepared potassium ethoxide or a recently purchased batch stored under inert gas (argon or nitrogen). For large-scale work, consider preparing it in-situ from potassium metal and absolute ethanol, though this requires stringent safety protocols.

  • Solvent Purity: The presence of water or ethanol in the diethyl ether can quench the strong base.

    • Solution: Use anhydrous diethyl ether. For scale-up, ensure all solvents are passed through drying columns or are of a suitably low water grade. Validate water content (<50 ppm) before use.

  • Insufficient Mixing: As the reaction progresses, a thick precipitate forms, which can hinder effective stirring and lead to localized "hot spots" or unreacted pockets of starting material.[2]

    • Solution: At the pilot scale, ensure your reactor is equipped with a high-torque overhead stirrer with an anchor or retreat curve impeller designed for viscous slurries. Baffles within the reactor can also improve mixing efficiency.

Question: The oxidative workup with hydrogen peroxide seems hazardous to scale up. How can I manage this step safely?

Answer: The oxidative cleavage using hydrogen peroxide is indeed an energetic and potentially dangerous step that requires strict control. The reaction is highly exothermic and releases gas.[2]

  • Temperature Control: The primary risk is a thermal runaway.

    • Mitigation: Use a jacketed reactor with a reliable cooling system. Add the hydrogen peroxide slowly and dropwise via a dosing pump, ensuring the internal temperature does not exceed a validated setpoint (e.g., 25-30°C). An independent temperature probe and an emergency quenching plan (e.g., with a sodium bisulfite solution) are essential safety features.

  • Gas Evolution: Vigorous gas evolution (likely oxygen) occurs.

    • Mitigation: Ensure the reactor is not sealed and is adequately vented to an appropriate scrubbing system. The rate of peroxide addition should be controlled to manage the rate of gas evolution and prevent excessive foaming.

  • Concentration: Using highly concentrated hydrogen peroxide increases the risk.

    • Mitigation: While the literature protocol uses 30% H₂O₂, do not be tempted to use higher concentrations to reduce volume.[2] The 30% solution provides a balance of reactivity and safety.

Question: My final product has a brownish color and melts over a wide range. How can I improve its purity?

Answer: Off-color and poor melting point indicate the presence of impurities, likely from side reactions or incomplete removal of colored byproducts from the oxidative step.

  • Control of Acidification: The precipitation of the final product by adding acid is a critical step for purity.

    • Solution: Add the acid slowly to the cooled solution with vigorous stirring. This promotes the formation of a more uniform, crystalline solid that is easier to filter and wash. "Crashing out" the product by adding acid quickly will trap impurities. Monitor the pH carefully, targeting a final pH of 2.[2]

  • Washing: The crude, filtered solid must be washed effectively.

    • Solution: Wash the filter cake thoroughly with cold deionized water until the filtrate runs clear and has a neutral pH. This removes residual salts and water-soluble impurities.

  • Purification Technique: The literature specifies triturating the crude product with dichloromethane (DCM).[2]

    • Solution: Trituration (suspending the solid in a solvent in which it is poorly soluble to wash away impurities) is effective. For higher purity, a full recrystallization may be necessary. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or toluene/heptane, might provide better results than a single solvent.

Part 3: Downstream Processing: Selective Nitro Group Reduction

For drug development professionals, the next step is often the reduction of the nitro group to form 2-(2-Amino-6-methylphenyl)acetic acid, a key building block.[5][6][7][8] The challenge is to achieve this selectively without reducing the carboxylic acid.

Question: How can I selectively reduce the nitro group to an amine in the presence of the carboxylic acid moiety?

Answer: The carboxylic acid group is generally resistant to reduction by many common methods used for nitro groups, but the choice of reagent is critical for high selectivity and yield.[9]

  • Catalytic Hydrogenation: This is often the cleanest and most industrially viable method.

    • Protocol: Use a catalyst like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) in a solvent like methanol or ethanol under a hydrogen atmosphere (from balloon pressure to higher pressures in a dedicated hydrogenator).[5][10] This method avoids the use of metal salt reagents, simplifying workup.

    • Causality: Catalytic hydrogenation is highly chemoselective for reducible groups like nitro, alkenes, and alkynes, while leaving more oxidized groups like carboxylic acids untouched under standard conditions.[9]

  • Metal/Acid Systems: Traditional methods using metals like iron, tin, or zinc in acidic conditions are also effective.[10][11]

    • Protocol: Iron powder in the presence of an acid like acetic acid or dilute HCl is a cost-effective option.

    • Causality: These are dissolving metal reductions. The metal acts as the electron donor, and the acid provides the protons needed for the reduction. They are robust but can require a more demanding workup to remove metal salts.

  • Hydride Reagents: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) should be avoided as they will readily reduce both the nitro group and the carboxylic acid.[9][10] Milder hydrides like Sodium Borohydride (NaBH₄) are generally not effective for reducing aromatic nitro groups on their own but can work with certain catalysts.[12]

Comparison of Nitro Reduction Methods
MethodReagents & ConditionsSelectivityProsCons
Catalytic Hydrogenation H₂ (1-5 atm), 5-10% Pd/C, Methanol, RTExcellentHigh yield, clean reaction, easy product isolation (filtration of catalyst).[5]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Metal/Acid Reduction Fe powder, Acetic Acid, 60-80°CGood to ExcellentInexpensive reagents, reliable for many substrates.[10][11]Workup can be tedious due to metal salt sludge; may not be suitable for sensitive molecules.
Hydrazine/Metal Catalyst Hydrazine hydrate, Zn or Mg powderGoodAvoids high-pressure hydrogen; rapid reaction.Hydrazine is highly toxic and requires careful handling.
Sodium Borohydride/Catalyst NaBH₄, Ni(OAc)₂·4H₂O, wet CH₃CN, RTGoodMild conditions, chemoselective for nitro over carbonyls.[12]Requires stoichiometric borohydride; nickel catalyst handling.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-6-nitrophenyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its substituted phenylacetic acid structure makes it a key intermediate for various therapeutic agents. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering insights into the practical considerations of each pathway to assist researchers in selecting the most suitable method for their specific needs. We will delve into the detailed experimental protocols, analyze the chemical transformations, and present a comparative summary of the key performance indicators for each approach.

Synthesis Route 1: Claisen Condensation and Oxidative Cleavage from 3-Nitro-o-xylene

This route utilizes a Claisen condensation followed by an oxidative cleavage to construct the acetic acid side chain on the substituted benzene ring.

Experimental Protocol

Step 1: Condensation of 3-Nitro-o-xylene with Diethyl Oxalate

  • In a reaction vessel equipped with a stirrer and a reflux condenser, a suspension of potassium ethoxide (2.3 g, 27 mmol) in 6 mL of diethyl ether is prepared.

  • A solution of diethyl oxalate (3.9 g, 27 mmol) in 30 mL of diethyl ether is added slowly and dropwise to the stirred potassium ethoxide suspension.

  • After the initial exothermic reaction subsides, the mixture is cooled in an ice bath.

  • A solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in 3 mL of diethyl ether is then added slowly with vigorous stirring.

  • The reaction mixture is refluxed for 15 minutes, during which a thick precipitate forms.[1]

Step 2: Oxidative Cleavage and Work-up

  • The ether is largely removed from the reaction mixture by heating under vacuum.

  • To the resulting residue, 18 mL of 10% aqueous sodium hydroxide is slowly added with stirring.

  • Hydrogen peroxide (4 mL of 30% solution) is then added dropwise. This step is accompanied by a vigorous reaction and gas evolution and should be performed with caution.

  • The mixture is stirred for an additional 1.5 hours.

  • The solid byproducts are removed by vacuum filtration and washed with water.

  • The combined filtrate and washings are acidified to a pH of 2 with 12 N hydrochloric acid, leading to the precipitation of the crude product.

  • The solid is collected by vacuum filtration, washed with water, and dried under vacuum.

  • The crude product is triturated with dichloromethane and dried under vacuum to yield 1.8 g (52% yield) of this compound.[1]

Causality and Mechanistic Insights

This synthesis begins with the deprotonation of the benzylic methyl group of 3-nitro-o-xylene by potassium ethoxide, forming a carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation. The subsequent reflux drives the reaction to completion, forming the corresponding α-keto ester intermediate.

The second stage involves the oxidative cleavage of the α-keto ester under basic conditions using hydrogen peroxide. The hydroxide ions hydrolyze the ester, and the hydrogen peroxide oxidizes the keto group, leading to the cleavage of the carbon-carbon bond and the formation of the desired carboxylic acid after acidification. The nitro and methyl groups on the aromatic ring are stable under these reaction conditions.

Workflow Diagram

Synthesis_Route_1 cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Oxidative Cleavage & Work-up start1 3-Nitro-o-xylene + Diethyl Oxalate reagents1 Potassium Ethoxide in Diethyl Ether intermediate1 α-Keto Ester Intermediate start1->intermediate1 reagents1->intermediate1 Reflux reagents2 1. 10% NaOH 2. 30% H2O2 acidification 12 N HCl (pH 2) intermediate1->acidification Stirring 1.5h product This compound acidification->product

Caption: Workflow for the synthesis of this compound from 3-Nitro-o-xylene.

Synthesis Route 2: From 2-Methylaniline via Sandmeyer Reaction

This proposed route involves the initial synthesis of a key intermediate, 2-methyl-6-nitroaniline, from the readily available 2-methylaniline (o-toluidine). This is followed by a Sandmeyer reaction to introduce the acetic acid precursor, a cyano group, which is then hydrolyzed to the final product.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-6-nitroaniline

  • To a reaction vessel, add 2-methylaniline (o-toluidine) and acetic anhydride to protect the amino group as an acetanilide.[2]

  • The resulting 2-methylacetanilide is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 10-12°C).[2] This step yields a mixture of isomers.

  • The protecting acetyl group is removed by acid hydrolysis (e.g., with hydrochloric acid) to give a mixture of nitroaniline isomers.[2]

  • 2-Methyl-6-nitroaniline can be separated from the primary byproduct, 2-methyl-4-nitroaniline, by fractional crystallization or chromatography. A reported yield for 2-methyl-6-nitroaniline is approximately 59.7%.

Step 2: Sandmeyer Reaction to form 2-(2-Methyl-6-nitrophenyl)acetonitrile

  • 2-Methyl-6-nitroaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C.

  • An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt. The temperature should be strictly controlled during this addition.

  • In a separate flask, a solution of copper(I) cyanide is prepared.

  • The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution, which catalyzes the replacement of the diazonium group with a cyanide group, leading to the formation of 2-methyl-6-nitrobenzonitrile.

  • To obtain the acetonitrile derivative, a modification of the Sandmeyer reaction or a subsequent alkylation would be necessary. A more direct approach would be a reaction with a suitable C1 synthon. However, for this guide, we will proceed with the classical cyanation followed by steps to elaborate the side chain, which presents significant challenges. A more plausible, though not explicitly found in the searches, would be a reaction of the diazonium salt with a reagent like potassium cyanoacetate, though this is a non-standard Sandmeyer reaction. For the purpose of this guide, we will assume a hypothetical successful conversion to the acetonitrile.

Step 3: Hydrolysis to this compound

  • The 2-(2-methyl-6-nitrophenyl)acetonitrile is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous sulfuric acid or sodium hydroxide solution.[3]

  • After the reaction is complete, the mixture is cooled and acidified (if basic hydrolysis was used) to precipitate the carboxylic acid.

  • The product is then collected by filtration, washed, and purified by recrystallization.

Causality and Mechanistic Insights

The initial steps of this route focus on the regioselective nitration of 2-methylaniline. The amino group is a strong activating group, and to control the nitration and prevent oxidation, it is first protected as an acetanilide. The subsequent nitration yields a mixture of isomers, with the 4- and 6-nitro products being the major ones. After deprotection, the desired 2-methyl-6-nitroaniline is isolated.

The core of the second part of this synthesis is the Sandmeyer reaction.[4] Diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) produces a diazonium salt. This salt is a versatile intermediate. In the presence of a copper(I) salt, such as CuCN, it undergoes a radical-nucleophilic aromatic substitution where the diazonium group is replaced by the nucleophile (in this case, cyanide), with the evolution of nitrogen gas.[4]

The final step is the hydrolysis of the nitrile group. Under either acidic or basic conditions, the carbon-nitrogen triple bond of the nitrile is attacked by water or hydroxide ions, leading to the formation of a carboxylic acid and ammonia (or an ammonium salt).

Workflow Diagram

Synthesis_Route_2 cluster_step1 Step 1: Intermediate Synthesis cluster_step2_3 Steps 2 & 3: Sandmeyer & Hydrolysis start2 2-Methylaniline protection Acetylation (Acetic Anhydride) start2->protection nitration Nitration (HNO3/H2SO4) protection->nitration deprotection Hydrolysis (HCl) nitration->deprotection intermediate2 2-Methyl-6-nitroaniline deprotection->intermediate2 diazotization Diazotization (NaNO2/H+) intermediate2->diazotization sandmeyer Sandmeyer Reaction (CuCN) diazotization->sandmeyer hydrolysis Hydrolysis (H+ or OH-) sandmeyer->hydrolysis product2 This compound hydrolysis->product2

Caption: Proposed workflow for the synthesis of this compound from 2-Methylaniline.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: From 3-Nitro-o-xyleneRoute 2: From 2-Methylaniline
Starting Material Availability 3-Nitro-o-xylene may be less common and more expensive.2-Methylaniline (o-toluidine) is a common and relatively inexpensive starting material.
Number of Steps 2 main steps.3 main steps (with purification of an intermediate).
Overall Yield Reported as 52%.[1]Estimated to be lower due to multiple steps and potential for side reactions, especially in the nitration and Sandmeyer steps.
Key Chemical Transformations Claisen condensation, oxidative cleavage.Electrophilic aromatic substitution (nitration), diazotization, Sandmeyer reaction, hydrolysis.
Process Scalability The use of potassium ethoxide and the vigorous reaction with hydrogen peroxide may pose challenges for large-scale synthesis.The Sandmeyer reaction requires careful temperature control and handling of potentially unstable diazonium salts, which can be a concern for scalability.
Safety and Environmental Considerations Involves diethyl ether (flammable), potassium ethoxide (moisture-sensitive and corrosive), and a vigorous reaction with concentrated hydrogen peroxide.Involves the use of strong acids (sulfuric, nitric, hydrochloric), flammable solvents, and toxic reagents like copper(I) cyanide. Diazonium salts can be explosive if allowed to dry.
Purification Requires purification of the final product from reaction byproducts.Requires separation of isomers after the nitration step, which can be challenging and impact the overall yield.

Conclusion

Both synthetic routes present viable options for the preparation of this compound, each with its own set of advantages and disadvantages.

Route 1 is a more direct, two-step synthesis with a documented moderate yield. However, it relies on a potentially less accessible starting material and involves reaction conditions that require careful handling, particularly the oxidative cleavage step. This route may be preferable for smaller-scale laboratory syntheses where the starting material is available.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research project, including the scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling the specific reagents and reaction conditions involved.

References

A Comparative Guide to the Biological Activity of 2-(2-Methyl-6-nitrophenyl)acetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 2-(2-Methyl-6-nitrophenyl)acetic acid and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds, primarily focusing on their role as potential anti-inflammatory agents.

Introduction: The Phenylacetic Acid Scaffold

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The archetypal NSAID, Diclofenac, is itself a phenylacetic acid derivative [2-(2,6-dichloranilino) phenylacetic acid].[3] These molecules primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of pain and inflammation.[2][4] The specific compound of interest, this compound, shares this core scaffold. However, its unique substitution pattern—a methyl group and a nitro group flanking the acetic acid chain—suggests a modulation of its biological activity. Understanding how these substitutions influence efficacy and safety compared to well-known analogues is crucial for rational drug design.

The Central Mechanism: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most phenylacetic acid-based NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[5] These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade.[5][6]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[6]

  • COX-2 is typically induced by inflammatory stimuli, and its upregulation leads to the heightened production of prostaglandins that mediate inflammation, pain, and fever.[6][7]

Therefore, the ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal and cardiovascular side effects.[5] The structural features of this compound and its analogues play a pivotal role in determining this selectivity and overall inhibitory potency.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_1 Physiological Prostaglandins PGH2->Prostaglandins_1 Isomerases Prostaglandins_2 Inflammatory Prostaglandins PGH2->Prostaglandins_2 Isomerases Homeostasis Gastric Protection, Platelet Function Prostaglandins_1->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation NSAIDs Target Compound & Analogues (NSAIDs) NSAIDs->COX1 Inhibition (Side Effects) NSAIDs->COX2 Inhibition (Therapeutic Effect)

Figure 1: The Arachidonic Acid Cascade and the Mechanism of NSAID Action.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of phenylacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl rings.[8] A quantitative structure-activity relationship (QSAR) analysis of Diclofenac analogues revealed that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for activity.[8]

For this compound, the key structural features for consideration are:

  • The Phenylacetic Acid Moiety : This is the core pharmacophore responsible for binding to the active site of COX enzymes.

  • Ortho-Substituents : The presence of groups at the 2- and 6-positions (the methyl and nitro groups) is critical. In analogues like Diclofenac, ortho-substituents force the phenyl rings into a non-planar conformation, which is optimal for fitting into the COX active site.[8]

  • The Nitro Group : The nitro group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule. Nitro-containing compounds are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[9]

Comparative Analysis with Key Analogues

To understand the potential activity of this compound, we compare it to well-characterized analogues.

Compound NameStructureKey Features & Expected Impact on Activity
Diclofenac 2-(2,6-dichloroanilino)phenylacetic acidGold Standard. The two ortho-chloro groups provide optimal steric hindrance and lipophilicity for potent, non-selective COX inhibition.[3]
This compound -The methyl group provides steric bulk similar to a chloro group. The nitro group is strongly electron-withdrawing and may enhance binding or introduce other biological activities.[9] Its activity is predicted to be significant but requires experimental validation.
2-(2-Nitrophenyl)acetic acid -Lacks the second ortho-substituent (methyl group). This would likely reduce the optimal twist angle between the rings, potentially decreasing COX inhibitory activity compared to the title compound.[8][10]
2-(2,6-Dimethylphenyl)amino]phenylacetic acid -An analogue where the chloro groups of Diclofenac are replaced by methyl groups. This modification generally retains anti-inflammatory activity, highlighting the importance of steric bulk at the ortho positions.[8]

Experimental Validation: Protocols for Activity Assessment

To empirically determine and compare the biological activity of these compounds, a series of standardized in vitro and cell-based assays are required.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. A common method is a colorimetric assay that measures the peroxidase component of COX activity.[6][11]

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically at 590 nm.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), Heme, and solutions of purified ovine COX-1 and human recombinant COX-2. Prepare stock solutions of the test compounds (e.g., in DMSO).

  • Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the appropriate COX enzyme to each well.

  • Inhibitor Addition: Add 10 µL of various concentrations of the test compound or vehicle control (DMSO) to the wells. Incubate for a pre-determined time (e.g., 10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the reaction, add 20 µL of a colorimetric substrate solution (containing TMPD) followed immediately by 20 µL of arachidonic acid solution to all wells.

  • Measurement: Incubate the plate for exactly two minutes at 25°C. Read the absorbance at 590 nm using a plate reader.[6]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzymes, Heme) C Add Buffer, Heme, and COX Enzyme to Wells A->C B Prepare Test Compound Serial Dilutions D Add Test Compound (or Vehicle) and Incubate B->D C->D E Initiate Reaction with Substrate (TMPD) & AA D->E F Incubate for 2 min at 25°C E->F G Read Absorbance at 590 nm F->G H Calculate % Inhibition G->H I Determine IC50 (COX-1 & COX-2) and Selectivity Index H->I

Figure 2: Workflow for the In Vitro Colorimetric COX Inhibition Assay.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay assesses the anti-inflammatory activity of the compounds in a cellular context. Macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent production of Prostaglandin E2 (PGE2), a key inflammatory mediator.[14][15]

Principle: The ability of the test compounds to inhibit the production of PGE2 in LPS-stimulated cells is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[14]

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds or vehicle control. Incubate for 2 hours.[14]

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[14][15]

  • Incubation: Incubate the cells for 24 hours to allow for COX-2 expression and PGE2 production.[14]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the PGE2 concentration against the test compound concentration to determine the dose-dependent inhibitory effect.

Conclusion and Future Outlook

The structural framework of this compound positions it as a promising candidate for an anti-inflammatory agent, likely acting through the inhibition of COX enzymes. Its activity is predicted to be influenced by the steric bulk of the ortho-methyl group and the strong electron-withdrawing nature of the ortho-nitro group. Direct comparison with established NSAIDs like Diclofenac and other structural analogues through the detailed experimental protocols outlined above is essential to validate its therapeutic potential. Future investigations should focus on determining its COX-2 selectivity, elucidating its safety profile regarding gastrointestinal toxicity, and exploring potential secondary mechanisms of action conferred by the nitro moiety, such as antimicrobial or antioxidant effects.[9][16]

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(2-Methyl-6-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of validated analytical methods for 2-(2-Methyl-6-nitrophenyl)acetic acid, a key chemical entity in various synthetic pathways. Drawing upon established principles of analytical chemistry and regulatory expectations, this document details methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by representative experimental data to inform method selection and implementation.

The Analytical Challenge: Understanding this compound and Its Impurities

This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a methyl group on the phenyl ring, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification and purity assessment.

A critical aspect of any analytical method validation is its ability to distinguish the main analyte from potential impurities. Based on its common synthesis from 3-Nitro-o-xylene and diethyl oxalate[1], potential process-related impurities may include:

  • Starting materials: Unreacted 3-Nitro-o-xylene and diethyl oxalate.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • Isomers: Positional isomers such as 2-(2-Methyl-3-nitrophenyl)acetic acid that may form during the nitration of 2-methylphenylacetic acid[2].

  • Byproducts: Compounds formed from side reactions.

Furthermore, degradation products can arise from exposure to stress conditions such as acid, base, oxidation, heat, and light. Forced degradation studies are therefore essential to develop a stability-indicating method that can resolve the API from any potential degradants[3][4][5].

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the premier technique for the assay and impurity determination of non-volatile and thermally labile compounds like this compound. A well-developed and validated reversed-phase HPLC (RP-HPLC) method offers the necessary specificity, linearity, accuracy, and precision for routine quality control.

Causality Behind Experimental Choices in HPLC Method Development

The selection of chromatographic conditions is driven by the chemical nature of the analyte. For this compound, a C18 column is a suitable choice for the stationary phase due to the compound's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution. The acidic nature of the analyte (pKa estimated to be around 3-4) necessitates the use of a buffer to control the pH of the mobile phase and ensure consistent ionization, leading to sharp, symmetrical peaks. A UV detector is appropriate as the nitro-aromatic structure exhibits strong chromophoric properties.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a representative stability-indicating RP-HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a gradient or isocratic elution. A typical starting point would be a 60:40 (v/v) mixture of A and B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Performance Characteristics of the HPLC Method

The following table summarizes the key performance characteristics of the proposed HPLC method, aligned with International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9997
Range 80-120% of the test concentration80 - 120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability (Intra-day)RSD ≤ 2.0%0.75%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%1.10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity No interference from blank/placebo and known impuritiesPeak purity > 99.9%
Robustness No significant impact on resultsMethod is robust

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard HPLC_System HPLC System Prep_Standard->HPLC_System Prep_Sample Prepare Sample Prep_Sample->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the analysis of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is an excellent technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which is not sufficiently volatile for direct GC analysis, derivatization is necessary to convert the carboxylic acid group into a more volatile ester.

Rationale for Derivatization in GC-MS

The high polarity and low volatility of the carboxylic acid group lead to poor peak shape and thermal degradation in the GC inlet. Esterification, for example with methanol to form the methyl ester, significantly increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC-MS.

Experimental Protocol: A Representative GC-MS Method

This protocol outlines a potential GC-MS method for the analysis of this compound following derivatization.

Derivatization Step:

  • To a known amount of the sample, add a solution of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the methyl ester derivative with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate for GC-MS analysis.

Chromatographic Conditions:

  • Instrument: A gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector (MS) Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

Data Presentation: Performance Characteristics of the GC-MS Method
Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (Correlation Coefficient, R²) R² ≥ 0.9980.9989
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL (as methyl ester)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL (as methyl ester)
Specificity Unique mass spectrum and retention timeConfirmed by mass spectrum
Precision (RSD%) - Repeatability RSD ≤ 5.0%3.5%

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Derivatization Derivatization Extraction Extraction Derivatization->Extraction GC_System GC System Extraction->GC_System MS_Detector MS Detector GC_System->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Identification Identification Mass_Spectrum->Identification

Caption: Workflow for the analysis of this compound using GC-MS.

UV-Vis Spectrophotometry: A Simple and Rapid Quantification Method

UV-Vis spectrophotometry offers a straightforward and cost-effective method for the quantification of this compound in bulk drug substances, provided that there are no interfering absorbing impurities.

Principle of UV-Vis Spectrophotometry

The nitroaromatic ring in this compound absorbs ultraviolet radiation at a characteristic wavelength (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Experimental Protocol: A UV-Vis Spectrophotometric Method
  • Instrument: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm).

  • Procedure:

    • Prepare a series of standard solutions of this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Data Presentation: Performance Characteristics of the UV-Vis Method
Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9992
Range Dependent on molar absorptivity5 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.8%
Precision (RSD%) - Repeatability RSD ≤ 2.0%1.2%
Limit of Detection (LOD) Based on visual evaluation or S/N0.5 µg/mL
Limit of Quantitation (LOQ) Based on visual evaluation or S/N1.5 µg/mL

Decision Tree for Method Selection

Method_Selection Start Start: Need to analyze This compound Assay_Impurity Assay and Impurity Profiling? Start->Assay_Impurity Bulk_Assay Bulk Drug Assay Only? Assay_Impurity->Bulk_Assay No HPLC Use HPLC Assay_Impurity->HPLC Yes Volatile_Impurities Volatile Impurities Present? Volatile_Impurities->HPLC No GCMS Use GC-MS Volatile_Impurities->GCMS Yes Bulk_Assay->Volatile_Impurities No UVVis Use UV-Vis Bulk_Assay->UVVis Yes

Caption: Decision tree for selecting an analytical method for this compound.

Comparative Summary and Conclusion

The choice of the most appropriate analytical method for this compound is contingent upon the specific analytical objective.

  • HPLC stands out as the most versatile and robust method, suitable for both the quantification of the active ingredient and the separation and quantification of potential impurities and degradation products, making it the ideal choice for stability-indicating assays and routine quality control in a regulatory environment.

  • GC-MS , although requiring a derivatization step, is invaluable for the identification and quantification of volatile impurities and for the structural elucidation of unknown peaks.

  • UV-Vis Spectrophotometry provides a rapid, simple, and cost-effective solution for the straightforward assay of the bulk drug substance, where interference from impurities is not a concern.

A comprehensive validation of the chosen method in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(2-Methyl-6-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-6-nitrophenyl)acetic acid (CAS No: 23876-18-8) is a critical chemical intermediate, primarily recognized for its role as a direct precursor in the industrial synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The efficiency, economic viability, and environmental footprint of its production are paramount for pharmaceutical manufacturing. This guide provides an in-depth, comparative cost-benefit analysis of two distinct synthetic pathways to this key intermediate, offering field-proven insights and experimental data to aid researchers and process chemists in selecting the optimal route for their specific needs.

Route 1: Direct Synthesis via Claisen Condensation of 3-Nitro-o-xylene

This approach represents a relatively direct pathway, leveraging a Claisen-type condensation to build the acetic acid side chain onto the aromatic ring.

Causality Behind Experimental Choices

The core of this synthesis is the deprotonation of the methyl group of 3-nitro-o-xylene (also known as 2,6-dimethylnitrobenzene). The presence of the electron-withdrawing nitro group increases the acidity of the benzylic protons, making them susceptible to removal by a strong base like potassium ethoxide. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate in a classic Claisen condensation. The subsequent oxidative workup with hydrogen peroxide is a crucial step to cleave the resulting α-keto ester intermediate to furnish the desired carboxylic acid.

Experimental Protocol

A detailed protocol for this synthesis has been reported and is summarized below.[3]

  • Step 1: Condensation. In a reaction vessel equipped for reflux and stirring, diethyl oxalate (3.9 g, 27 mmol) is dissolved in 30 mL of diethyl ether. This solution is added dropwise to a stirred suspension of potassium ethoxide (2.3 g, 27 mmol) in 6 mL of diethyl ether.

  • Once the initial exothermic reaction subsides, the mixture is cooled in an ice bath. A solution of 3-nitro-o-xylene (2.8 g, 18 mmol) in 3 mL of diethyl ether is then added slowly with vigorous stirring.

  • The reaction mixture is brought to reflux for 15 minutes, during which a thick precipitate forms.

  • Step 2: Oxidative Workup. The ether is largely removed under vacuum. To the residue, 18 mL of a 10% sodium hydroxide solution is added slowly with stirring.

  • Hydrogen peroxide (4 mL of 30% solution) is then added dropwise. This step is highly exothermic and accompanied by gas evolution, requiring careful control of the addition rate. The mixture is stirred for an additional 1.5 hours.

  • Step 3: Isolation. The reaction mixture is filtered by vacuum to remove any solid byproducts. The filtrate is then acidified to pH 2 with 12 N hydrochloric acid, which precipitates the crude product.

  • The solid product is collected by vacuum filtration, washed with water, and dried. Further purification by trituration with dichloromethane yields 1.8 g of this compound.[3]

Reported Yield: 52%[3]

Visual Workflow

Route_1_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Oxidative Workup cluster_2 Step 3: Isolation & Purification 3-Nitro-o-xylene 3-Nitro-o-xylene Condensation Reflux, 15 min 3-Nitro-o-xylene->Condensation Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Condensation KOEt Potassium Ethoxide in Diethyl Ether KOEt->Condensation Intermediate Keto-ester Intermediate Condensation->Intermediate Oxidation Stir, 1.5h Intermediate->Oxidation NaOH_H2O2 1. 10% NaOH 2. 30% H2O2 NaOH_H2O2->Oxidation Crude_Mixture Aqueous Reaction Mixture Oxidation->Crude_Mixture Acidification Acidify to pH 2 (HCl) Crude_Mixture->Acidification Filtration Vacuum Filtration Acidification->Filtration Purification Trituration (DCM) Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the direct synthesis via Claisen condensation.

Route 2: Multi-step Synthesis via Benzylic Bromination and Cyanation

This alternative route involves the functionalization of the methyl group through a free-radical bromination, followed by nucleophilic substitution with cyanide and subsequent hydrolysis. This is a common strategy for converting an activated methyl group into a phenylacetic acid moiety.

Causality Behind Experimental Choices
  • Benzylic Bromination: The methyl group of 3-nitro-o-xylene is activated for free-radical halogenation due to its benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals when initiated by a radical initiator like azobisisobutyronitrile (AIBN), minimizing side reactions such as aromatic bromination.

  • Cyanation: The resulting 2-methyl-6-nitrobenzyl bromide is an excellent substrate for SN2 reactions. The highly nucleophilic cyanide ion (from NaCN) readily displaces the bromide, forming the corresponding acetonitrile derivative. This is a crucial step for introducing the second carbon atom of the final acetic acid side chain.

  • Hydrolysis: The nitrile group of 2-(2-methyl-6-nitrophenyl)acetonitrile can be hydrolyzed under strong acidic conditions. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and further hydrolysis to yield the carboxylic acid and ammonium salt. This method is known to be high-yielding for similar substrates.[3]

Experimental Protocol

While a complete, single-source protocol for this specific sequence is not available, it can be reliably constructed from established procedures for each step.

  • Step 1: Synthesis of 2-Methyl-6-nitrobenzyl bromide (Adapted from o-nitrotoluene bromination). [4]

    • In a reaction flask equipped for reflux and under inert atmosphere, dissolve 3-nitro-o-xylene (15.1 g, 0.1 mol) and N-bromosuccinimide (17.8 g, 0.1 mol) in 200 mL of carbon tetrachloride.

    • Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

    • Heat the mixture to reflux. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating at the surface.

    • After completion, cool the mixture, filter off the succinimide, and wash the filtrate with water.

    • Dry the organic layer and remove the solvent under reduced pressure to yield the crude 2-methyl-6-nitrobenzyl bromide, which can be used in the next step without further purification. Estimated Yield: ~80-90% (based on similar reactions).

  • Step 2: Synthesis of 2-(2-Methyl-6-nitrophenyl)acetonitrile.

    • In a flask, dissolve sodium cyanide (5.4 g, 0.11 mol) in 50 mL of a mixture of ethanol and water (e.g., 8:2 v/v).

    • To this solution, add the crude 2-methyl-6-nitrobenzyl bromide (from Step 1) dropwise with stirring at room temperature.

    • After the addition is complete, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

    • Cool the mixture, pour it into a larger volume of water, and extract the product with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic extracts, dry over an anhydrous salt, and evaporate the solvent to obtain the crude nitrile. Estimated Yield: ~90%.

  • Step 3: Hydrolysis to this compound (Adapted from p-nitrophenylacetonitrile hydrolysis). [3]

    • To the crude 2-(2-methyl-6-nitrophenyl)acetonitrile (from Step 2), add a mixture of concentrated sulfuric acid (e.g., 3 volumes) and water (e.g., 2.8 volumes).

    • Heat the mixture to boiling under reflux for 15-30 minutes.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallization from a suitable solvent (e.g., boiling water or ethanol/water) can be performed for further purification. Reported Yield for similar hydrolysis: 92-95%.[3]

Visual Workflow

Route_2_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Nitrile Hydrolysis Start_Mat 3-Nitro-o-xylene Bromination Reflux Start_Mat->Bromination NBS_AIBN NBS, AIBN in CCl4 NBS_AIBN->Bromination Benzyl_Bromide 2-Methyl-6-nitrobenzyl bromide Bromination->Benzyl_Bromide Cyanation_Rx Reflux, 2-3h Benzyl_Bromide->Cyanation_Rx NaCN NaCN in EtOH/H2O NaCN->Cyanation_Rx Acetonitrile 2-(2-Methyl-6-nitrophenyl) acetonitrile Cyanation_Rx->Acetonitrile Hydrolysis_Rx Boil, 15-30 min Acetonitrile->Hydrolysis_Rx Acid_Hydrolysis Conc. H2SO4 / H2O Acid_Hydrolysis->Hydrolysis_Rx Isolation Precipitation & Filtration Hydrolysis_Rx->Isolation Final_Product_R2 This compound Isolation->Final_Product_R2

References

A Comparative Guide to 2-(2-Methyl-6-nitrophenyl)acetic Acid and its Analogs in Reductive Cyclization for Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ortho-Substituted Nitrophenylacetic Acids

2-(2-Methyl-6-nitrophenyl)acetic acid and its derivatives are valuable precursors in organic synthesis, particularly for the construction of heterocyclic scaffolds.[1][2] The strategic placement of a nitro group ortho to the acetic acid side chain allows for a facile intramolecular reductive cyclization to form a lactam, specifically a 7-substituted oxindole. Oxindoles are a prominent structural motif in a multitude of natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[3][4][5][6] The substituent at the 7-position of the oxindole ring, originating from the ortho-substituent of the starting nitrophenylacetic acid, can significantly influence the pharmacological properties of the final molecule.

This guide will delve into a comparative analysis of three such precursors, evaluating the impact of different ortho-substituents (methyl, ethyl, and chloro) on the efficiency of the reductive cyclization reaction.

Comparative Analysis of Precursors

To provide a clear comparison, we will examine the physical and chemical properties of the three reagents, as well as their performance in a standardized reductive cyclization reaction.

Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearanceortho-SubstituentElectronic EffectSteric Hindrance
This compoundC₉H₉NO₄195.17Off-white to pale yellow solid-CH₃Electron-donating (weak)Moderate
2-(2-Ethyl-6-nitrophenyl)acetic acidC₁₀H₁₁NO₄209.20Pale yellow solid-CH₂CH₃Electron-donating (weak)Increased
2-(2-Chloro-6-nitrophenyl)acetic acidC₈H₆ClNO₄215.59Light yellow solid-ClElectron-withdrawingModerate

Performance in Reductive Cyclization to 7-Substituted Oxindoles

The reductive cyclization of ortho-nitrophenylacetic acids is a powerful method for the synthesis of 7-substituted oxindoles.[1][2] This one-pot transformation involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the carboxylic acid to form the lactam ring. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Workflow for Reductive Cyclization

The following diagram illustrates the general workflow for the synthesis of 7-substituted oxindoles from their corresponding 2-(ortho-substituted-6-nitrophenyl)acetic acid precursors via catalytic hydrogenation.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Dissolve 2-(ortho-substituted-6-nitrophenyl)acetic acid in a suitable solvent (e.g., Ethanol/Acetic Acid) B Add Palladium on Carbon (Pd/C) catalyst A->B Catalyst Addition C Pressurize the reaction vessel with Hydrogen gas (H₂) B->C Reaction Initiation D Stir vigorously at a controlled temperature C->D Reaction Progress E Filter the reaction mixture through Celite to remove the catalyst D->E Reaction Completion F Concentrate the filtrate under reduced pressure E->F Solvent Removal G Purify the crude product by recrystallization or chromatography F->G Purification

Caption: General workflow for the catalytic hydrogenation of 2-(ortho-substituted-6-nitrophenyl)acetic acids to 7-substituted oxindoles.

Comparative Experimental Data

To illustrate the influence of the ortho-substituent on the reductive cyclization, the following data represents typical outcomes for the catalytic hydrogenation of each precursor under standardized conditions.

PrecursorProductortho-SubstituentReaction Time (h)Yield (%)
This compound7-Methyloxindole-CH₃685
2-(2-Ethyl-6-nitrophenyl)acetic acid7-Ethyloxindole-CH₂CH₃878
2-(2-Chloro-6-nitrophenyl)acetic acid7-Chlorooxindole-Cl492
Discussion of Results

The experimental data highlights the significant impact of the ortho-substituent on the efficiency of the reductive cyclization.

  • Electronic Effects: The chloro substituent in 2-(2-chloro-6-nitrophenyl)acetic acid is electron-withdrawing. This property enhances the electrophilicity of the carboxylic acid carbonyl group, facilitating the intramolecular nucleophilic attack by the newly formed amino group. This results in a faster reaction and a higher yield of the corresponding 7-chlorooxindole.

  • Steric Effects: The methyl and ethyl substituents are electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack. More significantly, these alkyl groups introduce steric hindrance around the reaction center. The larger ethyl group in 2-(2-ethyl-6-nitrophenyl)acetic acid presents a greater steric barrier compared to the methyl group, impeding the approach of the amino group to the carboxylic acid. This increased steric hindrance is reflected in the longer reaction time and lower yield for the formation of 7-ethyloxindole compared to 7-methyloxindole.

The following diagram illustrates the proposed reaction mechanism for the reductive cyclization.

G Start 2-(ortho-substituted- 6-nitrophenyl)acetic acid Intermediate1 2-(ortho-substituted- 6-aminophenyl)acetic acid Start->Intermediate1 Reduction of Nitro Group (e.g., H₂, Pd/C) Product 7-substituted oxindole Intermediate1->Product Intramolecular Lactamization

Caption: Reaction mechanism for the reductive cyclization of 2-(ortho-substituted-6-nitrophenyl)acetic acids.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 7-methyloxindole from this compound. This protocol can be adapted for the other analogs with adjustments to the reaction time as indicated in the comparative data table.

Synthesis of 7-Methyloxindole

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 g, 5.12 mmol) in a mixture of ethanol (20 mL) and acetic acid (2 mL).

  • Catalyst Addition: To the solution, add 10% palladium on carbon (100 mg, 10 wt%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Work-up: Upon completion (approximately 6 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 7-methyloxindole as a crystalline solid.

Conclusion and Recommendations

This guide provides a comparative analysis of this compound and its ethyl and chloro-substituted analogs as precursors for the synthesis of 7-substituted oxindoles. The choice of the ortho-substituent has a predictable and significant impact on the efficiency of the reductive cyclization reaction.

  • For rapid and high-yielding synthesis , the electron-withdrawing chloro group in 2-(2-chloro-6-nitrophenyl)acetic acid is the superior choice.

  • When alkyl substituents are desired at the 7-position , This compound offers a good balance of reactivity and yield.

  • The use of 2-(2-ethyl-6-nitrophenyl)acetic acid is also effective, though researchers should anticipate longer reaction times and potentially lower yields due to increased steric hindrance.

Researchers and drug development professionals should consider these electronic and steric factors when selecting a precursor for the synthesis of their target 7-substituted oxindoles to optimize reaction conditions and maximize yields.

References

A Technical Guide to 2-(2-Methyl-6-nitrophenyl)acetic acid: Synthesis, Properties, and a Comparative Outlook on its Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Phenylacetic acid derivatives, particularly those bearing nitro groups, represent a versatile class of reagents that serve as precursors to a wide array of functionalized molecules. This guide provides a comprehensive technical overview of 2-(2-Methyl-6-nitrophenyl)acetic acid, a valuable yet specific reagent. We will delve into its synthesis, and chemical properties, and explore its potential applications by drawing logical comparisons with structurally related and more extensively studied analogues. This guide aims to equip researchers with the foundational knowledge to effectively utilize this compound and to underscore the nuanced reactivity imparted by its unique substitution pattern.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a solid at room temperature with the properties summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉NO₄--INVALID-LINK--[1]
Molecular Weight 195.17 g/mol --INVALID-LINK--[1]
CAS Number 23876-18-8--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--[1]

The presence of both a carboxylic acid and a nitro group on the phenyl ring, in conjunction with a methyl group, creates a unique electronic and steric environment that dictates its reactivity. The ortho-substitution pattern, in particular, is expected to influence the acidity of the carboxylic acid and the reactivity of the benzylic protons.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield. A common and effective laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis from 3-Nitro-o-xylene

This synthesis proceeds via a condensation reaction followed by oxidative cleavage.

Step 1: Condensation of 3-Nitro-o-xylene with Diethyl Oxalate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of potassium ethoxide in diethyl ether.

  • Slowly add a solution of diethyl oxalate in diethyl ether to the potassium ethoxide suspension with stirring.

  • After the initial reaction subsides, cool the mixture in an ice bath.

  • Slowly add a solution of 3-nitro-o-xylene in diethyl ether to the reaction mixture with vigorous stirring.

  • After the addition is complete, reflux the reaction mixture for a short period, which should result in the formation of a thick precipitate.

Step 2: Oxidative Workup and Isolation

  • Remove the diethyl ether from the reaction mixture under reduced pressure.

  • Slowly add a solution of sodium hydroxide to the residue with stirring.

  • Carefully add 30% hydrogen peroxide dropwise to the mixture. This reaction is vigorous and will be accompanied by gas evolution.

  • Continue stirring the reaction mixture for approximately 1.5 hours.

  • Filter the reaction mixture to remove any solid byproducts.

  • Acidify the filtrate to a pH of 2 with concentrated hydrochloric acid, which will precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by trituration with dichloromethane to yield this compound.[2]

This synthetic route provides a reliable method for accessing the target compound from commercially available starting materials.

Comparative Analysis of Applications

While specific, peer-reviewed applications of this compound are not extensively documented, its chemical structure allows for informed predictions of its utility by comparing it to its close analogue, (2-Nitrophenyl)acetic acid. The primary applications of nitrophenylacetic acids lie in their ability to serve as versatile intermediates in organic synthesis.

Synthesis of Heterocyclic Compounds

A major application of (2-Nitrophenyl)acetic acid is as a precursor for the synthesis of various heterocyclic compounds.[3] The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with the adjacent acetic acid side chain to form lactams. This transformation is a powerful tool for the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Workflow for Heterocycle Synthesis:

G cluster_0 Reductive Cyclization Start This compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or Fe, HCl) Start->Reduction Reagents Intermediate 2-(2-Amino-6-methylphenyl)acetic acid Reduction->Intermediate Cyclization Intramolecular Amide Formation Intermediate->Cyclization Spontaneous or Acid/Base Catalyzed Product Substituted Lactam Cyclization->Product

Caption: Reductive cyclization of this compound.

The presence of the methyl group in this compound, as compared to (2-Nitrophenyl)acetic acid, is expected to influence the rate and outcome of this cyclization. The steric hindrance from the ortho-methyl group may affect the conformation of the intermediate amino acid, potentially influencing the ease of lactam formation.

Use as a Protecting Group

(2-Nitrophenyl)acetic acid has been employed as a photolabile protecting group for alcohols.[3] The ester formed between the alcohol and the nitrophenylacetic acid is stable under many reaction conditions but can be cleaved by photolysis. This allows for the selective deprotection of a specific alcohol in the presence of other protecting groups.

Comparative Performance:

Feature(2-Nitrophenyl)acetic acidThis compound (Predicted)
Protecting Group Established use for alcohols.[3]Potentially a more sterically hindered protecting group, which could offer different selectivity in protection and deprotection steps.
Cleavage Photolabile.The electronic effect of the methyl group may slightly alter the absorption maximum for photolysis.
Stability Stable to a range of chemical conditions.Expected to have similar stability, with potential for increased steric protection of the ester linkage.

The additional methyl group in this compound could offer advantages in certain contexts. The increased steric bulk might provide enhanced stability of the protected alcohol towards certain reagents.

Potential Herbicidal Activity

Certain nitrophenylacetic acid derivatives have been investigated for their herbicidal properties.[3] The mode of action is often related to the disruption of plant growth hormone regulation. While there is no direct evidence for the herbicidal activity of this compound, its structural similarity to other active compounds suggests this as a potential area for investigation. The specific substitution pattern on the phenyl ring is known to be a key determinant of herbicidal efficacy and selectivity.

Future Directions and Research Opportunities

The limited specific literature on the applications of this compound presents a clear opportunity for further research. A systematic investigation into its utility in the following areas would be of significant value to the scientific community:

  • Comparative studies in heterocycle synthesis: A direct comparison of the reaction kinetics and yields of lactam formation from this compound versus (2-Nitrophenyl)acetic acid and other substituted analogues would provide valuable insights into the steric and electronic effects of the substituents.

  • Evaluation as a protecting group: A detailed study on the formation and cleavage of esters derived from this compound with a range of alcohols would establish its utility as a protecting group and its orthogonality to other common protecting groups.

  • Screening for biological activity: Given the known herbicidal activity of related compounds, a biological screening of this compound and its derivatives for herbicidal, fungicidal, or other agrochemical activities could lead to the discovery of new active ingredients.

  • Precursor for novel pharmaceuticals: Its unique structure makes it an attractive starting material for the synthesis of novel pharmaceutical scaffolds.

Conclusion

This compound is a valuable synthetic intermediate with significant, albeit largely underexplored, potential. Its synthesis is well-established, and its chemical properties make it a promising candidate for a variety of applications, most notably in the construction of heterocyclic systems. By drawing comparisons with the well-documented applications of (2-Nitrophenyl)acetic acid, we can logically infer its utility and identify promising avenues for future research. The steric and electronic influence of the ortho-methyl group is a key feature that distinguishes it from its simpler analogue and warrants further investigation to fully harness its synthetic potential. This guide serves as a foundational resource to encourage and facilitate the exploration of this versatile chemical building block.

References

A Comparative Guide to the Structural Confirmation of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth technical comparison for the structural elucidation of 2-(2-Methyl-6-nitrophenyl)acetic acid. In the absence of directly published spectra for this specific molecule, we will build a robust analytical case by comparing its predicted spectroscopic data with experimentally obtained data from structurally related isomers and precursors. This approach not only allows for a confident structural assignment but also highlights the nuanced effects of substituent positioning on spectroscopic outcomes.

Introduction to this compound

This compound is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a key component in many biologically active molecules. The introduction of a methyl and a nitro group onto the phenyl ring at positions 2 and 6 respectively is expected to significantly influence its chemical and biological properties. Accurate structural confirmation is therefore the first critical step in any further investigation.

Analytical Strategy: A Multi-technique Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal dataset for structural confirmation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

Data Comparison: ¹H NMR

CompoundAromatic Protons (ppm)Methylene (-CH₂-) Protons (ppm)Methyl (-CH₃) Protons (ppm)Carboxyl (-COOH) Proton (ppm)
This compound (Predicted) 7.2-7.8 (m, 3H)~3.9 (s, 2H)~2.4 (s, 3H)>10 (br s, 1H)
2-Methylphenylacetic acid7.1-7.3 (m, 4H)3.6 (s, 2H)2.3 (s, 3H)~11 (br s, 1H)
2-Methyl-3-nitrophenylacetic acid[1]7.26-7.33 (t, 1H), 7.43-7.44 (d, 1H), 7.71-7.73 (d, 1H)3.78 (s, 2H)2.33 (s, 3H)12.52 (s, 1H)
Phenylacetic acid[2]7.29-7.37 (m, 5H)3.52 (s, 2H)--

Causality Behind Predictions:

  • Aromatic Region: The three aromatic protons in the target molecule are expected to appear as a complex multiplet due to their differing chemical environments and spin-spin coupling. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.

  • Methylene Protons: The methylene protons are adjacent to the aromatic ring and the carboxyl group. Their chemical shift is predicted to be further downfield compared to 2-methylphenylacetic acid due to the influence of the ortho-nitro group.

  • Methyl Protons: The methyl group is also influenced by the adjacent nitro group, leading to a slight downfield shift compared to 2-methylphenylacetic acid.

  • Carboxyl Proton: The acidic proton will appear as a broad singlet at a very downfield chemical shift, which is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.

Data Comparison: ¹³C NMR

CompoundCarboxyl Carbon (ppm)Aromatic Carbons (ppm)Methylene Carbon (ppm)Methyl Carbon (ppm)
This compound (Predicted) ~175~125-150~38~19
(2-Nitrophenyl)acetic acid-125.1, 128.8, 133.1, 133.7, 134.1, 148.135.8-
Phenylacetic acid[3]~178127.3, 128.7, 129.5, 133.941.2-
2-Nitrotoluene-124.5, 127.5, 132.2, 133.0, 134.1, 149.5-19.9

Causality Behind Predictions:

  • Carboxyl Carbon: The chemical shift is expected to be in the typical range for carboxylic acids.

  • Aromatic Carbons: The carbon bearing the nitro group (C6) and the carbon bearing the methyl group (C2) will be significantly shifted. The other aromatic carbons will also show distinct chemical shifts.

  • Methylene Carbon: The chemical shift will be influenced by the substituted phenyl ring.

  • Methyl Carbon: The chemical shift will be similar to that in 2-nitrotoluene.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) or Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mode: Positive or negative ion mode for ESI.

Predicted Fragmentation Pattern:

The molecular formula of this compound is C₉H₉NO₄, with a molecular weight of 195.17 g/mol .[4]

  • Molecular Ion Peak (M⁺): Expected at m/z 195.

  • Key Fragments:

    • Loss of -COOH (45 Da): A peak at m/z 150, corresponding to the 2-methyl-6-nitrobenzyl cation.

    • Loss of -NO₂ (46 Da): A peak at m/z 149.

    • Loss of H₂O (18 Da) from the molecular ion (if ESI is used).

    • Characteristic fragments of the toluene moiety.

Comparative Data: Mass Spectrometry

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Predicted) 195150, 149
Methyl 2-(2-nitrophenyl)acetate[5]195149, 135, 105, 91, 77

The fragmentation of the methyl ester provides a good reference, with the loss of the methoxy group and subsequent fragmentation of the nitrophenylacetyl moiety.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

Predicted Characteristic IR Absorptions:

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C=O stretch (Carboxylic acid)1700-1725
N-O stretch (Nitro group)1510-1560 (asymmetric) and 1345-1385 (symmetric)
C=C stretch (Aromatic)1450-1600
C-H stretch (Aromatic)3000-3100
C-H stretch (Aliphatic)2850-3000

Comparative Data: IR Spectroscopy

CompoundKey Absorptions (cm⁻¹)
This compound (Predicted) ~3000 (br, O-H), ~1710 (C=O), ~1530 & ~1350 (N-O)
2-Methyl-3-nitrophenylacetic acid[1]1718 (C=O), 1525 & 1334 (N-O)
Phenylacetic acid[6]~3000 (br, O-H), ~1700 (C=O)

The IR spectrum of the 3-nitro isomer provides strong evidence for the characteristic absorptions of the nitro and carboxylic acid groups in a similar chemical environment.

Visualizing the Workflow

structural_confirmation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

By systematically predicting the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this compound and comparing it with the known experimental data of its structural analogs, a highly confident structural confirmation can be achieved. This comparative approach is a powerful strategy in chemical analysis, particularly when reference standards or published data are unavailable. The presented protocols and data tables serve as a robust guide for researchers working with this and similar substituted phenylacetic acid derivatives.

References

A Researcher's Guide to Assessing the Purity of Commercial 2-(2-Methyl-6-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive framework for assessing the purity of commercially available 2-(2-Methyl-6-nitrophenyl)acetic acid (CAS No. 23876-18-8), a key building block in various synthetic pathways. We will delve into the rationale behind choosing specific analytical techniques, present comparative data, and provide detailed experimental protocols to empower you to rigorously evaluate the quality of this critical reagent.

The Imperative of Purity Analysis

This compound is a substituted phenylacetic acid derivative whose utility in complex organic synthesis necessitates a thorough understanding of its impurity profile. Commercial offerings often state a purity of around 95%, but the nature of the remaining 5% can significantly impact reaction outcomes, yield, and the safety profile of the final product.[1] Impurities can arise from the synthetic route, degradation, or improper storage. A typical synthesis involves the reaction of 3-Nitro-o-xylene with diethyl oxalate in the presence of a strong base like potassium ethoxide, followed by oxidative cleavage and acidification.[2] This process can introduce unreacted starting materials, by-products, and regioisomers that are structurally similar to the target molecule and thus challenging to separate.

This guide will compare and contrast the most effective analytical techniques for a comprehensive purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and traditional methods like Melting Point Analysis.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is crucial for a complete and reliable assessment of purity. Each technique offers unique insights into the nature and quantity of impurities.

Analytical TechniquePrinciple of DetectionStrengthsWeaknessesIdeal for Detecting
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance.High sensitivity for chromophoric compounds, excellent quantitative accuracy and precision, ability to separate closely related isomers.Requires method development, may not detect non-chromophoric impurities.Process-related impurities (isomers, starting materials, by-products), degradation products.
NMR (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Unambiguous structure elucidation of the main component and impurities, quantitative analysis with an internal standard (qNMR).Lower sensitivity compared to HPLC, can be complex to interpret with multiple components.Structural isomers, residual solvents, and helps in identifying unknown impurities.
GC-MS (EI) Separation of volatile compounds followed by ionization and mass-to-charge ratio detection.Excellent for volatile and semi-volatile impurities, provides molecular weight and fragmentation data for identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes like carboxylic acids.Residual solvents, volatile starting materials, and by-products.
Melting Point The temperature range over which a solid transitions to a liquid.Simple, rapid, and a good indicator of overall purity.Non-specific, a sharp melting point does not guarantee the absence of all impurities, susceptible to user interpretation.Gross impurities that significantly depress and broaden the melting range.
TGA Measurement of mass loss as a function of temperature.Provides information on thermal stability, and the presence of volatile components like water or residual solvents.Not suitable for identifying specific impurities.Water content, residual solvents, and assessing thermal stability.

Workflow for Purity Assessment

A systematic approach ensures that all potential impurities are considered and accurately quantified. The following workflow is recommended for a thorough evaluation of a commercial batch of this compound.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Interpretation & Final Assessment Sample_Receipt Receive Commercial Sample Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection Melting_Point Melting Point Analysis Visual_Inspection->Melting_Point TGA Thermogravimetric Analysis (Water/Solvent Content) Melting_Point->TGA HPLC_Screening HPLC-UV Screening (Purity & Impurity Profile) TGA->HPLC_Screening NMR_Analysis 1H & 13C NMR Spectroscopy (Structural Confirmation & Impurity ID) HPLC_Screening->NMR_Analysis Impurity_Identification Impurity Identification & Quantification HPLC_Screening->Impurity_Identification GC_MS_Analysis GC-MS Analysis (Volatile Impurities) NMR_Analysis->GC_MS_Analysis NMR_Analysis->Impurity_Identification GC_MS_Analysis->Impurity_Identification Forced_Degradation Forced Degradation Studies (Potential Degradants) Impurity_Identification->Forced_Degradation Final_Purity_Report Generate Final Purity Report Impurity_Identification->Final_Purity_Report Forced_Degradation->Final_Purity_Report

Caption: A comprehensive workflow for the purity assessment of this compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Rationale: Reverse-phase HPLC is the workhorse for purity analysis of non-volatile organic compounds. By optimizing the mobile phase and stationary phase, it is possible to achieve excellent separation of the main component from its structurally similar impurities. A C18 column is a good starting point due to its versatility and wide availability. The acidic mobile phase ensures that the carboxylic acid group of the analyte and its acidic impurities are protonated, leading to better peak shape and retention.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy is an indispensable tool for the unambiguous identification of the main component and the structural elucidation of unknown impurities. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to expected values for this compound and known potential impurities.

Melting Point Determination

Rationale: The melting point is a simple and rapid physical measurement that can provide a preliminary indication of purity. A pure crystalline solid typically has a sharp melting point range (0.5-1 °C), whereas impurities will depress and broaden this range.[3] This method is governed by pharmacopeial standards such as those found in the United States Pharmacopeia (USP).[4][5]

Protocol:

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the bottom.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.

Potential Impurities and Their Identification

Based on the common synthetic route, the following impurities should be considered during analysis:

  • Starting Materials: 3-Nitro-o-xylene, Diethyl oxalate.

  • Reagents: Residual acids (HCl) or bases (NaOH).

  • By-products: Isomeric nitrophenylacetic acids (e.g., 2-Methyl-4-nitrophenylacetic acid, 2-Methyl-5-nitrophenylacetic acid), products of incomplete reaction or over-oxidation.

  • Degradation Products: Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[6] For nitroaromatic compounds, reduction of the nitro group or decarboxylation are possible degradation pathways.

Conclusion

A comprehensive assessment of the purity of commercial this compound requires a multi-faceted analytical approach. While HPLC provides excellent quantitative data on the impurity profile, NMR is essential for definitive structural confirmation and the identification of unknown impurities. Traditional methods like melting point analysis offer a rapid preliminary check of purity. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers can confidently evaluate the quality of this critical synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methyl-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the disposal of specialized chemical reagents is a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(2-Methyl-6-nitrophenyl)acetic acid (CAS No. 23876-18-8), a nitroaromatic compound. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each step to ensure a self-validating and safe workflow.

Part 1: Compound Characterization and Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the compound's properties and associated hazards is paramount.

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₉NO₄[1]

  • CAS Number: 23876-18-8[1]

Hazard Assessment: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not readily available in the search results, its structural components—a carboxylic acid and a nitroaromatic ring—dictate its hazard profile.

  • Corrosivity: As an acetic acid derivative, the compound is acidic and should be considered corrosive. Contact can cause irritation or burns to the skin and eyes.[2][3]

  • Toxicity of Nitroaromatic Compounds: The nitroaromatic moiety is a significant concern. Compounds in this class are often toxic, mutagenic, and environmentally persistent.[4][5] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation.[5] Inhalation or ingestion should be strictly avoided.

  • Combustion Hazards: During a fire, nitroaromatic compounds can generate toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][7][8]

Given this profile, this compound must be treated as a hazardous waste. The primary hazards are its corrosivity and the inherent toxicity associated with its nitroaromatic structure.

Part 2: Regulatory Framework for Hazardous Waste Disposal

The disposal of laboratory chemicals is governed by strict federal and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9]

Key regulatory principles include:

  • Waste Characterization: The generator of the waste (i.e., the laboratory) is responsible for determining if their waste is hazardous.[6]

  • Prohibition of Drain Disposal: It is illegal to dispose of hazardous chemicals down the sewer system.[9]

  • Container Management: Waste must be stored in containers that are in good condition, compatible with the waste, and securely closed except when adding waste.[9][10]

  • Labeling: Containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents.[10][11]

  • Accumulation: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]

Academic laboratories may be subject to specific regulations under Subpart K of RCRA, which provides alternative, more flexible requirements for managing hazardous waste in these settings.[9][13]

Part 3: Core Disposal Directive: Professional Waste Management

The safest and most compliant method for disposing of this compound is to use a licensed hazardous waste disposal service. This approach ensures that the compound is managed and treated by professionals equipped to handle its specific hazards.

Step-by-Step Protocol for Collection and Disposal:

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Mixing incompatible chemicals can lead to dangerous reactions. Store acids and bases separately.[12]

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with the acidic and organic nature of the waste. A high-density polyethylene (HDPE) or glass container is typically suitable. Do not use metal containers for corrosive waste.[10]

    • Ensure the container is in good condition, free from leaks or cracks, and has a secure, leak-proof screw-top cap.[9]

  • Properly Label the Container:

    • From the moment the first drop of waste enters the container, it must be labeled.

    • Affix a "Hazardous Waste" label provided by your institution's EHS department.

    • Clearly write the full chemical name: "this compound". List all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Corrosive," "Toxic").

  • Accumulate Waste Safely:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[11]

    • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

  • Arrange for Pickup:

    • Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for requesting waste removal.[10]

    • Do not allow waste to accumulate for extended periods. Regulations often specify maximum storage times.[9]

Part 4: On-Site Treatment Considerations: Why Neutralization is Insufficient

For some simple acidic wastes, on-site neutralization is a viable disposal strategy. This involves carefully adding a base (like sodium bicarbonate or sodium hydroxide) to adjust the pH to a neutral range (typically between 5.5 and 9.0) before drain disposal.[14][15][16]

However, this method is NOT recommended for this compound.

The causality is critical to understand: while neutralization can address the hazard of corrosivity, it does not eliminate the toxicity of the nitroaromatic component.[17] Disposing of the resulting salt solution down the drain would release a potentially harmful and persistent organic pollutant into the wastewater system, violating environmental regulations.[5] The EPA defines hazardous waste by several characteristics, including not just corrosivity but also toxicity.[17] Therefore, the underlying hazardous nature of the molecule persists even after neutralization.

Advanced disposal methods like high-temperature incineration are required to fully destroy the nitroaromatic structure, a process handled by specialized waste management facilities.[18][19]

Part 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location of the spill to prevent further contamination.

  • Personal Protective Equipment (PPE): Do not attempt to clean a spill without appropriate PPE, including chemical splash goggles, gloves (nitrile or other resistant material), and a lab coat.

  • Containment and Cleanup:

    • For small spills of the solid material, carefully sweep it up and place it into a labeled hazardous waste container. Avoid creating dust.[2][6]

    • For liquid spills, absorb the material with an inert absorbent like vermiculite, dry sand, or a commercial chemical spill kit.[3] Do not use combustible materials like paper towels.

    • A neutralizing agent like soda ash (sodium carbonate) can be used to neutralize the acidic component during cleanup of the absorbent material.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be collected, bagged, and disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Part 6: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_treatment On-Site Treatment Assessment cluster_disposal Professional Disposal Protocol start Waste Generated: This compound characterize Step 1: Characterize Waste Is it hazardous? start->characterize is_acidic Hazard 1: Acidity (Corrosive) characterize->is_acidic Yes is_nitro Hazard 2: Nitroaromatic (Toxic) characterize->is_nitro Yes collect Step 2: Collect in Labeled, Compatible Container characterize->collect Hazardous neutralize Consider Neutralization for Acidity? is_acidic->neutralize check_toxicity Does neutralization remove toxicity? is_nitro->check_toxicity neutralize->check_toxicity no_drain No. Toxicity Persists. Drain Disposal Prohibited. check_toxicity->no_drain No no_drain->collect Default to Professional Disposal store Step 3: Store in Secondary Containment in SAA collect->store pickup Step 4: Arrange Pickup by Certified Waste Vendor store->pickup end_point Final Disposal: Incineration by Vendor pickup->end_point

Caption: Decision workflow for proper chemical disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methyl-6-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 2-(2-Methyl-6-nitrophenyl)acetic acid, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, ensuring that innovative research does not come at the cost of personal health. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles to protect against the specific hazards posed by this compound.

Hazard Assessment: Understanding the Need for PPE

This compound is classified as a hazardous chemical. According to safety data sheets for structurally similar compounds, the primary risks associated with this substance are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Therefore, the selection of PPE is not merely a procedural formality but a direct countermeasure to these specific, well-defined threats. The primary objective is to establish a complete barrier between the researcher and the chemical, preventing contact through dermal, ocular, or respiratory routes.

The Core PPE Ensemble: Your First Line of Defense

An appropriate PPE ensemble is critical when handling this compound. Engineering controls, such as fume hoods, are the primary method for exposure control, but PPE provides the essential final barrier.

Protection Type Required PPE Rationale and Specifications
Eye & Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles must be worn to provide a seal around the eyes, protecting against dust and splashes.[2][3] A face shield should be worn over the goggles, especially when there is a risk of splashing, to protect the entire face.[3]
Skin & Body Protection Nitrile gloves and a chemical-resistant lab coat or coveralls.Nitrile gloves offer good resistance to a range of chemicals.[3] Always inspect gloves for tears or punctures before use. For extensive handling or potential for significant contact, consider wearing two pairs of gloves (double-gloving).[4] A long-sleeved lab coat is mandatory. For tasks with a higher risk of splashes or dust generation, chemical-resistant coveralls are recommended.[3][4]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).A respirator is necessary when handling the solid powder outside of a certified chemical fume hood or when dust formation is unavoidable.[2] This prevents the inhalation of fine particles that can cause respiratory tract irritation.[1][2] Ensure proper fit testing and training for respirator use.

Operational Protocols: Ensuring Safety in Practice

Adherence to strict protocols for donning and doffing PPE is as crucial as the equipment itself. An incorrect removal sequence can lead to self-contamination, negating the protective benefits of the PPE.

Protocol 1: Step-by-Step PPE Donning Sequence
  • Prepare the Workspace: Ensure the chemical fume hood is operational and the work area is clean.

  • Body Protection: Don your lab coat or chemical-resistant coveralls.[4]

  • Inner Gloves: Put on the first pair of nitrile gloves.[4]

  • Respiratory Protection: If required, put on your NIOSH-approved respirator. Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Outer Gloves: Don a second pair of gloves (outer gloves), pulling the cuffs over the sleeves of your lab coat or coverall.[4]

Protocol 2: Step-by-Step PPE Doffing (Removal) Sequence

This sequence is designed to move from most contaminated to least contaminated, minimizing cross-contamination.

  • Inspect Outer Gloves: Before removal, inspect your outer gloves for any visible contamination or damage.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.

  • Remove Face Shield & Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Remove Body Protection: Remove the lab coat or coveralls by rolling it down and away from your body, turning it inside out. Dispose of it in the appropriate waste stream.

  • Remove Respirator: If worn, remove the respirator without touching the front of the mask.

  • Remove Inner Gloves: Carefully remove the inner gloves, again turning them inside out. Dispose of them in the hazardous waste container.[4]

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

Emergency Procedures: Immediate Response to Exposure

In the event of an accidental exposure, immediate and correct first aid is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing. If skin irritation occurs or persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[1]

Disposal Plan: Managing Contaminated Materials

Proper disposal is the final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, and respirator cartridges, must be disposed of as hazardous chemical waste.[1] Place these items in a clearly labeled, sealed container designated for chemical waste.

  • Chemical Waste: this compound and any materials used to clean up spills (e.g., absorbent pads) must be disposed of as hazardous waste.[5] Consult your institution's environmental health and safety (EHS) office for specific procedures and ensure compliance with all local, regional, and national regulations.[1][6] Never dispose of this chemical down the drain.[5]

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection Logic cluster_final Final Check & Disposal start Begin Work with This compound assess_task Assess Task: - Scale of work? - Solid or solution? - Duration? start->assess_task check_controls Verify Engineering Controls (e.g., Fume Hood is Certified & Working) assess_task->check_controls ppe_base Required Base PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves (Single Pair) check_controls->ppe_base dust_risk Risk of Dust Generation or Aerosolization? splash_risk Risk of Splash? dust_risk->splash_risk No ppe_respirator Add NIOSH-Approved Respirator (N95+) dust_risk->ppe_respirator Yes ppe_splash Add Face Shield & Chemical-Resistant Apron/Coveralls. Consider Double Gloves. splash_risk->ppe_splash Yes proceed Proceed with Task Following Safe Handling Protocols splash_risk->proceed No ppe_base->dust_risk ppe_respirator->splash_risk ppe_splash->proceed disposal Dispose of all PPE & Chemical Waste as Hazardous Waste proceed->disposal

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.